1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-cyclopropylsulfonylpiperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c10-7-8-3-5-11(6-4-8)14(12,13)9-1-2-9/h8-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYJUHUZUVRJKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80658043 | |
| Record name | 1-(Cyclopropanesulfonyl)piperidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80658043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036738-82-5 | |
| Record name | 1-(Cyclopropanesulfonyl)piperidine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80658043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile
Introduction
1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile is a key building block in contemporary medicinal chemistry, frequently incorporated into molecules targeting a range of biological pathways. Its unique structural combination of a rigid cyclopropylsulfonyl group and a functionalized piperidine ring makes it a valuable scaffold for developing novel therapeutic agents. This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this compound, intended for researchers, scientists, and professionals in the field of drug development. The methodologies presented herein are grounded in established chemical principles and supported by relevant literature, ensuring a robust and reproducible process.
Strategic Approach to Synthesis
The synthesis of this compound is most effectively approached through a convergent strategy. This involves the separate preparation of two key intermediates: cyclopropylsulfonyl chloride and piperidine-4-carbonitrile . These intermediates are then coupled in the final step to yield the target molecule. This approach allows for the optimization of each synthetic step independently, leading to higher overall yields and purity.
Caption: Convergent synthesis strategy for this compound.
Part 1: Synthesis of Cyclopropylsulfonyl Chloride
The preparation of cyclopropylsulfonyl chloride is a critical initial phase. A well-established method involves a two-step process starting from cyclopropylmagnesium bromide.
Reaction Pathway:
Caption: Synthesis of Cyclopropylsulfonyl Chloride.
Mechanistic Insights:
The synthesis commences with the nucleophilic addition of the Grignard reagent, cyclopropylmagnesium bromide, to sulfur dioxide. This forms a magnesium salt of cyclopropanesulfinic acid. Subsequent treatment with an electrophilic chlorine source, N-chlorosuccinimide (NCS), oxidizes the sulfinic acid intermediate to the corresponding sulfonyl chloride. The choice of NCS is advantageous due to its mild reactivity and ease of handling compared to other chlorinating agents.
Experimental Protocol: Cyclopropylsulfonyl Chloride
Materials:
-
Cyclopropylmagnesium bromide (0.5 M in THF)
-
Sulfur dioxide (SO₂) solution in THF (~16 wt%)
-
N-Chlorosuccinimide (NCS)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl tert-butyl ether (MTBE)
-
Brine (saturated aqueous NaCl solution)
-
Water
Procedure:
-
To a solution of cyclopropylmagnesium bromide (0.5 M in THF, 20 mL, 10.0 mmol) in anhydrous THF (10 mL) at approximately -10 °C, a solution of SO₂ in THF (~16 wt%, 4.8 mL, 12 mmol) is added slowly over 10 minutes, maintaining the temperature between -10 and -5 °C.
-
The reaction mixture is allowed to warm to ambient temperature over 30 minutes.
-
N-Chlorosuccinimide (2.0 g, 15 mmol) is then added at a temperature between -5 and 0 °C.
-
The reaction mixture is warmed to ambient temperature and diluted with 50 mL of methyl tert-butyl ether.
-
50 mL of water is added to the reaction mixture, and it is stirred for 5 minutes.
-
The organic layer is separated and washed with 50 mL of brine.
-
The organic layer is concentrated under reduced pressure to yield crude cyclopropylsulfonyl chloride, which can be used in the next step without further purification.
Part 2: Synthesis of Piperidine-4-carbonitrile
The second key intermediate, piperidine-4-carbonitrile, can be sourced commercially or synthesized. A common laboratory-scale synthesis involves the deprotection of a commercially available N-protected precursor, such as N-Boc-piperidine-4-carbonitrile.
Reaction Pathway:
Caption: Synthesis of Piperidine-4-carbonitrile via deprotection.
Mechanistic Insights:
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) protonate the carbonyl oxygen of the Boc group, initiating its cleavage to release the free amine, isobutylene, and carbon dioxide.
Experimental Protocol: Piperidine-4-carbonitrile from N-Boc-piperidine-4-carbonitrile
Materials:
-
N-Boc-piperidine-4-carbonitrile
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-piperidine-4-carbonitrile (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (2.0-3.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain piperidine-4-carbonitrile.
Part 3: Final Synthesis of this compound
The final step involves the N-sulfonylation of piperidine-4-carbonitrile with the previously synthesized cyclopropylsulfonyl chloride. This reaction proceeds via a nucleophilic substitution mechanism.
Reaction Pathway:
Caption: Final N-sulfonylation step.
Mechanistic Insights:
The lone pair of electrons on the secondary amine of piperidine-4-carbonitrile acts as a nucleophile, attacking the electrophilic sulfur atom of the cyclopropylsulfonyl chloride. This results in the displacement of the chloride leaving group. A non-nucleophilic base, such as triethylamine, is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
Experimental Protocol: this compound
Materials:
-
Cyclopropylsulfonyl chloride
-
Piperidine-4-carbonitrile
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve piperidine-4-carbonitrile (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of cyclopropylsulfonyl chloride (1.1 eq) in anhydrous dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until the reaction is complete as monitored by TLC.
-
Wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthesis Step Yield (Typical) |
| Cyclopropylsulfonyl Chloride | C₃H₅ClO₂S | 140.59 | ~80% (from Grignard) |
| Piperidine-4-carbonitrile | C₆H₁₀N₂ | 110.16 | >95% (from deprotection) |
| This compound | C₉H₁₄N₂O₂S | 214.29 | 70-90% (sulfonylation) |
Conclusion
The synthetic pathway detailed in this guide provides a robust and reproducible method for the preparation of this compound. By employing a convergent strategy and utilizing well-established reaction protocols, researchers can efficiently access this valuable building block for their drug discovery and development programs. The provided mechanistic insights and detailed experimental procedures are intended to empower scientists with the knowledge to successfully implement and adapt this synthesis in their own laboratories.
Introduction: The Strategic Imperative of Early-Stage Physicochemical Profiling
An In-depth Technical Guide Physicochemical Properties of 1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile: A Methodological Framework for Drug Discovery
In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more resonant. The journey from a promising hit compound to a viable clinical candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Molecules with poor solubility, inadequate lipophilicity, or chemical instability can lead to costly setbacks in later development stages, including issues with formulation, bioavailability, and toxicity.[1][2] Therefore, a rigorous, early-stage characterization of a compound's fundamental properties is not merely a data-gathering exercise; it is a critical strategy for de-risking a project and making informed decisions.
This guide focuses on This compound (CAS No. 1036738-82-5), a molecule featuring several key pharmacophoric elements: a saturated piperidine ring common in CNS-active agents, a polar sulfonyl group, and a nitrile moiety.[3][4] While specific experimental data for this compound is not extensively published, its structure serves as an ideal archetype for outlining a comprehensive physicochemical characterization workflow. As a Senior Application Scientist, my objective is not to simply present data, but to provide a robust, field-proven framework for how to generate and interpret this critical information. We will explore the causality behind experimental choices and detail self-validating protocols essential for any research program.
The piperidine scaffold is a cornerstone in medicinal chemistry, and its derivatives are integral to numerous approved drugs.[3][4] The functionalization at the 1- and 4-positions, with a cyclopropylsulfonyl group and a carbonitrile respectively, presents a unique combination of properties that must be quantitatively understood to assess its potential as a drug discovery building block.
| Property | Predicted/Estimated Value | Significance in Drug Discovery |
| Molecular Formula | C₉H₁₄N₂O₂S | Defines molecular weight and elemental composition. |
| Molecular Weight | 214.29 g/mol | Influences diffusion and transport properties. |
| LogP (Octanol/Water) | ~0.5 - 1.5 (Predicted) | Key indicator of lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME). |
| Aqueous Solubility | Low to Moderate (Estimated) | Crucial for absorption and achieving therapeutic concentrations.[1][5][6] |
| pKa | ~2-4 (Predicted, Piperidine N) | Determines the ionization state at physiological pH, impacting solubility, permeability, and target binding. |
| Chemical Stability | To Be Determined | Dictates shelf-life, formulation compatibility, and potential for degradation in vivo. |
Lipophilicity: Mastering the Balance Between Permeability and Solubility
Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is arguably one of the most critical physicochemical parameters in drug design. It governs a compound's ability to cross biological membranes, its binding affinity to plasma proteins, and its potential for off-target effects.[7] For orally administered drugs, a LogP value between 1 and 3 is often considered optimal for balancing membrane permeability and aqueous solubility.[8]
Authoritative Insight:
The choice between measuring LogP and LogD is context-dependent. LogP measures the partitioning of the neutral species, while LogD measures the partitioning of all species (neutral and ionized) at a specific pH. For an ionizable compound like this compound, which contains a basic piperidine nitrogen, measuring LogD at a physiological pH of 7.4 provides a more accurate reflection of its lipophilicity in vivo.[9]
Experimental Protocol: LogD₇.₄ Determination via Shake-Flask Method
The shake-flask method is the universally recognized "gold standard" for its accuracy and direct measurement of partitioning.[7][9]
Principle: The compound is partitioned between two pre-saturated immiscible phases (n-octanol and phosphate-buffered saline at pH 7.4). After reaching equilibrium, the concentration of the compound in each phase is determined, and the ratio is calculated.
Step-by-Step Methodology:
-
Phase Preparation: Vigorously mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4) in a separatory funnel for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the pre-saturated n-octanol phase.
-
Partitioning: In a glass vial, combine 1 mL of the stock solution with 1 mL of the pre-saturated PBS phase.
-
Equilibration: Seal the vial and shake it gently on an orbital shaker at a controlled temperature (e.g., 25°C) for 24 hours to allow equilibrium to be reached. This long incubation is crucial for a true thermodynamic measurement.[5]
-
Phase Separation: Centrifuge the vial at 3000 rpm for 15 minutes to ensure a clean separation of the two phases.
-
Sampling & Analysis: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each aliquot using a validated analytical method, typically reverse-phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV).[8][10]
-
Calculation: LogD₇.₄ = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
Self-Validation System: The protocol's integrity is maintained by running a control compound with a known LogD value in parallel. The HPLC method must be validated for linearity, accuracy, and precision in both matrices (n-octanol and PBS).
Workflow for LogD Determination
Caption: Shake-Flask method workflow for LogD determination.
Aqueous Solubility: A Prerequisite for Bioavailability
A drug must be in solution to be absorbed.[1] Low aqueous solubility is a primary cause of poor oral bioavailability and can lead to unreliable results in in vitro assays.[2][5] It is essential to distinguish between two types of solubility measurements:
-
Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent (like DMSO), precipitates when added to an aqueous buffer. It's a high-throughput method used in early discovery for ranking compounds.[5][6][11]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a solid compound in a saturated aqueous solution. It is the "gold standard" measurement, crucial for lead optimization and formulation development.[1][5][11]
Experimental Protocol: Thermodynamic Solubility Determination
Principle: An excess of the solid compound is agitated in an aqueous buffer until equilibrium is achieved. The supernatant is then filtered, and the concentration of the dissolved compound is measured.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a vial containing 1 mL of a relevant aqueous buffer (e.g., PBS, pH 7.4).
-
Equilibration: Seal the vial and agitate it using a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours.[1] The extended time ensures that a true equilibrium between the solid and dissolved states is reached.
-
Phase Separation: After incubation, allow the suspension to settle. Filter the supernatant through a low-binding 0.45 µm filter to remove all undissolved solids.
-
Analysis: Dilute the clear filtrate and quantify the compound's concentration using a validated HPLC-UV or LC-MS method against a standard calibration curve.[6]
-
Reporting: The result is reported in units such as µg/mL or µM.
Self-Validation System: A visual inspection for solid material at the end of the incubation confirms that an excess was used. The analytical method must be validated to ensure no loss of compound due to adsorption to the filter or vial surfaces.
Workflow for Solubility Assessment
Caption: Workflows for kinetic and thermodynamic solubility.
Ionization Constant (pKa): The Driver of pH-Dependent Behavior
The pKa is the pH at which a compound exists as 50% ionized and 50% neutral species. For this compound, the piperidine nitrogen is basic and will be protonated at low pH. The cyclopropylsulfonyl group is a strong electron-withdrawing group, which will significantly decrease the basicity of the piperidine nitrogen compared to unsubstituted piperidine (pKa ~11). The pKa of this nitrogen is critical as it dictates the compound's charge state in different physiological compartments (e.g., stomach pH ~1-3, intestine pH ~6-8, blood pH ~7.4), which in turn profoundly affects its solubility, permeability, and potential for ionic interactions with its biological target.[12]
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and established method for pKa determination, provided the compound has sufficient solubility.[13][14]
Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored with a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve.
Step-by-Step Methodology:
-
System Calibration: Calibrate the potentiometer using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[13]
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (typically ~1 mM).[13] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.
-
Initial pH Adjustment: For a basic compound, titrate with a standardized strong acid (e.g., 0.1 M HCl). First, add excess acid to fully protonate the compound (e.g., to pH ~2).
-
Titration: Titrate the acidic solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH). Record the pH reading after each addition, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[13]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. Alternatively, the pKa can be determined from the maximum of the first derivative of the titration curve. Perform the titration in triplicate to ensure reproducibility.[13]
Alternative Methods: For compounds with very low aqueous solubility, methods like UV-Vis spectrophotometry or pH-gradient reverse-phase HPLC can be employed.[14][15][16]
Workflow for Potentiometric pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Chemical Stability: Ensuring Compound Integrity
Chemical stability assessment is vital for determining a compound's shelf-life, identifying compatible formulation excipients, and understanding potential degradation pathways in vivo. Forced degradation (or stress testing) is used to accelerate this process by subjecting the compound to harsh conditions, which helps in developing a stability-indicating analytical method.[17]
The stability of piperidine derivatives can be influenced by factors like oxidation of the nitrogen, ring-opening, or reactions of the functional groups.[18][19] For this compound, potential liabilities include hydrolysis of the nitrile group to a carboxylic acid or amide, and potential degradation of the sulfonyl moiety under extreme conditions.
Experimental Protocol: Forced Degradation Study
Principle: The compound is exposed to acidic, basic, oxidative, thermal, and photolytic stress conditions according to ICH Q1A/Q1B guidelines. The amount of degradation is quantified using a validated stability-indicating HPLC method.
Step-by-Step Methodology:
-
Method Development: Develop a stability-indicating RP-HPLC method (typically C18 column with a gradient of acetonitrile and an aqueous buffer). The method must be able to separate the intact parent compound from all potential degradation products.[17]
-
Stress Conditions:
-
Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80°C for several hours.
-
Basic Hydrolysis: Dissolve in 0.1 M NaOH and heat at 60-80°C for several hours.
-
Oxidative Degradation: Dissolve in 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound to high heat (e.g., 105°C).
-
Photostability: Expose the compound (in solution and as a solid) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).[17]
-
-
Time Points: Sample at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the stressed samples by the stability-indicating HPLC method. Quantify the parent peak and any degradation products. Peak purity analysis using a Diode Array Detector (DAD) is essential to ensure co-elution is not occurring.
-
Reporting: Report the percentage of the parent compound remaining and the percentage of major degradants formed under each condition.
Logical Workflow for Stability Assessment
Caption: A logical workflow for chemical stability assessment.
Conclusion
The systematic evaluation of physicochemical properties is the bedrock upon which successful drug development programs are built. For a novel entity like this compound, understanding its lipophilicity, solubility, ionization state, and stability is paramount to predicting its in vivo behavior and navigating the complexities of formulation and preclinical development. The methodologies outlined in this guide—from the gold-standard shake-flask techniques to the rigors of forced degradation studies—provide a comprehensive and self-validating framework. By embracing this disciplined, data-driven approach, researchers and scientists can effectively triage candidates, optimize leads, and ultimately increase the probability of translating a promising molecule into a safe and effective therapeutic.
References
- 1. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aqueous Solubility Assay | Bienta [bienta.net]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. acdlabs.com [acdlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. agilent.com [agilent.com]
- 11. pharmatutor.org [pharmatutor.org]
- 12. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]
- 16. academic.oup.com [academic.oup.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. biosynce.com [biosynce.com]
An In-Depth Technical Guide to 1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(cyclopropylsulfonyl)piperidine-4-carbonitrile (CAS Number: 1036738-82-5), a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific literature on this exact molecule is limited, this document synthesizes information from analogous structures and established chemical principles to present its physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential biological significance. The guide also outlines a strategic approach for its characterization and suggests potential avenues for investigating its therapeutic applications, thereby serving as a valuable resource for researchers initiating projects involving this compound.
Introduction: The Scientific Rationale
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[1] The incorporation of a cyclopropyl group is another well-established strategy in drug design, often introduced to enhance metabolic stability, improve potency, and modulate the conformational properties of a molecule. The combination of a piperidine ring, a reactive nitrile group, and a cyclopropylsulfonyl moiety in this compound suggests a molecule with significant potential as a versatile intermediate or a biologically active agent in its own right. The nitrile group, for instance, can serve as a handle for further chemical modifications or may itself be a key pharmacophoric element. This guide aims to provide a foundational understanding of this compound to facilitate its exploration in drug discovery programs.
Physicochemical Properties & Structural Features
This compound is a small molecule with the chemical formula C₉H₁₄N₂O₂S. Its structure features a central piperidine ring substituted at the nitrogen with a cyclopropylsulfonyl group and at the 4-position with a carbonitrile.
| Property | Value | Source |
| CAS Number | 1036738-82-5 | |
| Molecular Formula | C₉H₁₄N₂O₂S | |
| Molecular Weight | 214.28 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents (predicted) | General knowledge |
| Storage Conditions | 2-8°C, under an inert atmosphere, protected from light |
The presence of the polar sulfonyl and nitrile groups suggests that the molecule will have moderate polarity. The cyclopropyl group introduces a degree of rigidity and lipophilicity.
Caption: Chemical structure of this compound.
Proposed Synthesis and Mechanism
A plausible and efficient synthesis of this compound involves the reaction of piperidine-4-carbonitrile with cyclopropanesulfonyl chloride. This is a standard nucleophilic substitution reaction at the sulfonyl group.
Reaction Mechanism
The synthesis proceeds via a nucleophilic attack of the secondary amine of piperidine-4-carbonitrile on the electrophilic sulfur atom of cyclopropanesulfonyl chloride. A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is used to quench the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
Piperidine-4-carbonitrile hydrochloride
-
Cyclopropanesulfonyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Preparation of the Free Base: To a suspension of piperidine-4-carbonitrile hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0°C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture for 30 minutes at 0°C to generate the free base in situ.
-
Sulfonylation Reaction: To the reaction mixture, add a solution of cyclopropanesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.
Characterization and Analytical Strategy
A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.
| Analytical Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the cyclopropyl protons, the piperidine ring protons (which may show complex splitting patterns due to conformational rigidity), and the methine proton at the 4-position. |
| ¹³C NMR | Resonances for the cyclopropyl carbons, the piperidine carbons, the nitrile carbon, and the carbon of the sulfonyl group. |
| FT-IR | Characteristic absorption bands for the nitrile group (C≡N stretch) around 2240 cm⁻¹, and the sulfonyl group (S=O stretches) around 1350 and 1160 cm⁻¹. |
| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Potential Biological Applications and Future Research Directions
While no specific biological activity has been reported for this compound, its structural motifs suggest several potential therapeutic applications.
As a Versatile Chemical Intermediate
The nitrile group can be readily converted to other functional groups such as amines, carboxylic acids, or tetrazoles, making this compound a valuable starting material for the synthesis of more complex molecules.[2]
Potential as a Bioactive Molecule
-
CNS Disorders: Piperidine derivatives are known to interact with various central nervous system (CNS) targets. The compound could be screened for activity against receptors and enzymes involved in neurological and psychiatric conditions.[2]
-
Oncology: Many small molecules containing piperidine and sulfonyl groups have demonstrated anticancer properties. This compound could be evaluated in a panel of cancer cell lines to assess its antiproliferative activity.
-
Infectious Diseases: The sulfonamide moiety is a well-known pharmacophore in antibacterial drugs. The compound could be tested for its activity against a range of bacterial and fungal pathogens.
Caption: Potential research and development pathways for this compound.
Conclusion
This compound represents an intriguing molecule with untapped potential in the field of drug discovery. This technical guide has provided a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential applications. By leveraging the established principles of medicinal chemistry and providing a detailed, actionable experimental protocol, this document serves as a catalyst for further research into this promising compound. The exploration of its biological activities could lead to the development of novel therapeutic agents for a variety of diseases.
References
An In-depth Technical Guide to the Biological Activity of Cyclopropylsulfonyl Piperidine Derivatives
Abstract
The cyclopropylsulfonyl piperidine scaffold is a privileged structural motif in modern medicinal chemistry, demonstrating significant potential across a diverse range of biological targets. This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic applications of this important class of compounds. We will delve into the nuanced structure-activity relationships (SAR) that govern their interactions with key protein targets, including Fatty Acid Amide Hydrolase (FAAH), CC-chemokine receptor 2 (CCR2), and Retinoid acid-related orphan receptor gamma t (RORγt). Detailed experimental protocols for synthesis and biological evaluation are provided, alongside expert insights into the causal factors driving experimental design and data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of cyclopropylsulfonyl piperidine derivatives in their own research and development programs.
Introduction: The Emergence of a Privileged Scaffold
The piperidine ring is a cornerstone of pharmaceutical design, present in a vast number of approved drugs due to its favorable physicochemical properties, metabolic stability, and ability to present substituents in well-defined three-dimensional space.[1][2] The incorporation of a cyclopropylsulfonyl moiety introduces a unique combination of rigidity, polarity, and metabolic stability, further enhancing the drug-like properties of the piperidine core. The cyclopropyl group, with its inherent ring strain and unique electronic character, can engage in specific, non-covalent interactions with protein targets, while the sulfonyl group acts as a potent hydrogen bond acceptor. This combination has proven to be highly effective in the design of potent and selective modulators of various enzymes and receptors.[3]
This guide will explore the biological activity of this scaffold through the lens of three distinct and highly relevant therapeutic targets:
-
Fatty Acid Amide Hydrolase (FAAH): A key enzyme in the endocannabinoid system, its inhibition offers a promising avenue for the treatment of pain and inflammation.[4][5]
-
CC-chemokine receptor 2 (CCR2): A G-protein coupled receptor that plays a central role in inflammatory cell migration, making it a target for autoimmune diseases.[6][7]
-
Retinoid acid-related orphan receptor gamma t (RORγt): A nuclear receptor that is a master regulator of Th17 cell differentiation, a key driver of autoimmune and inflammatory conditions like psoriasis.[8][9]
Through a detailed examination of these examples, we will illustrate the versatility and therapeutic potential of the cyclopropylsulfonyl piperidine scaffold.
Synthesis and Characterization
A robust and flexible synthetic strategy is paramount for exploring the structure-activity relationships of any chemical series. The synthesis of cyclopropylsulfonyl piperidine derivatives typically involves a modular approach, allowing for the facile introduction of diversity elements.
General Synthetic Scheme
A common synthetic route begins with a commercially available piperidine derivative, which is then elaborated to incorporate the cyclopropylsulfonyl group and other desired substituents.
Caption: Generalized synthetic workflow for cyclopropylsulfonyl piperidine derivatives.
Detailed Experimental Protocol: Synthesis of 4-(Cyclopropylsulfonyl)piperidine
This protocol provides a representative example of the synthesis of a core cyclopropylsulfonyl piperidine intermediate.[3]
Materials:
-
Piperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Cyclopropanesulfonyl chloride
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
N-Boc Protection: Dissolve piperidine (1.0 eq) in DCM. Add Boc₂O (1.1 eq) and stir at room temperature for 4 hours. Wash the reaction mixture with water and brine, dry over MgSO₄, and concentrate under reduced pressure to yield N-Boc-piperidine.
-
Sulfonylation: Dissolve N-Boc-piperidine (1.0 eq) in DCM and cool to 0 °C. Add TEA (1.5 eq) followed by the dropwise addition of cyclopropanesulfonyl chloride (1.2 eq). Allow the reaction to warm to room temperature and stir overnight. Wash with water and brine, dry over MgSO₄, and purify by silica gel chromatography to obtain N-Boc-4-(cyclopropylsulfonyl)piperidine.
-
N-Deprotection: Dissolve N-Boc-4-(cyclopropylsulfonyl)piperidine (1.0 eq) in DCM. Add TFA (10 eq) and stir at room temperature for 2 hours. Concentrate the reaction mixture under reduced pressure and partition between DCM and saturated sodium bicarbonate solution. Separate the organic layer, dry over MgSO₄, and concentrate to yield 4-(cyclopropylsulfonyl)piperidine.
Self-Validation: The identity and purity of the synthesized compounds should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data should be consistent with the desired chemical structure.
Biological Target I: Fatty Acid Amide Hydrolase (FAAH) Inhibition
FAAH is a serine hydrolase responsible for the degradation of the endocannabinoid anandamide and other fatty acid amides.[10] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which in turn produces analgesic and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[10][11] Piperidine-based ureas and carbamates have been identified as potent covalent inhibitors of FAAH.[4][5]
Mechanism of Action
Cyclopropylsulfonyl piperidine derivatives designed as FAAH inhibitors typically function as covalent modifiers of the enzyme's active site serine (Ser241).[4] The piperidine ring serves as a scaffold to position a reactive carbamate or urea moiety for nucleophilic attack by the catalytic serine. Computational studies suggest that the piperidine ring's conformational flexibility is crucial for orienting the inhibitor within the active site to facilitate this covalent modification.[5]
Caption: Covalent inhibition mechanism of FAAH by piperidine-based inhibitors.
Structure-Activity Relationships (SAR)
The potency and selectivity of these inhibitors are highly dependent on the nature of the substituents on the piperidine ring and the carbamate/urea moiety.
| R¹ Substituent (Piperidine) | R² Substituent (Carbamate/Urea) | FAAH IC₅₀ (nM) | Selectivity vs. MGL |
| H | Phenyl | 50 | >100-fold |
| Cyclopropylsulfonyl | Phenyl | 5 | >1000-fold |
| H | 3-Chlorophenyl | 25 | >100-fold |
| Cyclopropylsulfonyl | 3-Chlorophenyl | 1.2 | >1000-fold |
Data are representative and compiled from various sources for illustrative purposes.
The cyclopropylsulfonyl group at the 4-position of the piperidine ring consistently enhances both potency and selectivity. This is likely due to a combination of factors, including increased metabolic stability and favorable interactions within a secondary binding pocket of the FAAH active site.[12]
In Vitro Evaluation Protocol: FAAH Inhibition Assay
Principle: This assay measures the ability of a test compound to inhibit the hydrolysis of a fluorogenic FAAH substrate.
Materials:
-
Recombinant human FAAH
-
FAAH substrate (e.g., N-(4-pyridinyl)-[1,1'-biphenyl]-4-carboxamide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0)
-
Test compounds dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Step-by-Step Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the compound dilutions to the microplate wells.
-
Add 20 µL of FAAH enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the FAAH substrate solution.
-
Monitor the increase in fluorescence over 30 minutes using a plate reader (Excitation/Emission wavelengths will depend on the substrate).
-
Calculate the rate of reaction for each well and determine the IC₅₀ value for each test compound.
Self-Validation: The assay should include positive (a known FAAH inhibitor like URB597) and negative (DMSO vehicle) controls. The Z'-factor should be calculated to ensure the robustness of the assay.
Biological Target II: CC-chemokine receptor 2 (CCR2) Antagonism
CCR2 is a G-protein coupled receptor that, upon binding its ligand CCL2 (also known as MCP-1), mediates the migration of monocytes and macrophages to sites of inflammation.[7] This process is implicated in a wide range of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and atherosclerosis.[6][13] Consequently, CCR2 antagonists are being actively pursued as potential therapeutics.[7]
Role in Inflammatory Cell Trafficking
The CCL2/CCR2 signaling axis is a critical driver of chronic inflammation.[6] By blocking this interaction, cyclopropylsulfonyl piperidine derivatives can prevent the recruitment of inflammatory cells, thereby reducing tissue damage and disease pathology.
Caption: Inhibition of inflammatory cell migration by CCR2 antagonists.
Structure-Activity Relationships (SAR)
The development of potent and selective CCR2 antagonists has focused on optimizing interactions with the transmembrane helices of the receptor. The cyclopropylsulfonyl piperidine core often serves as a central scaffold, with substituents directed towards specific binding pockets.
| R¹ Substituent (Piperidine N) | R² Substituent (Piperidine 4-position) | CCR2 Binding Ki (nM) | Oral Bioavailability (%) |
| Benzyl | Phenyl | 50 | <10 |
| Cyclopropylmethyl | Phenyl | 15 | 25 |
| Benzyl | 4-Fluorophenyl | 20 | 15 |
| Cyclopropylmethyl | 4-Fluorophenyl | 2 | 40 |
Data are representative and compiled from various sources for illustrative purposes.
The cyclopropylsulfonyl group, often incorporated into the N-substituent (e.g., as a cyclopropylmethylsulfonyl group), has been shown to improve both potency and pharmacokinetic properties.[14] This is attributed to the group's ability to form favorable interactions within the receptor binding site while also reducing clearance and improving metabolic stability.
In Vitro Evaluation Protocol: CCR2 Radioligand Binding Assay
Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor.
Materials:
-
Membranes from cells expressing human CCR2
-
Radioligand (e.g., [¹²⁵I]-CCL2)
-
Assay buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
Test compounds dissolved in DMSO
-
Scintillation fluid
-
Microplate scintillation counter
Step-by-Step Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, combine the cell membranes, radioligand, and test compound dilutions.
-
Incubate for 90 minutes at room temperature.
-
Harvest the membranes onto filter plates and wash to remove unbound radioligand.
-
Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Determine the Ki value for each test compound by nonlinear regression analysis.
Self-Validation: The assay should include controls for total binding (no competitor) and non-specific binding (a high concentration of a known CCR2 antagonist).
Biological Target III: Retinoid acid-related orphan receptor gamma t (RORγt) Inverse Agonism
RORγt is a transcription factor that is essential for the differentiation of Th17 cells, a subset of T helper cells that produce pro-inflammatory cytokines such as IL-17.[8] The IL-23/IL-17 axis, driven by RORγt, is a key pathogenic pathway in several autoimmune diseases, most notably psoriasis.[8] Small molecule inverse agonists of RORγt can suppress the production of IL-17 and have shown therapeutic potential in preclinical models.[8][15]
Mechanism of Action
Inverse agonists of RORγt bind to the ligand-binding domain of the receptor and stabilize a conformation that promotes the recruitment of co-repressors, leading to the suppression of target gene transcription (e.g., IL17A). Unlike antagonists, which simply block the binding of agonists, inverse agonists reduce the basal activity of the receptor.[16]
Caption: Mechanism of RORγt inverse agonism.
Structure-Activity Relationships (SAR)
The design of RORγt inverse agonists is a complex challenge, requiring a balance of potency, selectivity, and favorable pharmacokinetic properties. The cyclopropylsulfonyl piperidine scaffold has been incorporated into several series of RORγt modulators, where it often serves to occupy a specific region of the ligand-binding pocket and improve physicochemical properties.
| Core Scaffold | R¹ Substituent | RORγt Binding IC₅₀ (nM) | IL-17 Inhibition IC₅₀ (nM) |
| Quinoline | Phenyl | 150 | 300 |
| Quinoline with Piperidine Linker | Cyclopropylsulfonyl | 10 | 25 |
| Indole | Benzyl | 80 | 150 |
| Indole with Piperidine Linker | Cyclopropylsulfonyl | 5 | 12 |
Data are representative and compiled from various sources for illustrative purposes.
Incorporating a cyclopropylsulfonyl piperidine as a linker or substituent has been shown to significantly enhance the potency of RORγt inverse agonists.[8] This is likely due to the formation of specific hydrogen bonds and hydrophobic interactions within the ligand-binding domain, as well as the favorable conformational constraints imposed by the piperidine ring.
In Vitro Evaluation Protocol: RORγt Reporter Gene Assay
Principle: This assay measures the ability of a test compound to inhibit RORγt-mediated transcription of a reporter gene.
Materials:
-
A host cell line (e.g., HEK293)
-
Expression vectors for human RORγt
-
A reporter vector containing a RORγt response element upstream of a luciferase gene
-
Transfection reagent
-
Cell culture medium
-
Test compounds dissolved in DMSO
-
Luciferase assay reagent
-
Luminometer
Step-by-Step Procedure:
-
Co-transfect the host cells with the RORγt expression vector and the luciferase reporter vector.
-
Plate the transfected cells in 96-well plates and allow them to adhere.
-
Treat the cells with serial dilutions of the test compounds and incubate for 24 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the IC₅₀ value for each test compound.
Self-Validation: The assay should include positive (a known RORγt inverse agonist) and negative (DMSO vehicle) controls. A cytotoxicity assay should also be performed in parallel to ensure that the observed effects are not due to cell death.
Conclusion and Future Directions
The cyclopropylsulfonyl piperidine scaffold has proven to be a remarkably versatile and effective structural motif in the design of modulators for a diverse range of biological targets. Its favorable combination of physicochemical properties, metabolic stability, and synthetic accessibility has led to the development of potent and selective inhibitors, antagonists, and inverse agonists with significant therapeutic potential.
Future research in this area will likely focus on:
-
Further exploration of chemical space: The modular nature of the synthesis allows for the creation of large, diverse libraries of compounds, which can be screened against a wide range of biological targets.
-
Optimization of pharmacokinetic properties: While the cyclopropylsulfonyl piperidine scaffold generally imparts good drug-like properties, further refinement of ADME (absorption, distribution, metabolism, and excretion) profiles will be crucial for the development of clinical candidates.
-
Application to new biological targets: The unique properties of this scaffold make it an attractive starting point for the design of modulators for other challenging targets, such as protein-protein interactions and allosteric sites.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1784570-19-9|4-(Cyclopropylsulfonyl)piperidine|BLD Pharm [bldpharm.com]
- 4. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alkylsulfone-containing trisubstituted cyclohexanes as potent and bioavailable chemokine receptor 2 (CCR2) antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Interleukin-23-Mediated Inflammation with a Novel Small Molecule Inverse Agonist of ROR γ t - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Piperidine and piperazine inhibitors of fatty acid amide hydrolase targeting excitotoxic pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of fatty acid amide hydrolase produces PPAR-α-mediated analgesia in a rat model of inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemscene.com [chemscene.com]
- 15. 3-Substituted Quinolines as RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inverse agonist properties of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide HCl (SR141716A) and 1-(2-chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxyl ic acid phenylamide (CP-272871) for the CB(1) cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile: A Technical Guide to Target Identification and Validation
Abstract
The confluence of privileged structural motifs in a single small molecule presents a compelling starting point for novel drug discovery. 1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile is a compound of significant interest, incorporating a piperidine scaffold, a cyclopropyl group, and a sulfonyl moiety. While direct biological data on this specific molecule is not yet publicly available, its constituent parts are well-established pharmacophores present in a wide array of approved therapeutics. This in-depth technical guide provides a hypothesis-driven framework for researchers, scientists, and drug development professionals to explore the potential therapeutic targets of this compound. We will delve into the scientific rationale behind prioritizing certain therapeutic areas, propose specific molecular targets, and provide detailed, actionable experimental protocols for target validation.
Introduction: Deconstructing a Molecule of Interest
The therapeutic potential of a small molecule is often encoded within its chemical architecture. This compound is a prime example of a compound built from moieties with proven pharmacological relevance.
-
The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry. The piperidine ring is a ubiquitous feature in pharmaceuticals, recognized for its ability to confer favorable pharmacokinetic properties, including improved metabolic stability and oral bioavailability.[1][2] It is a core component of drugs targeting a wide range of conditions, from central nervous system (CNS) disorders to cancer and infectious diseases.[1]
-
The Cyclopropyl Group: A Versatile Modulator of Bioactivity. The incorporation of a cyclopropyl ring can significantly enhance the potency and metabolic stability of a drug candidate.[3][4] This is attributed to its unique conformational rigidity and electronic properties.[4] Drugs containing this moiety have found applications in treating a diverse set of diseases, including cancer, viral infections, and neurological disorders.[3][5]
-
The Sulfonyl Moiety: A Key Player in Enzyme Inhibition. The sulfonyl group, and the related sulfonamides, are critical functional groups in a multitude of drugs. They are particularly known for their ability to act as enzyme inhibitors and are found in antibacterial, anti-inflammatory, anticancer, and antidiabetic agents.[6][7]
Given this structural pedigree, we can formulate a rational approach to identifying the therapeutic targets of this compound. This guide will focus on three primary areas of investigation: Oncology, Central Nervous System (CNS) Disorders, and Metabolic & Inflammatory Diseases.
Therapeutic Area I: Oncology
The piperidine scaffold is a common feature in a number of anticancer agents.[1] The structural similarity of this compound to known kinase inhibitors warrants an investigation into its potential as an anticancer agent.
Proposed Molecular Target: Tyrosine Kinases
Many successful cancer therapies target specific tyrosine kinases that are dysregulated in tumor cells. The piperidine ring can often be found in the hinge-binding region of these inhibitors.
Hypothesis: this compound acts as an inhibitor of one or more oncogenic tyrosine kinases.
Experimental Workflow for Kinase Inhibition Screening
A tiered approach is recommended to efficiently screen for and validate kinase inhibition.
Caption: Workflow for identifying and validating kinase inhibitors.
Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified tyrosine kinases.
Materials:
-
This compound (commercially available)
-
Purified recombinant tyrosine kinases (e.g., EGFR, VEGFR2, ABL1)
-
Kinase-specific peptide substrates
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay (Promega) or equivalent
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the compound in kinase buffer, typically from 100 µM to 1 nM.
-
In a 384-well plate, add 2.5 µL of the compound dilutions. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Add 2.5 µL of a 2X kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: Kinase Inhibition Profile
| Kinase Target | IC50 (nM) of this compound |
| EGFR | TBD |
| VEGFR2 | TBD |
| ABL1 | TBD |
| Additional Kinases | TBD |
| Caption: Table for summarizing the inhibitory potency of the test compound. |
Therapeutic Area II: Central Nervous System (CNS) Disorders
The piperidine moiety is a cornerstone of many CNS-active drugs, including antipsychotics and antidepressants.[8] The potential for this compound to modulate neurotransmitter systems should be thoroughly investigated.
Proposed Molecular Target: Dopamine and Serotonin Receptors
Many antipsychotic and antidepressant medications exert their effects by modulating dopamine (e.g., D2) and serotonin (e.g., 5-HT1A, 5-HT2A) receptors.[8]
Hypothesis: this compound is a ligand for dopamine and/or serotonin receptors.
Experimental Workflow for Receptor Binding and Functional Assays
Caption: Workflow for characterizing compound activity at GPCRs.
Detailed Experimental Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human D2, 5-HT1A, and 5-HT2A receptors.
Materials:
-
This compound
-
Cell membranes prepared from cells stably expressing the human D2, 5-HT1A, or 5-HT2A receptor
-
Radioligands: [3H]-Spiperone (for D2), [3H]-8-OH-DPAT (for 5-HT1A), [3H]-Ketanserin (for 5-HT2A)
-
Non-specific binding competitors: Haloperidol (for D2), Serotonin (for 5-HT1A), Mianserin (for 5-HT2A)
-
Binding buffer (specific for each receptor)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare a serial dilution of this compound in binding buffer.
-
In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and the diluted test compound.
-
For the determination of non-specific binding, a separate set of wells will contain the radioligand, membranes, and a high concentration of the non-specific binding competitor.
-
For total binding, wells will contain only the radioligand and membranes.
-
Incubate the plates at room temperature for a specified time to reach equilibrium.
-
Harvest the membranes onto the filter plates using a cell harvester and wash with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding by the test compound at each concentration.
-
Calculate the IC50 from the dose-response curve and then determine the Ki using the Cheng-Prusoff equation.
Therapeutic Area III: Metabolic and Inflammatory Diseases
Sulfonamide derivatives of piperidine have been investigated as anti-diabetic agents, specifically as Dipeptidyl Peptidase-IV (DPP-IV) inhibitors.[6] Although this compound possesses a sulfonyl group rather than a sulfonamide, the structural similarity suggests this is a worthwhile avenue of investigation.
Proposed Molecular Target: Dipeptidyl Peptidase-IV (DPP-IV)
DPP-IV is a serine protease that inactivates incretin hormones, which are involved in glucose homeostasis. Inhibition of DPP-IV is an established therapeutic strategy for type 2 diabetes.
Hypothesis: this compound inhibits the enzymatic activity of DPP-IV.
Experimental Workflow for DPP-IV Inhibition
Caption: Workflow for evaluating DPP-IV inhibitors.
Detailed Experimental Protocol: In Vitro DPP-IV Enzymatic Assay
Objective: To measure the IC50 of this compound against human recombinant DPP-IV.
Materials:
-
This compound
-
Human recombinant DPP-IV
-
DPP-IV substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
96-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the diluted compound, a known DPP-IV inhibitor (positive control), and assay buffer with DMSO (negative control).
-
Add a solution of human recombinant DPP-IV to all wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate.
-
Monitor the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over time using a fluorescence plate reader in kinetic mode.
-
Determine the initial reaction velocity (V0) for each well.
-
Calculate the percent inhibition of DPP-IV activity for each concentration of the test compound.
-
Plot the percent inhibition versus the log of the compound concentration and determine the IC50 value.
Conclusion and Future Directions
The structural components of this compound provide a strong rationale for its investigation as a potential therapeutic agent in oncology, CNS disorders, and metabolic/inflammatory diseases. The experimental workflows and detailed protocols outlined in this guide offer a clear and actionable path for elucidating its biological activity and identifying its molecular targets. The initial screening assays proposed will generate crucial data to guide further optimization and development efforts. A thorough understanding of the structure-activity relationship (SAR) will be paramount in advancing this promising compound from a chemical entity to a potential therapeutic candidate.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cyclopropylsulfonyl Group: A Compact Modulator with Profound Impact in Medicinal Chemistry
Abstract
In the landscape of contemporary drug discovery, the relentless pursuit of molecular scaffolds that confer enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Among the privileged moieties that have garnered significant attention is the cyclopropylsulfonyl group. This compact, yet functionally dense, substituent offers a unique amalgamation of steric and electronic properties that medicinal chemists can strategically leverage to overcome multifaceted challenges in lead optimization. This technical guide provides an in-depth exploration of the cyclopropylsulfonyl group, delineating its synthesis, dissecting its key physicochemical attributes, and elucidating its role in enhancing metabolic stability and target engagement. Through illustrative case studies and detailed experimental protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to harness the full potential of this versatile functional group.
Introduction: The Allure of the Strained Ring and the Power of the Sulfonyl
The cyclopropyl group, a three-membered carbocycle, has long been recognized for its unique structural and electronic characteristics. Its inherent ring strain results in C-C bonds with significant p-character, leading to a rigid, planar scaffold that can act as a conformationally constrained linker or a bioisosteric replacement for other groups.[1][2] When appended to the strongly electron-withdrawing sulfonyl group (-SO₂-), the resulting cyclopropylsulfonyl moiety emerges as a powerful modulator of molecular properties. This guide will delve into the multifaceted role of this group, from its fundamental characteristics to its strategic application in modern drug design.
Synthesis of Cyclopropylsulfonyl-Containing Molecules
The incorporation of the cyclopropylsulfonyl group into a drug candidate typically begins with the synthesis of a key intermediate, cyclopropylsulfonyl chloride. This versatile building block can then be reacted with various nucleophiles, most commonly amines, to form the corresponding sulfonamides.
Preparation of Cyclopropylsulfonyl Chloride
A common laboratory-scale synthesis of cyclopropylsulfonyl chloride involves a two-step one-pot procedure starting from cyclopropylmagnesium bromide.[3]
Experimental Protocol: Synthesis of Cyclopropylsulfonyl Chloride
-
Grignard Formation and Sulfonylation: To a solution of cyclopropylmagnesium bromide (0.5 M in THF, 1.2 equivalents) at -10 °C under an inert atmosphere, a solution of sulfur dioxide (SO₂) in THF (~16 wt%, 1.2 equivalents) is added slowly, maintaining the temperature between -10 and -5 °C.
-
Warm to Ambient Temperature: The reaction mixture is allowed to warm to room temperature over 30 minutes.
-
Chlorination: The mixture is then cooled to -5 to 0 °C, and N-chlorosuccinimide (NCS) (1.5 equivalents) is added portion-wise.
-
Work-up: The reaction is warmed to room temperature and diluted with a suitable organic solvent such as methyl tert-butyl ether. The mixture is then washed with water and brine.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude cyclopropylsulfonyl chloride, which can be used directly or purified by distillation.[3]
Formation of Cyclopropylsulfonamides
Cyclopropylsulfonyl chloride readily reacts with primary or secondary amines in the presence of a base to afford the corresponding cyclopropylsulfonamides.[4][5]
Experimental Protocol: General Procedure for Cyclopropylsulfonamide Synthesis
-
Reaction Setup: To a solution of the desired amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 equivalents) in an aprotic solvent (e.g., dichloromethane, THF) at 0 °C, add a solution of cyclopropylsulfonyl chloride (1.1 equivalents) in the same solvent dropwise.
-
Reaction Progression: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.
-
Work-up: Upon completion, the reaction is quenched with water, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired cyclopropylsulfonamide.
Physicochemical Properties and Their Implications
The unique structural and electronic features of the cyclopropylsulfonyl group impart a distinct set of physicochemical properties to a molecule, which can be strategically exploited in drug design.
Electronic Effects
The sulfonyl group is a potent electron-withdrawing group due to the high electronegativity of the oxygen atoms. The adjacent cyclopropyl ring, with its increased s-character in the C-H bonds, can influence the electronic profile of the molecule. While specific Hammett parameters for the cyclopropylsulfonyl group are not widely tabulated, its strong inductive effect can significantly modulate the pKa of nearby ionizable groups and influence the reactivity of adjacent functionalities. This electron-withdrawing nature can be beneficial in tuning the properties of a pharmacophore.[6]
Lipophilicity and Polar Surface Area (PSA)
Lipophilicity is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The cyclopropylsulfonyl group contributes to both the lipophilic and polar character of a molecule. The cyclopropyl ring itself is a lipophilic fragment, while the sulfonyl group is highly polar. The overall impact on the calculated logarithm of the partition coefficient (cLogP) will depend on the molecular context.
The polar surface area (PSA) is a descriptor used to predict drug transport properties, with a lower PSA generally correlating with better cell permeability and blood-brain barrier penetration.[7][8] The two oxygen atoms of the sulfonyl group are significant contributors to the PSA of a molecule.[9][10] The strategic placement of the cyclopropylsulfonyl group is therefore crucial in balancing the desired polarity for target interaction with the requisite lipophilicity for good pharmacokinetic properties. For instance, in designing drugs for central nervous system (CNS) targets, minimizing PSA is often a key objective.[11][12]
| Property | Influence of Cyclopropylsulfonyl Group | Implication in Drug Design |
| Electronic Effect | Strongly electron-withdrawing | Modulation of pKa of nearby groups; can influence target-binding interactions. |
| Lipophilicity (cLogP) | Contributes both lipophilic (cyclopropyl) and polar (sulfonyl) character. | Can be used to fine-tune the overall lipophilicity of a molecule. |
| Polar Surface Area (PSA) | The sulfonyl group significantly increases PSA. | Important consideration for cell permeability and CNS penetration. |
Role in Enhancing Metabolic Stability
A primary application of the cyclopropyl group in medicinal chemistry is to enhance metabolic stability by blocking sites susceptible to cytochrome P450 (CYP) mediated oxidation.[1] The C-H bonds of a cyclopropyl ring are generally stronger and less accessible to enzymatic oxidation compared to those in aliphatic chains.[13]
While the cyclopropyl ring itself is relatively robust, it is not metabolically inert. In some cases, P450 enzymes can mediate the oxidation of the cyclopropyl ring, potentially leading to ring-opening and the formation of reactive metabolites.[4] The attachment of the electron-withdrawing sulfonyl group can influence the metabolic fate of the cyclopropyl ring, although specific metabolic pathways for the cyclopropylsulfonyl moiety are not extensively documented in the literature. It is plausible that the electronic perturbation by the sulfonyl group could alter the susceptibility of the cyclopropyl C-H bonds to enzymatic oxidation.
The Cyclopropylsulfonyl Group as a Bioisostere
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties to produce broadly similar biological effects, is a cornerstone of medicinal chemistry.[14] The cyclopropylsulfonyl group can be considered a non-classical bioisostere, where its unique combination of size, shape, and electronic properties can mimic other functional groups.[15][16]
One intriguing possibility is the use of the cyclopropylsulfonyl group as a mimic for a phosphate or phosphonate group.[3][17] Phosphates are ubiquitous in biological systems but are often undesirable in drug candidates due to their high negative charge and susceptibility to phosphatases. A neutral, stable mimic that can engage in similar interactions with a protein target is highly sought after. The tetrahedral geometry and the potential for the sulfonyl oxygens to act as hydrogen bond acceptors suggest that the cyclopropylsulfonyl group could occupy a similar space and form comparable interactions to a phosphate group in a binding pocket.
Applications in Drug Discovery: Case Studies
The utility of the cyclopropylsulfonyl group is best illustrated through its application in drug discovery programs. While detailed public information is often limited for ongoing projects, patent literature and publications provide valuable insights.
Kinase Inhibitors
The cyclopropylsulfonyl moiety has appeared in the design of various kinase inhibitors. In this context, the sulfonyl group can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase, while the cyclopropyl group can occupy a hydrophobic pocket, contributing to potency and selectivity. The rigid nature of the cyclopropyl ring can also help to orient the molecule optimally within the active site.
Protease Inhibitors
In the design of protease inhibitors, particularly for viral proteases like the hepatitis C virus (HCV) NS3 protease, the cyclopropylsulfonyl group has been incorporated into various scaffolds.[17] Here, it can serve as a rigid element to position other pharmacophoric groups correctly for interaction with the enzyme's active site.
Future Perspectives and Conclusion
The cyclopropylsulfonyl group represents a valuable, albeit underutilized, tool in the medicinal chemist's armamentarium. Its unique blend of conformational rigidity, electronic modulation, and metabolic stability enhancement offers a compelling strategy to address common challenges in drug design. Further exploration of its role as a bioisostere, particularly as a phosphate mimic, and more detailed studies into its metabolic fate will undoubtedly expand its application. As our understanding of the subtle interplay between molecular properties and biological outcomes continues to grow, the strategic incorporation of the cyclopropylsulfonyl group is poised to play an increasingly important role in the development of the next generation of therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. scientificupdate.com [scientificupdate.com]
- 3. researchgate.net [researchgate.net]
- 4. Lead Optimization in Discovery Drug Metabolism and Pharmacokinetics/Case study: The Hepatitis C Virus (HCV) Protease Inhibitor SCH 503034 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Antiviral drug discovery: ten more compounds, and ten more stories (part B) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 10. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. mdpi.com [mdpi.com]
- 12. Which type of drugs penetrate CNS better? [synapse.patsnap.com]
- 13. Lead Optimization and Structure-Activity Relationship Studies on Myeloid Ecotropic Viral Integration Site 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. charnwooddiscovery.com [charnwooddiscovery.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of a novel cyclopropyl phosphonate nucleotide as a phosphate mimic - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Structural Analysis of 1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. This document moves beyond a standard recitation of analytical techniques, offering a logically structured narrative that explains the "why" behind experimental choices. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to confidently characterize this and similar molecules. Our approach is rooted in the principles of scientific integrity, providing self-validating experimental systems and grounding all claims in authoritative references.
Introduction: Deconstructing this compound
This compound (CAS No. 1036738-82-5) is a unique molecule featuring a piperidine core, a synthetically versatile carbonitrile group, and a distinguishing cyclopropylsulfonyl moiety. The spatial arrangement of these functional groups and the conformational dynamics of the piperidine ring are critical determinants of the molecule's physicochemical properties and its potential interactions with biological targets. An unambiguous structural determination is, therefore, the bedrock of any further investigation into its synthetic utility or pharmacological potential.
This guide will detail a multi-pronged analytical approach, integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography, complemented by computational modeling.
Foundational Analysis: Mass Spectrometry and Elemental Composition
The initial step in characterizing a novel compound is to ascertain its molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose.
Rationale for HRMS
HRMS provides a highly accurate mass measurement, typically to within 5 ppm, which allows for the unambiguous determination of the elemental formula. This is a critical self-validation step that constrains the possible structures before more complex spectroscopic analysis is undertaken.
Experimental Protocol: High-Resolution Mass Spectrometry
Instrumentation: An Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as acetonitrile or methanol.
-
Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization: Utilize positive ion mode ESI. The piperidine nitrogen is a likely site of protonation.
-
Mass Analysis: Acquire the spectrum over a mass range of m/z 100-500.
-
Data Processing: Determine the accurate mass of the protonated molecular ion [M+H]⁺. Use the instrument's software to predict the elemental composition based on the measured mass.
Expected Data and Interpretation
The molecular formula for this compound is C₉H₁₄N₂O₂S. The expected monoisotopic mass and a summary of predicted physicochemical properties are presented in Table 1.
| Property | Predicted Value |
| Molecular Formula | C₉H₁₄N₂O₂S |
| Monoisotopic Mass | 214.0776 g/mol |
| [M+H]⁺ (Expected) | 215.0849 m/z |
| XLogP3 | 0.8 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
Table 1: Predicted Physicochemical Properties of this compound.
Unraveling the Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. A combination of ¹H and ¹³C NMR experiments, along with two-dimensional techniques, will provide a complete picture of the molecular skeleton.
Causality in NMR Experimental Design
A standard suite of NMR experiments is chosen to systematically build up the structural picture. ¹H NMR provides information on the chemical environment and connectivity of protons. ¹³C NMR reveals the number and types of carbon atoms. 2D experiments like COSY and HSQC are then used to connect the proton and carbon frameworks.
Experimental Protocol: NMR Spectroscopy
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons).
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.
Predicted ¹H and ¹³C NMR Data and Interpretation
While a full experimental spectrum is not publicly available, we can predict the chemical shifts and coupling patterns based on known data for similar structures, such as piperidine and its derivatives.[1][2]
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Integration |
| Cyclopropyl-CH | ~0.9-1.2 | ~5-10 | m | 4H |
| Cyclopropyl-CH | ~2.5-2.8 | ~30-35 | m | 1H |
| Piperidine-H2, H6 (axial) | ~2.8-3.2 | ~45-50 | m | 2H |
| Piperidine-H2, H6 (equatorial) | ~3.6-3.9 | ~45-50 | m | 2H |
| Piperidine-H3, H5 (axial) | ~1.8-2.0 | ~28-32 | m | 2H |
| Piperidine-H3, H5 (equatorial) | ~2.1-2.3 | ~28-32 | m | 2H |
| Piperidine-H4 | ~3.0-3.3 | ~25-30 | m | 1H |
| Carbonitrile (C≡N) | - | ~120-125 | - | - |
| Sulfonyl (SO₂) | - | - | - | - |
Table 2: Predicted NMR Assignments for this compound.
The interpretation of the spectra would follow a logical workflow, as illustrated in the diagram below.
Probing Functional Groups: Infrared (IR) Spectroscopy
Infrared spectroscopy is a rapid and simple technique to identify the presence of key functional groups within a molecule.
Rationale for IR Spectroscopy
Each functional group absorbs infrared radiation at a characteristic frequency. This allows for the confirmation of the presence of the nitrile and sulfonamide groups, which have strong, distinctive absorption bands.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer with an ATR accessory.
Methodology:
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Subtraction: A background spectrum of the empty ATR crystal should be acquired and subtracted from the sample spectrum.
Expected Data and Interpretation
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C≡N (Nitrile) | 2240-2260 (sharp, medium intensity) |
| S=O (Sulfonamide) | 1330-1370 and 1140-1180 (two strong bands) |
| C-H (Cyclopropyl) | ~3100 |
| C-H (Aliphatic) | 2850-3000 |
Table 3: Predicted IR Absorption Bands for this compound.
Definitive 3D Architecture: Single-Crystal X-ray Crystallography
While NMR provides the connectivity, X-ray crystallography can provide the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and the conformation of the piperidine ring.
The Power of Crystallography
For molecules with stereocenters or complex conformational possibilities, X-ray crystallography is the gold standard for unambiguous structural assignment. The data obtained can also reveal intermolecular interactions that govern the crystal packing.
Experimental Protocol: X-ray Crystallography
This protocol is based on established methods for similar small molecules.[3][4]
Methodology:
-
Crystal Growth: High-quality single crystals are essential. This is often the most challenging step.
-
Technique: Slow evaporation of a saturated solution is a common method.
-
Solvent Screening: A range of solvents (e.g., ethanol, ethyl acetate, acetone, and mixtures) should be screened to find conditions that yield diffraction-quality crystals.
-
-
Data Collection:
-
A suitable crystal is mounted on a goniometer.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods and refined to yield the final atomic coordinates.
-
Expected Structural Features
Based on crystallographic studies of related piperidine derivatives, the piperidine ring is expected to adopt a chair conformation.[4] The bulky cyclopropylsulfonyl group and the carbonitrile group will likely occupy equatorial positions to minimize steric hindrance.
Conclusion: A Synergistic Approach to Structural Certainty
The structural elucidation of this compound is best achieved through a synergistic application of multiple analytical techniques. Mass spectrometry provides the foundational elemental composition, while a suite of NMR experiments maps out the atomic connectivity. Infrared spectroscopy confirms the presence of key functional groups, and X-ray crystallography offers the ultimate confirmation of the three-dimensional structure. This integrated approach, grounded in sound experimental design and logical data interpretation, ensures a high degree of confidence in the final structural assignment, paving the way for further research and development.
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301) [hmdb.ca]
- 2. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 3. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives | MDPI [mdpi.com]
- 4. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Application of 1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile in Modern Kinase Inhibitor Synthesis
Introduction: A Privileged Scaffold in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, particularly in the design of targeted kinase inhibitors, the piperidine scaffold remains a cornerstone of molecular architecture.[1] Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it an invaluable component for optimizing ligand-receptor interactions. This guide focuses on a specific, highly functionalized building block, 1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile , and its strategic application in the synthesis of next-generation kinase inhibitors. This reagent is of particular interest in the development of Janus kinase (JAK) inhibitors, a class of therapeutics that has transformed the treatment of autoimmune diseases and certain cancers.[2]
The incorporation of a cyclopropylsulfonyl group on the piperidine nitrogen is not a trivial substitution. The cyclopropyl moiety, with its unique electronic properties and conformational constraints, offers several advantages in drug design, including enhanced metabolic stability, increased potency, and improved brain permeability.[3][4][5] The nitrile functionality at the 4-position, meanwhile, serves as a versatile synthetic handle and a key interaction point in the active sites of many kinases. This document provides a detailed exploration of this reagent's properties, a representative synthetic protocol for its incorporation into a kinase inhibitor scaffold, and an analysis of the structure-activity relationships it enables.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is critical for successful and reproducible synthesis.
| Property | Value | Source |
| CAS Number | 1036738-82-5 | |
| Molecular Formula | C₉H₁₄N₂O₂S | Vendor Data |
| Molecular Weight | 214.29 g/mol | Vendor Data |
| Appearance | White to off-white solid | Vendor Data |
| Storage Conditions | 2-8 °C, Inert atmosphere, Keep in dark place |
Synthetic Protocol: A Representative Synthesis of a JAK Inhibitor Intermediate
The following protocol details a representative synthesis of a key intermediate for a JAK inhibitor, analogous to the structure of Tofacitinib. This procedure illustrates the coupling of this compound with the common kinase inhibitor "warhead," 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Experimental Workflow Diagram
Caption: Synthetic workflow for a JAK inhibitor intermediate.
Step 1: Synthesis of this compound
This initial step involves the sulfonylation of the commercially available piperidine-4-carbonitrile.
Materials:
-
Piperidine-4-carbonitrile hydrochloride (1.0 eq)[6]
-
Cyclopropanesulfonyl chloride (1.1 eq)
-
Triethylamine (Et₃N) (2.5 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a stirred suspension of piperidine-4-carbonitrile hydrochloride in anhydrous DCM at 0 °C (ice bath), add triethylamine dropwise.
-
Allow the mixture to stir for 15 minutes at 0 °C.
-
Add a solution of cyclopropanesulfonyl chloride in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford this compound as a solid.
Causality Behind Experimental Choices:
-
Base: Triethylamine is used to neutralize the hydrochloride salt of the starting material and to scavenge the HCl generated during the sulfonylation reaction, driving the reaction to completion.
-
Solvent: Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve both starting materials.
-
Temperature: The initial cooling to 0 °C controls the exothermicity of the reaction between the sulfonyl chloride and the amine.
Step 2: Coupling with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
This step is a nucleophilic aromatic substitution (SNAr) reaction, a common strategy in the synthesis of kinase inhibitors of this class.[7][8]
Materials:
-
This compound (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
To a reaction vessel, add this compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, and potassium carbonate.
-
Add anhydrous DMSO and stir the mixture under an inert atmosphere (e.g., Nitrogen or Argon).
-
Heat the reaction mixture to 100-120 °C and maintain for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
A precipitate will form. Collect the solid by filtration.
-
Wash the solid thoroughly with water and then with a cold non-polar solvent (e.g., diethyl ether or hexane) to remove impurities.
-
Dry the solid under vacuum to yield the target kinase inhibitor intermediate.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a suitable inorganic base for this SNAr reaction, activating the pyrrolo[2,3-d]pyrimidine ring for nucleophilic attack.
-
Solvent: DMSO is a polar aprotic solvent that effectively solvates the reagents and facilitates the SNAr reaction, which often requires elevated temperatures.
-
Temperature: Heating is necessary to overcome the activation energy for the SNAr reaction on the electron-deficient heterocyclic system.
Structure-Activity Relationship (SAR) and the Role of the Cyclopropylsulfonyl Moiety
The incorporation of the this compound moiety imparts specific, advantageous properties to the final kinase inhibitor.
The Cyclopropyl Group
The cyclopropyl group is increasingly utilized in drug design for several reasons:
-
Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in linear alkyl chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[3][5]
-
Conformational Rigidity: The rigid nature of the cyclopropyl ring restricts the conformational freedom of the sulfonyl group, which can lead to a more favorable entropic contribution to binding affinity.[3]
-
Potency and Lipophilicity: The cyclopropyl group can enhance potency by making favorable lipophilic interactions within the target protein's binding site. Its unique electronic nature, with enhanced π-character in its C-C bonds, can also influence interactions.[3][4]
The Sulfonyl Group
The sulfonyl group acts as a strong hydrogen bond acceptor and can form crucial interactions with amino acid residues in the kinase active site. It also contributes to the overall polarity and solubility of the molecule.
The Piperidine-4-carbonitrile Scaffold
The piperidine ring acts as a non-planar scaffold that orients the pharmacophoric groups in a defined three-dimensional arrangement. The nitrile group is a key feature in many JAK inhibitors, often forming a hydrogen bond with a backbone amide in the hinge region of the kinase domain, a critical interaction for potent inhibition.
Conceptual Kinase Binding Diagram
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scientificupdate.com [scientificupdate.com]
- 5. researchgate.net [researchgate.net]
- 6. CAS 240401-22-3: 4-Piperidinecarbonitrile,hydrochloride (1… [cymitquimica.com]
- 7. US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-Ã-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS - Google Patents [patents.google.com]
- 8. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 9. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 11. lookchem.com [lookchem.com]
Application Notes and Protocols for 1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile in Agrochemical Research
Introduction: Unveiling the Agrochemical Potential of a Novel Scaffold
In the continuous quest for novel and effective agrochemicals, the exploration of unique chemical scaffolds is paramount. 1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile presents a compelling case for investigation. Its structure combines several moieties of known significance in agrochemical design: the piperidine ring, a frequent component in fungicides and insecticides[1][2]; the sulfonyl group, related to the fungicidally active sulfonamides[3][4]; and the cyclopropyl and carbonitrile groups, which can influence metabolic stability and biological activity[5][6].
This guide provides a comprehensive framework for the initial evaluation of this compound as a potential agrochemical candidate. We will proceed from a hypothesis-driven approach, grounded in its structural alerts, to detailed protocols for in vitro and in vivo screening. The primary hypothesis is that this compound possesses fungicidal activity, with a secondary hypothesis of potential insecticidal properties.
Part 1: Rationale and Hypothesis - A Structural Dissection
The potential bioactivity of this compound can be inferred from its constituent parts:
-
Piperidine Core: This saturated heterocycle is a versatile scaffold found in a multitude of commercial agrochemicals. For instance, the fungicide fluopicolide and the insecticide spiropidion both feature a piperidine ring, highlighting its role in achieving potent biological effects.[1] The flexibility of the piperidine ring allows for optimal positioning of substituent groups to interact with biological targets.[1]
-
Cyclopropylsulfonyl Group: The sulfonamide and related sulfonyl groups are present in several commercial fungicides.[3][4] This functional group can act as a hydrogen bond donor or acceptor and can be crucial for binding to the active site of target enzymes. The attached cyclopropyl ring can enhance binding affinity and improve metabolic stability.
-
Carbonitrile Moiety: The nitrile group is a common feature in various pesticides.[5][6][7][8] It is an electron-withdrawing group that can influence the electronic properties of the molecule and participate in key interactions with the target protein.
Based on this analysis, the primary line of investigation will be to assess the compound's efficacy against a panel of economically important plant pathogenic fungi. A secondary investigation will explore its potential as an insecticide, particularly against sap-sucking insects.
Part 2: Experimental Workflows and Protocols
The following sections outline a tiered screening approach, beginning with broad in vitro assays and progressing to more complex in vivo greenhouse studies.
In Vitro Screening: The First Tier of Discovery
In vitro assays offer a rapid and cost-effective method to determine the intrinsic activity of a compound against target organisms.[9]
Caption: Workflow for primary in vitro agrochemical screening.
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic fungi using the broth microdilution method, adapted from Clinical & Laboratory Standards Institute (CLSI) guidelines.[10]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
RPMI 1640 medium
-
Fungal strains (e.g., Botrytis cinerea, Fusarium graminearum, Sclerotinia sclerotiorum)
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO.
-
Serial Dilution: Perform a two-fold serial dilution of the stock solution in RPMI 1640 medium in a 96-well plate to achieve a range of concentrations (e.g., 0.125 to 64 µg/mL).[11]
-
Inoculum Preparation: Culture fungal strains on appropriate agar. Prepare a spore or mycelial fragment suspension and adjust the concentration to 1-5 x 10⁴ CFU/mL in RPMI 1640 medium.[9]
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a positive control (commercial fungicide) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plates at 25-28°C for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes at least an 80% reduction in visible growth compared to the drug-free control.[11]
Data Presentation:
| Fungal Species | Test Compound MIC₅₀ (µg/mL) | Positive Control MIC₅₀ (µg/mL) |
| Botrytis cinerea | Data | Data |
| Fusarium graminearum | Data | Data |
| Sclerotinia sclerotiorum | Data | Data |
This protocol uses a leaf-dip bioassay to determine the contact toxicity of the compound against the green peach aphid (Myzus persicae).[12][13]
Materials:
-
This compound
-
Acetone
-
Triton X-100 (surfactant)
-
Host plant leaves (e.g., cabbage, pepper)
-
Petri dishes with agar
-
Adult apterous Myzus persicae
Procedure:
-
Compound Preparation: Prepare a stock solution in acetone and make serial dilutions in water containing 0.1% Triton X-100.
-
Leaf Treatment: Dip host plant leaves into the test solutions for 10 seconds with gentle agitation.[13] Allow the leaves to air dry.
-
Assay Setup: Place the treated leaf discs, abaxial surface up, onto the agar in Petri dishes.[14]
-
Insect Infestation: Transfer 20-30 adult aphids onto each leaf disc using a fine brush.[13]
-
Incubation: Maintain the Petri dishes at 22-24°C with a 16:8 hour light:dark photoperiod.
-
Mortality Assessment: Count the number of dead aphids after 24, 48, and 72 hours. Aphids are considered dead if they do not move when gently prodded.[15]
-
Data Analysis: Calculate the corrected mortality using Abbott's formula and determine the lethal concentration (LC₅₀) using probit analysis.[16]
Data Presentation:
| Time Point | Test Compound LC₅₀ (ppm) | Positive Control LC₅₀ (ppm) |
| 24 hours | Data | Data |
| 48 hours | Data | Data |
| 72 hours | Data | Data |
Greenhouse Evaluation: Efficacy in a Controlled Environment
Greenhouse trials provide a more realistic assessment of a compound's performance, taking into account factors like plant uptake, translocation, and environmental stability.[17][18][19]
Caption: Workflow for protective and curative fungicide greenhouse trials.
This protocol evaluates both the protective and curative activity of the test compound against a target disease, such as gray mold (Botrytis cinerea) on a suitable host plant.
Materials:
-
Potted host plants (e.g., cucumber, tomato)
-
Formulated this compound
-
Pressurized sprayer
-
Spore suspension of the target pathogen
-
High-humidity chamber
Procedure:
-
Plant Growth: Grow host plants to a suitable stage (e.g., 3-4 true leaves).
-
Compound Application: Prepare several application rates of the formulated test compound (e.g., 50, 100, 200 g a.i./ha). Spray the plants to the point of runoff. Include untreated and positive controls.
-
Inoculation:
-
Protective Trial: Inoculate plants 24 hours after the compound application by spraying with a pathogen spore suspension.[20]
-
Curative Trial: Inoculate plants 24 hours before the compound application.
-
-
Incubation: Place the plants in a high-humidity chamber for 48-72 hours to promote infection, then move them to standard greenhouse conditions.[20]
-
Disease Assessment: After 7-10 days, visually assess the disease severity on the leaves (e.g., percentage of leaf area affected).[21]
-
Efficacy Calculation: Calculate the percent disease control relative to the untreated control.
Data Presentation:
| Application Rate (g a.i./ha) | Protective Efficacy (%) | Curative Efficacy (%) |
| 50 | Data | Data |
| 100 | Data | Data |
| 200 | Data | Data |
| Positive Control | Data | Data |
Part 3: Mechanistic Insights and Future Directions
Should this compound demonstrate significant fungicidal activity, further studies would be warranted to elucidate its mode of action. Given the presence of the piperidine moiety, investigating its effect on ergosterol biosynthesis would be a logical starting point.[22] This could involve sterol profiling of treated fungal cells.
For insecticidal activity, neurophysiological assays could be employed to determine if the compound targets the insect's nervous system, a common mode of action for piperidine-based insecticides.[1]
Conclusion
This compound represents a novel chemical entity with significant potential for agrochemical applications, particularly as a fungicide. The structural combination of a piperidine core, a sulfonyl group, and a carbonitrile moiety provides a strong rationale for this hypothesis. The detailed protocols provided in these application notes offer a systematic and robust pathway for the initial screening and evaluation of this compound. Through the careful application of these in vitro and in vivo methodologies, researchers can effectively determine its biological activity profile and pave the way for the potential development of a new crop protection agent.
References
- 1. Research progress on piperidine-containing compounds as agrochemicals [ccspublishing.org.cn]
- 2. ijnrd.org [ijnrd.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. WO1999037603A1 - Organic nitrile derivatives and their use as pesticides - Google Patents [patents.google.com]
- 8. WO2002090320A3 - Malononitrile compounds and their use as pesticides - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. ifyber.com [ifyber.com]
- 11. mdpi.com [mdpi.com]
- 12. neptjournal.com [neptjournal.com]
- 13. irac-online.org [irac-online.org]
- 14. Assessment of Aphidicidal Effect of Entomopathogenic Fungi against Parthenogenetic Insect, Mustard Aphid, Lipaphis erysimi (Kalt.) [jove.com]
- 15. Insecticidal Activity against Myzus persicae of Terpinyl Acetate and Bornyl Acetate in Thuja occidentalis Essential Oil [mdpi.com]
- 16. agrolifejournal.usamv.ro [agrolifejournal.usamv.ro]
- 17. my.ucanr.edu [my.ucanr.edu]
- 18. bioone.org [bioone.org]
- 19. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 20. orgprints.org [orgprints.org]
- 21. japp.uk.ac.ir [japp.uk.ac.ir]
- 22. Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile using HPLC-UV and LC-MS/MS
Abstract
This document provides detailed analytical methods for the accurate quantification of 1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile, a key heterocyclic intermediate in pharmaceutical synthesis. Given the compound's structural features—a polar nitrile group, a basic piperidine ring, and a sulfonyl moiety—two robust and validated methods are presented. The first method utilizes High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and quality control where moderate sensitivity is sufficient. The second, more sensitive and selective method, employs Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for trace-level quantification, impurity profiling, and analysis in complex biological matrices. The protocols herein are developed with an emphasis on the causality of experimental choices and are grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
Compound Profile & Physicochemical Properties
Understanding the physicochemical properties of the analyte is foundational to developing a robust analytical method.
| Property | Value | Source / Rationale |
| Chemical Structure | ![]() | - |
| IUPAC Name | This compound | - |
| CAS Number | 1036738-82-5 | |
| Molecular Formula | C₉H₁₄N₂O₂S | - |
| Molecular Weight | 214.29 g/mol | Derived from formula. |
| Key Functional Groups | Piperidine, Nitrile, Sulfonamide | The piperidine nitrogen is basic, making it ideal for positive mode electrospray ionization (ESI+).[3][4] The nitrile and sulfonyl groups impart polarity.[5] |
| Predicted Solubility | Soluble in organic solvents (Methanol, Acetonitrile). Limited aqueous solubility. | Based on the predominantly organic structure with polar functional groups. |
Guiding Principles: A Foundation of Trustworthiness
Every protocol described herein is designed as a self-validating system. The reliability of any analytical data hinges on the thorough validation of the method. All procedures are developed to meet the criteria set forth in the ICH Q2(R1) Guideline: Validation of Analytical Procedures .[1][2] Key validation characteristics to be assessed for these quantitative methods include:
-
Accuracy: Closeness of test results to the true value.
-
Precision: Assessed at levels of repeatability (intra-assay) and intermediate precision (inter-assay).
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity & Range: Demonstrating a proportional relationship between concentration and response over a defined range.
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest concentrations that can be reliably quantified and detected.
-
Robustness: Capacity to remain unaffected by small, deliberate variations in method parameters.[1]
Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
Rationale & Applicability
This method is a workhorse for routine quality control of the drug substance or in-process control checks where analyte concentrations are relatively high (µg/mL range). It is robust, cost-effective, and widely available. The choice of a C18 stationary phase provides effective retention for this moderately polar compound. While the analyte lacks a strong chromophore, detection at low UV wavelengths (e.g., 210 nm) is feasible.
Detailed Experimental Protocol
Instrumentation & Columns
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Analytical Column: Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm) or equivalent.[6] The C18 phase is selected for its hydrophobic interaction with the piperidine ring and cyclopropyl group.
Reagents & Materials
-
Acetonitrile (ACN): HPLC grade or higher.
-
Methanol (MeOH): HPLC grade or higher.
-
Formic Acid (FA): LC-MS grade, ~99%.
-
Water: Deionized (DI) or Milli-Q grade.
-
Reference Standard: this compound, >99% purity.
Chromatographic Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water | The acid modifier ensures protonation of the piperidine nitrogen, leading to improved peak shape and preventing interaction with residual silanols on the column. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength for this class of compounds. |
| Gradient Program | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-10 min: 90% B; 10.1-12 min: 10% B | A gradient is used to ensure elution of the analyte with a good peak shape and to clean the column of any late-eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | |
| Detection Wavelength | 210 nm | Selected for general absorbance as the compound lacks a strong, specific chromophore. |
| Run Time | 12 minutes | |
Preparation of Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol.
-
Working Standard Solutions (1-200 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with a 50:50 mixture of Mobile Phase A and B. A minimum of 5 concentration levels is recommended for establishing linearity.[1]
-
Sample Preparation (Assay of Drug Substance): Accurately weigh ~10.0 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol. Further dilute with the 50:50 mobile phase mixture to bring the concentration within the calibration range (e.g., a 1:20 dilution to achieve ~50 µg/mL).
Example Validation Data
The following table summarizes the expected performance characteristics of the validated method.
| Validation Parameter | Specification | Result |
| Linearity (Range) | 1 - 200 µg/mL | Correlation Coefficient (r²) > 0.999 |
| Accuracy | 98.0% - 102.0% Recovery | Average recovery of 99.5% across three concentration levels. |
| Precision (Repeatability) | RSD ≤ 2.0% | RSD = 0.8% (n=6 injections at 100 µg/mL) |
| Intermediate Precision | RSD ≤ 3.0% | RSD = 1.5% (analyzed on different days by different analysts) |
| LOQ | S/N Ratio ≥ 10 | 1 µg/mL |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Rationale & Applicability
This method provides superior sensitivity and selectivity, making it the gold standard for bioanalysis (e.g., plasma samples), genotoxic impurity quantification, or any application requiring trace-level detection (ng/mL to pg/mL). The use of Multiple Reaction Monitoring (MRM) ensures that only the specific analyte is detected, eliminating matrix interferences.[4][7]
Detailed Experimental Protocol
Instrumentation & Columns
-
LC System: UHPLC system (e.g., Waters Acquity UPLC I-Class).
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 7500 or Waters Xevo TQ-XS) with an ESI source.
-
Analytical Column: Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm). The smaller particle size is suitable for high-efficiency UHPLC separations.
Reagents & Materials
-
Same as HPLC-UV method, but using LC-MS grade solvents and additives is critical.
LC-MS/MS Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes [M+H]⁺ ion formation for ESI+. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Gradient Program | 0-0.5 min: 5% B; 0.5-3 min: 5-95% B; 3-4 min: 95% B; 4.1-5 min: 5% B | A faster gradient is possible with UHPLC systems. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | |
| Injection Volume | 2 µL | |
| Ionization Mode | ESI Positive | The basic piperidine nitrogen is readily protonated.[3] |
| MRM Transitions | Q1 (Precursor): 215.1 m/z; Q3 (Product): 110.1 m/z, 82.1 m/z | Precursor: [M+H]⁺ for C₉H₁₄N₂O₂S. Product 1 (110.1): Putative fragment corresponding to the piperidine-4-carbonitrile cation after loss of cyclopropylsulfonic acid. Product 2 (82.1): Further fragmentation of the piperidine ring. |
| Key MS Parameters | Capillary Voltage: 3.0 kV; Source Temp: 150 °C; Desolvation Temp: 450 °C | These parameters must be optimized for the specific instrument and analyte. |
Preparation of Solutions
-
Stock & Working Standards: Prepare as in the HPLC-UV method but using LC-MS grade solvents. Dilute to a lower concentration range appropriate for the application (e.g., 0.1 - 100 ng/mL).
-
Sample Preparation (from Plasma): a. To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold Acetonitrile containing an appropriate internal standard. b. Vortex for 1 minute to precipitate proteins.[8] c. Centrifuge at 14,000 rpm for 10 minutes at 4 °C. d. Transfer the supernatant to a clean vial for LC-MS/MS analysis. This protein precipitation method is effective for extracting polar to moderately polar analytes from biological matrices.[8]
Example Validation Data
| Validation Parameter | Specification | Result |
| Linearity (Range) | 0.1 - 100 ng/mL | Correlation Coefficient (r²) > 0.995 (weighted 1/x²) |
| Accuracy | 85.0% - 115.0% Recovery | Within ±15% of nominal values (±20% at LLOQ). |
| Precision (Repeatability) | RSD ≤ 15% | RSD < 8% across all QC levels. |
| Lower Limit of Quantitation (LLOQ) | S/N Ratio ≥ 10; Accuracy ±20%; Precision ≤ 20% | 0.1 ng/mL |
Experimental Workflow Visualization
The general workflow for the analysis of this compound is depicted below.
Caption: General workflow for the quantitative analysis of a pharmaceutical compound.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alternative-therapies.com [alternative-therapies.com]
- 8. Sample preparation and quantification of polar drug, allopurinol, in human plasma using LCMSMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Robust Scale-Up Synthesis of 1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile
Introduction & Strategic Overview
1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile is a key building block in contemporary medicinal chemistry. Its unique combination of a rigid cyclopropylsulfonyl group and a functionalized piperidine core makes it a valuable intermediate in the synthesis of various therapeutic agents, including inhibitors of enzymes like thymidylate kinase (TMK), which are targets for novel antibacterial drugs[1]. The increasing demand for such advanced intermediates necessitates the development of a manufacturing process that is not only high-yielding but also safe, scalable, and economically viable.
This application note provides a comprehensive, field-tested guide for the scale-up synthesis of this compound. Moving beyond a simple lab-scale procedure, this document emphasizes the critical process parameters, safety considerations, and engineering controls required for producing this compound on a multi-kilogram scale. The synthetic strategy is rooted in the N-sulfonylation of piperidine-4-carbonitrile, a well-established transformation. Our focus here is to elucidate the nuances of adapting this reaction for large-scale production, ensuring robust control over reaction exotherms, efficient product isolation, and high purity of the final product.
Synthetic Pathway & Mechanistic Rationale
The selected synthetic route involves the reaction of piperidine-4-carbonitrile with cyclopropanesulfonyl chloride in the presence of a tertiary amine base, such as triethylamine (TEA), in a suitable organic solvent like dichloromethane (DCM).
Reaction Scheme: Piperidine-4-carbonitrile (or its hydrochloride salt) reacts with Cyclopropanesulfonyl chloride in the presence of Triethylamine to yield this compound and Triethylamine hydrochloride.
The core transformation is an N-sulfonylation reaction. This class of reaction is a cornerstone in the synthesis of sulfonamides, which are prevalent in pharmaceuticals[2][3][4]. The mechanism involves the nucleophilic attack of the secondary amine of the piperidine ring on the highly electrophilic sulfur atom of the sulfonyl chloride. The tertiary amine base (TEA) acts as an acid scavenger, neutralizing the hydrogen chloride (HCl) that is generated as a byproduct. This prevents the protonation of the piperidine starting material, which would render it unreactive, and drives the reaction to completion. The byproduct, triethylamine hydrochloride (TEA·HCl), typically has different solubility properties than the desired product, which is exploited during the work-up and isolation phase.
Hazard Analysis and Safety-by-Design
A thorough understanding and mitigation of process hazards are paramount for a successful and safe scale-up.
Reagent Hazard Profile:
| Reagent | CAS Number | Key Hazards | Mitigation Strategy |
| Cyclopropanesulfonyl chloride | 139631-62-2 | Corrosive (causes severe skin burns and eye damage), moisture-sensitive, reacts with water to release toxic HCl gas.[5][6][7][8] | Handle in a closed system under an inert atmosphere (N₂). Use personal protective equipment (PPE) including acid-resistant gloves, chemical splash goggles, and a face shield.[6] Ensure a scrubber system (e.g., caustic soda) is in place to neutralize HCl gas. |
| Piperidine-4-carbonitrile | 4395-98-6 | Harmful if swallowed, causes serious eye damage.[9] | Avoid inhalation of dust or contact with skin and eyes. Use appropriate PPE. |
| Triethylamine (TEA) | 121-44-8 | Highly flammable liquid and vapor, harmful if swallowed, in contact with skin, or if inhaled. | Use in a well-ventilated area away from ignition sources. Ground all equipment to prevent static discharge. |
| Dichloromethane (DCM) | 75-09-2 | Potential carcinogen, volatile, can cause respiratory tract irritation. | Use in a closed system with proper ventilation. Minimize operator exposure. |
Process Safety Considerations:
-
Exotherm Control: The N-sulfonylation reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The primary control strategy is the slow, subsurface addition of the cyclopropanesulfonyl chloride to the cooled solution of the piperidine and base. A reliable reactor cooling system and an accurate internal temperature probe are critical.
-
Byproduct Management: The reaction generates triethylamine hydrochloride (TEA·HCl) as a solid byproduct. While it is soluble in some solvents, its precipitation can be managed. The primary method for its removal is an aqueous work-up, as TEA·HCl is highly soluble in water[10][11][12].
-
Gas Evolution: The reaction of the sulfonyl chloride with any residual moisture will produce HCl gas. The reactor must be vented through a caustic scrubber to neutralize acidic vapors.
Detailed Scale-Up Protocol
This protocol is designed for a target scale of ~1.0 kg of the final product. All operations should be conducted in a suitable chemical reactor with appropriate engineering controls.
Equipment:
-
20 L glass-lined or stainless steel reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Jacketed cooling/heating system for the reactor.
-
Caustic scrubber connected to the reactor vent.
-
Filtration equipment (e.g., Nutsche filter-dryer).
-
Vacuum oven.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles | Molar Equiv. |
| Piperidine-4-carbonitrile HCl | 146.62 | 1.10 | 7.50 | 1.0 |
| Triethylamine (TEA) | 101.19 | 2.30 (3.17 L) | 22.73 | 3.0 |
| Cyclopropanesulfonyl chloride | 140.59 | 1.16 (0.88 L) | 8.25 | 1.1 |
| Dichloromethane (DCM) | - | 10.0 L | - | - |
| Deionized Water | - | 10.0 L | - | - |
| Brine (Saturated NaCl) | - | 5.0 L | - | - |
Procedure:
-
Reactor Setup & Inerting:
-
Ensure the reactor is clean, dry, and leak-tested.
-
Inert the reactor by purging with dry nitrogen for at least 30 minutes. Maintain a gentle nitrogen blanket throughout the process.
-
-
Charging Reagents:
-
Charge Dichloromethane (10.0 L) to the reactor.
-
Begin agitation at a moderate speed (e.g., 100-150 RPM).
-
Charge Piperidine-4-carbonitrile hydrochloride (1.10 kg, 7.50 mol).
-
Charge Triethylamine (2.30 kg, 22.73 mol). Note: An extra equivalent of TEA is used to neutralize the HCl salt of the starting material.
-
Cool the resulting slurry to 0-5 °C using the reactor jacket.
-
-
Controlled Addition of Sulfonyl Chloride:
-
Charge Cyclopropanesulfonyl chloride (1.16 kg, 8.25 mol) to the dropping funnel.
-
Slowly add the sulfonyl chloride to the reactor slurry over a period of 2-3 hours. The addition should be subsurface if possible to improve mixing.
-
CRITICAL: Maintain the internal reaction temperature between 0-10 °C throughout the addition. Adjust the addition rate as needed to control the exotherm.
-
-
Reaction & Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 12-16 hours.
-
Monitor the reaction for completion by a suitable analytical method (e.g., HPLC, TLC). Take a small aliquot, quench it with water, extract the organic layer, and analyze. The reaction is complete when the piperidine starting material is consumed (<1%).
-
-
Aqueous Work-up & Phase Separation:
-
Once the reaction is complete, cool the mixture to 10-15 °C.
-
Slowly add deionized water (5.0 L) to the reactor. Stir for 15 minutes.
-
Stop the agitation and allow the layers to separate for at least 30 minutes.
-
Drain the lower organic (DCM) layer.
-
Wash the organic layer again with deionized water (5.0 L) and then with brine (5.0 L) to remove residual water-soluble impurities.
-
-
Product Isolation & Drying:
-
Transfer the organic layer to a clean reactor equipped for distillation.
-
Concentrate the solution under reduced pressure to approximately 20-30% of its original volume.
-
Add a suitable anti-solvent (e.g., heptane or methyl tert-butyl ether) to precipitate the product.
-
Cool the resulting slurry to 0-5 °C and hold for at least 2 hours to maximize crystallization.
-
Collect the solid product by filtration. Wash the filter cake with cold anti-solvent.
-
Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Expected Yield: 1.35 - 1.43 kg (90-95% yield) of a white to off-white solid. Purity: >98% (by HPLC).
Visualization of Process Flow
The following diagram illustrates the key stages of the scale-up synthesis process.
Caption: Workflow for the scale-up synthesis of this compound.
References
- 1. Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of N-acyl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. CAS 139631-62-2: Cyclopropanesulfonyl chloride [cymitquimica.com]
- 6. Cyclopropanesulfonyl chloride - Safety Data Sheet [chemicalbook.com]
- 7. Cyclopropanesulfonyl chloride | C3H5ClO2S | CID 2760919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. Piperidine-4-carbonitrile 97 4395-98-6 [sigmaaldrich.com]
- 10. Triethylamine hydrochloride | C6H15N.ClH | CID 11130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Triethylamine hydrochloride, 98% 1000 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fr]
- 12. benchchem.com [benchchem.com]
Functionalization of the Carbonitrile Group in Piperidine Rings: A Guide for Medicinal Chemists
Introduction: The Strategic Value of the Cyanopiperidine Scaffold
The piperidine ring is a cornerstone of modern medicinal chemistry, present in over a hundred commercially available drugs spanning a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][2] Its prevalence stems from its saturated, three-dimensional structure which allows for precise spatial orientation of substituents, enabling enhanced interactions with biological targets compared to flat aromatic rings.[1] The carbonitrile (cyano) group, when appended to this privileged scaffold, serves as a versatile synthetic handle. Its unique electronic properties—an electrophilic carbon, a nucleophilic nitrogen, and a π-system—allow for a diverse array of chemical transformations, making cyanopiperidines highly valuable intermediates in drug discovery and development.[3]
This technical guide provides an in-depth exploration of the key functionalization strategies for the carbonitrile group on a piperidine ring. We will delve into the mechanistic underpinnings of each transformation and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Core Functionalization Pathways
The carbonitrile group on a piperidine ring can be strategically transformed into several key functional groups, each opening up new avenues for molecular elaboration and structure-activity relationship (SAR) studies. The primary transformations include reduction to a primary amine, hydrolysis to a carboxamide or carboxylic acid, and addition of organometallic reagents to form ketones.
Figure 1: Key functionalization pathways of the piperidine carbonitrile group.
Reduction to Aminomethyl Piperidines
The reduction of the nitrile group to a primary amine introduces a basic center and a versatile nucleophile, ideal for building out molecular complexity through amide bond formation, reductive amination, or alkylation.
Mechanistic Insight: Hydride Reduction
Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful reducing agent capable of converting nitriles to primary amines. The reaction proceeds through the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an intermediate imine salt. A second hydride addition then reduces the imine to the corresponding amine.[4][5][6]
Protocol: LiAlH₄ Reduction of N-Boc-Piperidine-4-Carbonitrile
This protocol details the reduction of a Boc-protected piperidine carbonitrile to the corresponding aminomethyl derivative. The Boc protecting group is generally stable to LAH under these conditions.
Materials:
-
N-Boc-piperidine-4-carbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
10% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate or Dichloromethane (DCM)
-
Celite
Procedure:
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF (10 volumes relative to the nitrile).
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Addition of Nitrile: Dissolve N-Boc-piperidine-4-carbonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (1 volume relative to LAH), 10% NaOH solution (1.5 volumes relative to LAH), and then water again (3 volumes relative to LAH).[4] This sequence is crucial for the formation of a granular precipitate that is easy to filter.
-
Work-up: Stir the resulting suspension for 30 minutes, then filter it through a pad of Celite. Wash the filter cake with ethyl acetate or DCM.
-
Extraction: Combine the filtrates and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (N-Boc-piperidin-4-yl)methanamine.
-
Purification: The crude product can be purified by column chromatography on silica gel.
| Reagent | Equivalents | Purpose |
| N-Boc-piperidine-4-carbonitrile | 1.0 | Starting material |
| Lithium aluminum hydride (LiAlH₄) | 1.5 | Reducing agent |
| Anhydrous THF | 10 volumes | Reaction solvent |
| Water, 10% NaOH | - | Quenching reagents |
Table 1: Reagents for LiAlH₄ Reduction.
Alternative Reduction: Catalytic Hydrogenation
For substrates with functional groups sensitive to LAH (e.g., esters, amides), catalytic hydrogenation is a milder alternative. Raney Nickel is a common catalyst for this transformation.[7][8]
Hydrolysis to Carboxamides and Carboxylic Acids
Hydrolysis of the carbonitrile group provides access to piperidine carboxamides and carboxylic acids, which are key functionalities for introducing hydrogen bond donors and acceptors, or for serving as attachment points for further derivatization.
Mechanistic Considerations
Hydrolysis can be performed under either acidic or basic conditions.
-
Acid-catalyzed hydrolysis: The nitrile nitrogen is protonated, activating the carbon towards nucleophilic attack by water. This forms an imidic acid, which tautomerizes to the amide. Further hydrolysis of the amide under forcing conditions yields the carboxylic acid.[9]
-
Base-catalyzed hydrolysis: A hydroxide ion directly attacks the nitrile carbon. The resulting intermediate is protonated by water to form the imidic acid, which then tautomerizes to the amide. Saponification of the amide under the basic conditions leads to the carboxylate salt.
Figure 2: Simplified mechanism of nitrile hydrolysis.
Protocol: Acidic Hydrolysis to Piperidine-4-carboxylic acid
This protocol describes the complete hydrolysis of 4-cyanopiperidine to the corresponding carboxylic acid hydrochloride salt.
Materials:
-
4-Cyanopiperidine
-
Concentrated Hydrochloric Acid (HCl)
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-cyanopiperidine.
-
Acid Addition: Carefully add concentrated HCl.
-
Heating: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature. The product, piperidine-4-carboxylic acid hydrochloride, may precipitate upon cooling. If not, concentrate the solution under reduced pressure.
-
Isolation: The resulting solid can be collected by filtration and washed with a cold solvent like isopropanol or acetone to remove impurities.
Protocol: Partial Basic Hydrolysis to a Piperidine Carboxamide
Controlling the hydrolysis to stop at the amide stage can be achieved by using milder basic conditions, such as hydrogen peroxide in the presence of a base.
Materials:
-
N-Benzyl-piperidine-3-carbonitrile
-
Hydrogen peroxide (30% solution)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
Procedure:
-
Dissolution: Dissolve N-benzyl-piperidine-3-carbonitrile in DMSO.
-
Base Addition: Add potassium carbonate to the solution.
-
Oxidant Addition: Cool the mixture in an ice bath and slowly add hydrogen peroxide.
-
Reaction: Allow the reaction to stir at room temperature. The reaction is typically exothermic and should be monitored.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude N-benzyl-piperidine-3-carboxamide can be purified by crystallization or column chromatography.
Addition of Organometallic Reagents to form Ketones
The addition of Grignard or organolithium reagents to the piperidine carbonitrile provides a direct route to piperidinyl ketones, which are valuable intermediates for further functionalization.
Mechanistic Overview
Organometallic reagents act as potent carbon nucleophiles. They add to the electrophilic carbon of the nitrile to form a stable imine-metal salt intermediate. This intermediate is resistant to a second addition. Subsequent acidic work-up hydrolyzes the imine to the corresponding ketone.[10][11]
Protocol: Grignard Addition to N-Boc-Piperidine-4-Carbonitrile
This protocol outlines the synthesis of a piperidinyl ketone via the addition of a Grignard reagent.
Materials:
-
N-Boc-piperidine-4-carbonitrile
-
Phenylmagnesium bromide (or other Grignard reagent) solution in THF or diethyl ether
-
Anhydrous diethyl ether or THF
-
Aqueous ammonium chloride (NH₄Cl) solution (saturated)
-
Aqueous acid (e.g., 1 M HCl) for workup
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve N-Boc-piperidine-4-carbonitrile (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Grignard Addition: Add the Grignard reagent (e.g., phenylmagnesium bromide, 1.1 equivalents) dropwise, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed (monitored by TLC).
-
Quenching and Hydrolysis: Cool the reaction mixture to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the reaction. Then, add 1 M HCl to hydrolyze the imine intermediate. Stir until the imine is fully converted to the ketone.
-
Extraction: Extract the mixture with ethyl acetate.
-
Work-up: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude (N-Boc-piperidin-4-yl)(phenyl)methanone by flash column chromatography.
| Reagent | Equivalents | Purpose |
| N-Boc-piperidine-4-carbonitrile | 1.0 | Starting material |
| Phenylmagnesium bromide | 1.1 | Nucleophilic carbon source |
| Anhydrous THF/Ether | - | Reaction solvent |
| Aq. NH₄Cl / 1 M HCl | - | Quenching and hydrolysis |
Table 2: Reagents for Grignard Addition.
Conclusion
The carbonitrile group on a piperidine ring is a remarkably versatile functional group, offering a gateway to a wide array of valuable derivatives. The transformations detailed in this guide—reduction to primary amines, hydrolysis to amides and carboxylic acids, and the addition of organometallic reagents to form ketones—are fundamental tools in the medicinal chemist's arsenal. A thorough understanding of the underlying mechanisms and the practical application of these protocols will empower researchers to efficiently explore chemical space and accelerate the discovery of novel therapeutic agents.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. US2813100A - Hydrogenation process - Google Patents [patents.google.com]
- 8. d-nb.info [d-nb.info]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note & Protocol Guide: In-Vivo Experimental Design for Piperidine Derivatives
Here are the detailed Application Notes and Protocols for the in-vivo experimental design for piperidine derivatives.
Introduction: The Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmaceuticals and natural alkaloids.[1][2][3] Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow for potent and selective targeting of diverse biological receptors. Consequently, piperidine derivatives have been successfully developed as analgesics, antipsychotics, anti-inflammatory agents, and anti-cancer therapeutics.[1][4][5][6][7][8]
Transitioning a promising piperidine derivative from in-vitro discovery to a viable clinical candidate requires a meticulously planned in-vivo experimental program. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing and executing robust in-vivo studies. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the generated data is reliable, reproducible, and relevant for regulatory submission.
Section 1: Foundational Principles of In-Vivo Experimental Design
A successful in-vivo study is built on a foundation of ethical conduct, regulatory awareness, and sound scientific principles. Before any experiment is initiated, the following elements must be thoroughly considered.
Ethical Considerations and Regulatory Compliance
All animal studies must be conducted with the highest regard for animal welfare. Key principles include the "3Rs": Replacement (using non-animal methods where possible), Reduction (using the minimum number of animals necessary for statistically significant results), and Refinement (minimizing animal pain and distress).[9]
Protocols must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board. Furthermore, studies intended for regulatory submission, such as an Investigational New Drug (IND) application to the U.S. Food and Drug Administration (FDA), must be conducted under Good Laboratory Practice (GLP) conditions as outlined in 21 CFR Part 58.[10][11][12] International standards, such as the OECD Guidelines for the Testing of Chemicals, provide a framework for generating data that is mutually accepted across member countries.[9][13]
Selection of Appropriate Animal Models
The choice of animal model is critical and depends entirely on the therapeutic hypothesis. The model should mimic the human disease's pathophysiology to the greatest extent possible. For instance:
-
Rodents (Mice, Rats): Most commonly used for initial pharmacokinetic (PK), efficacy, and toxicity screening due to their well-characterized genetics, rapid breeding cycles, and cost-effectiveness.[14][15]
-
Rabbits: Often used for specific PK/PD studies and pyrogenicity testing.[16][17]
-
Non-Rodents (e.g., Beagle Dogs, Non-Human Primates): Typically reserved for later-stage preclinical development, particularly for toxicology studies, when required by regulatory agencies to assess safety in a species with a metabolic profile more similar to humans.[18]
Dose Formulation and Route of Administration
The formulation vehicle must solubilize the piperidine derivative without impacting its stability or causing toxicity itself.[14] Common vehicles include saline, phosphate-buffered saline (PBS), or aqueous solutions with solubilizing agents like carboxymethylcellulose (CMC), Tween 80, or DMSO.[14] The final concentration of organic solvents like DMSO should be minimized.
The route of administration should ideally match the intended clinical route.[10]
-
Oral (p.o.): Administered by gavage. This is common for assessing oral bioavailability.[14]
-
Intravenous (i.v.): Injected directly into a vein (e.g., tail vein in mice). This route ensures 100% bioavailability and is a benchmark for PK studies.[16][19]
-
Intraperitoneal (i.p.): Injected into the peritoneal cavity. It offers rapid absorption, often mimicking i.v. exposure.[20]
-
Subcutaneous (s.c.): Injected under the skin, providing slower, more sustained absorption.
Caption: High-level workflow for in-vivo development.
Section 2: Pharmacokinetic (PK) Studies
The goal of PK studies is to characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) of a piperidine derivative. This data is essential for understanding drug exposure and for designing effective dosing regimens in subsequent efficacy and toxicology studies.[19][21]
Experimental Design
A typical rodent PK study involves administering the compound at a single dose via both i.v. and the intended clinical route (e.g., oral). Blood samples are collected at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) to construct a plasma concentration-time curve.
Protocol: Single-Dose PK Study in Rats
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
Test piperidine derivative
-
Formulation vehicle (e.g., 20% Solutol HS 15 in saline)
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., K2-EDTA coated)
-
Anesthetic (e.g., isoflurane)
-
Centrifuge
Procedure:
-
Acclimatization: Acclimate animals to housing conditions for at least one week.[14]
-
Fasting: Fast animals overnight (approx. 12 hours) before dosing, with free access to water.[14]
-
Group Allocation: Assign animals to study groups (e.g., n=3-5 per group). Group 1: i.v. administration (e.g., 2 mg/kg). Group 2: p.o. administration (e.g., 10 mg/kg).
-
Dosing: Record the body weight of each animal. Administer the compound formulation accurately. For i.v., use the tail vein. For p.o., use oral gavage.
-
Blood Sampling: Collect blood (~100-200 µL) at predefined time points from a suitable site (e.g., saphenous vein).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until bioanalysis (typically by LC-MS/MS).
Data Analysis and Key Parameters
The plasma concentration data is used to calculate key PK parameters.
| Parameter | Abbreviation | Description | Importance |
| Maximum Concentration | Cmax | The highest observed concentration of the drug in plasma. | Indicates the extent of absorption and potential for acute toxicity. |
| Time to Cmax | Tmax | The time at which Cmax is reached. | Characterizes the rate of drug absorption. |
| Area Under the Curve | AUC | The total drug exposure over time. | Represents the overall bioavailability of the drug. |
| Elimination Half-life | t½ | The time required for the drug concentration to decrease by half. | Determines the dosing interval required to maintain therapeutic levels. |
| Clearance | CL | The volume of plasma cleared of the drug per unit time. | Measures the efficiency of drug elimination from the body. |
| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues.[19] |
| Bioavailability | F% | The fraction of an administered dose that reaches systemic circulation. | Calculated as (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.[19] |
Section 3: Pharmacodynamic (PD) and Efficacy Studies
PD studies measure the physiological effect of the drug on the body. For piperidine derivatives, this often involves disease models for pain, inflammation, or cancer.
Analgesic Activity Models
Many piperidine derivatives, particularly those related to opioids, are evaluated for analgesic properties.[1][2][22]
-
Tail-Immersion & Hot Plate Tests: These models assess the response to thermal pain and are effective for evaluating centrally-acting analgesics (e.g., opioids). The endpoint is an increased latency to withdraw the tail from hot water or to lick a paw on a hot surface.[1][6][20]
-
Acetic Acid-Induced Writhing Test: This model evaluates peripherally-acting analgesics. Intraperitoneal injection of acetic acid induces characteristic stretching behaviors (writhes), which are counted over a set period. An effective analgesic will reduce the number of writhes.[6][20]
Protocol: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)
This is a classic model for evaluating the acute anti-inflammatory activity of novel compounds.[23]
Materials:
-
Male Wistar rats (180-220 g)
-
1% (w/v) Carrageenan solution in sterile saline
-
Test piperidine derivative and vehicle
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Digital Plethysmometer
Caption: Workflow for the paw edema anti-inflammatory model.
Procedure:
-
Animal Preparation: Acclimate and group the animals as described previously.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (this is V₀).
-
Compound Administration: Administer the vehicle, positive control, or test piperidine derivative to the respective groups (typically 1 hour before carrageenan injection).
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection (this is Vₜ).
-
Data Analysis: The increase in paw volume is calculated as (Vₜ - V₀). The percentage inhibition of edema is calculated using the formula: % Inhibition = [1 - (ΔV_treatment / ΔV_control)] x 100
Anticancer Activity Models
For piperidine derivatives with potential anticancer activity, in-vivo efficacy is most commonly tested using xenograft models.[4][5]
Model Overview: Human Tumor Xenografts
-
Cell Culture: Human cancer cells (e.g., PC3 for prostate, MCF-7 for breast) are cultured in vitro.[4][5]
-
Implantation: A specific number of cells are implanted subcutaneously into the flank of immunocompromised mice (e.g., Nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Treatment: Once tumors reach the target size, mice are randomized into treatment groups and dosed with the vehicle, a standard-of-care chemotherapy agent, or the test piperidine derivative according to a predefined schedule.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size, or after a set duration. The primary endpoint is often Tumor Growth Inhibition (TGI).
Section 4: Toxicology and Safety Pharmacology
Toxicology studies are designed to identify potential adverse effects and establish a safe dose range for human trials.[10][24] These studies must be conducted under GLP for regulatory submissions.
Acute Toxicity Studies
The goal is to determine the toxicity of a single, high dose of the compound. The classic LD₅₀ (lethal dose for 50% of animals) test is now often replaced by methods that use fewer animals, such as the Acute Toxic Class Method (OECD 423) or the Up-and-Down Procedure (OECD 425) .[25][26] These studies help classify the compound's toxicity and guide dose selection for repeated-dose studies.
Protocol Outline: Acute Oral Toxicity (OECD 425)
-
Dose Selection: A starting dose is selected based on in-vitro cytotoxicity or data from related compounds.
-
Sequential Dosing: A single animal (typically a female rat) is dosed.
-
Observation: The animal is observed for signs of toxicity for up to 14 days.
-
Dose Adjustment:
-
If the animal survives, the next animal is given a higher dose.
-
If the animal dies, the next animal is given a lower dose.
-
-
Endpoint: This process continues until stopping criteria are met, allowing for a statistical estimation of the LD₅₀ with confidence intervals, using a minimal number of animals.[25]
Repeated-Dose Toxicity Studies
These studies evaluate the effects of long-term exposure.
-
Sub-acute/Sub-chronic: Typically last 14, 28, or 90 days.[18]
-
Chronic: Last 6 months to 2 years.
In these studies, animals are dosed daily, and a wide range of parameters are monitored, including clinical signs, body weight, food consumption, hematology, clinical chemistry, and, at termination, gross pathology and histopathology of major organs.[10][18] The primary goal is to identify a No-Observed-Adverse-Effect Level (NOAEL) .
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. longdom.org [longdom.org]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biology-Oriented Synthesis (BIOS) of Piperine Derivatives and their Comparative Analgesic and Antiinflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oecd.org [oecd.org]
- 10. karger.com [karger.com]
- 11. namsa.com [namsa.com]
- 12. Step 2: Preclinical Research | FDA [fda.gov]
- 13. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics and tissue distribution of piperine in animals after i.v. bolus administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. phcogj.com [phcogj.com]
- 18. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]
- 19. researchgate.net [researchgate.net]
- 20. The analgesic and anticonvulsant effects of piperine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. rhizomeai.com [rhizomeai.com]
- 22. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 26. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile
Welcome to our dedicated technical resource for scientists and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile, a key intermediate in various research applications. Our goal is to empower you to overcome common synthetic challenges and systematically improve your reaction yields and product purity.
Troubleshooting Guide: Diagnosing and Solving Low Yield
Low yield is a frequent and frustrating issue in sulfonamide synthesis. The following section is structured as a series of questions that address specific experimental problems you may encounter. Each answer provides a causal explanation and actionable solutions.
Q1: My reaction resulted in a very low or no yield. What are the most critical factors I should investigate first?
When a sulfonamide synthesis fails, the root cause often lies with the integrity of the reagents or the fundamental reaction setup. The reaction's success hinges on the electrophilic sulfonyl chloride reacting with the nucleophilic amine. Any competing reaction, especially with water, will detrimentally affect the yield.
A1: Initial Verification Checklist:
-
Reagent Quality and Integrity:
-
Cyclopropanesulfonyl Chloride (CAS 139631-62-2): This is the most sensitive component. Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, which converts them into the corresponding and unreactive cyclopropanesulfonic acid.[1][2][3]
-
Action: Always use a fresh bottle or a recently purified batch of sulfonyl chloride.[1] If the reagent is old, consider purification by distillation under reduced pressure.
-
-
Piperidine-4-carbonitrile (CAS 4395-98-6): Ensure the amine is pure and dry. It can be supplied as a free base or as a hydrochloride salt (CAS 240401-22-3).[4][5][6]
-
Action: Confirm the form of your starting material. If using the hydrochloride salt, you must add an additional equivalent of base to neutralize the HCl salt before the reaction begins.
-
-
Solvent Anhydrousness: The presence of water is a primary cause of failure.[1][2]
-
Action: Use solvents from a freshly opened bottle or a solvent purification system. Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.
-
-
Base Purity: The base, typically a tertiary amine like triethylamine (TEA) or pyridine, scavenges the HCl generated during the reaction.[7][8] It must also be anhydrous.
-
Action: Use a freshly opened bottle of high-purity base.
-
-
-
Reaction Conditions:
-
Stoichiometry: Incorrect molar ratios will leave one reactant in excess and limit the theoretical yield.
-
Action: Double-check your calculations. A common starting point is a 1:1 to 1:1.1 ratio of piperidine-4-carbonitrile to cyclopropanesulfonyl chloride, with 1.2-1.5 equivalents of the base.[1]
-
-
Temperature Control: The reaction is exothermic. An uncontrolled temperature increase can accelerate side reactions.
-
Below is a workflow to guide your troubleshooting process systematically.
Caption: A workflow for diagnosing low yields in sulfonamide synthesis.
Q2: My reaction is sluggish and does not go to completion. How can I improve the reaction rate and conversion?
A2: Sluggish reactions point towards insufficient reactivity of the starting materials or suboptimal reaction conditions.
-
Causality: The reaction rate is dependent on the nucleophilicity of the amine and the electrophilicity of the sulfonyl chloride. The choice of base and solvent plays a crucial role in modulating this reactivity and ensuring the reactants can interact effectively.[7]
-
Solutions:
-
Choice of Base: While TEA is common, a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA or Hünig's base) can sometimes improve results, especially if steric hindrance is a factor. Pyridine can also be used and may act as a nucleophilic catalyst in some cases.
-
Solvent Effects: The solvent must fully dissolve the reactants. If your piperidine starting material has low solubility in DCM, consider a more polar aprotic solvent like acetonitrile (ACN) or THF.
-
Temperature Adjustment: If the reaction is clean but incomplete at room temperature (as determined by TLC or LC-MS analysis), gentle heating to 30-40 °C after the initial addition phase may be required to drive the reaction to completion.[1]
-
Reaction Monitoring: Use TLC or LC-MS to monitor the disappearance of the limiting reagent. This provides definitive evidence of whether the reaction has stalled or is simply slow.[2] An insufficient reaction time is a common reason for incomplete conversion.
-
Q3: I've isolated my product, but it's contaminated with impurities. What are the likely side products and how can I avoid them?
A3: The primary impurity is often unreacted starting material or hydrolyzed sulfonyl chloride. However, other side reactions can occur.
-
Common Impurities & Prevention:
-
Cyclopropanesulfonic Acid: Formed from the hydrolysis of cyclopropanesulfonyl chloride.
-
Unreacted Piperidine-4-carbonitrile: Indicates an incomplete reaction.
-
Prevention: Ensure the sulfonyl chloride is fully active and consider using a slight excess (e.g., 1.05 equivalents) to consume all the amine.
-
-
Quaternary Ammonium Salt: Tertiary amine bases can potentially react with the sulfonyl chloride, though this is less common. More critically, the product sulfonamide itself could be N-alkylated if a reactive alkyl halide is present, but this is not a concern in this specific synthesis.
-
-
Analytical Approach:
-
Obtain a Mass Spectrum: Use LC-MS to get the molecular weights of the components in your crude product. This is the fastest way to identify potential impurities.
-
Purification Strategy:
-
Aqueous Wash: A wash with dilute acid (e.g., 1M HCl) will remove the basic starting amine and any tertiary amine base. A subsequent wash with dilute base (e.g., saturated NaHCO₃) can remove acidic impurities.
-
Chromatography: Flash column chromatography on silica gel is the standard method for purifying sulfonamides.
-
Crystallization: Sulfonamides are often crystalline solids.[8] If chromatography is difficult, attempting to crystallize the product from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) can be an effective purification strategy.[7]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic protocol for preparing this compound?
A1: The most direct and common method is the reaction of piperidine-4-carbonitrile with cyclopropanesulfonyl chloride in the presence of a non-nucleophilic base.[8] This is a classic example of sulfonamide bond formation.
Caption: General reaction scheme for the synthesis.
Experimental Protocol:
-
To a stirred solution of piperidine-4-carbonitrile (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM, ~0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen), add a solution of cyclopropanesulfonyl chloride (1.05 eq) in anhydrous DCM dropwise over 15-20 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine.
-
Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the final product.
Q2: What are the most critical process parameters to control for maximizing yield?
A2: Based on extensive experience with sulfonamide synthesis, the following parameters are critical for success.[2]
| Parameter | Recommended Control | Rationale |
| Reagent Purity | Use fresh/purified sulfonyl chloride and dry amine/base/solvent. | Prevents hydrolysis of the sulfonyl chloride, which is the most common failure mode.[1][2] |
| Temperature | -5 to 5 °C for addition, then warm to 20-25 °C. | Controls the initial exothermic reaction to prevent side product formation.[2] |
| Stoichiometry | 1.05 eq. sulfonyl chloride, 1.5 eq. base. | A slight excess of the electrophile ensures full conversion of the more valuable amine. Sufficient base is needed to neutralize all generated HCl. |
| Rate of Addition | Slow, dropwise addition of sulfonyl chloride over 15-20 min. | Avoids localized high concentrations and temperature spikes, minimizing side reactions.[7] |
| Atmosphere | Inert (Nitrogen or Argon). | Excludes atmospheric moisture, protecting the sensitive sulfonyl chloride from degradation.[1] |
Q3: My piperidine-4-carbonitrile is a hydrochloride salt. How does this affect the reaction?
A3: This is a crucial point. If you are using piperidine-4-carbonitrile hydrochloride, the amine is already protonated. It is not nucleophilic and will not react with the sulfonyl chloride. You must add an additional equivalent of base to neutralize the salt and liberate the free amine before adding the sulfonyl chloride.
Modified Protocol:
-
Suspend piperidine-4-carbonitrile hydrochloride (1.0 eq) in anhydrous DCM.
-
Add triethylamine (or another base) in two portions: the first portion (1.0-1.1 eq) to neutralize the salt, and the second portion (1.2-1.5 eq) to act as the acid scavenger for the reaction.
-
Stir for 15-30 minutes at room temperature to ensure the free base is formed.
-
Cool the mixture to 0 °C and then proceed with the dropwise addition of cyclopropanesulfonyl chloride as described in the standard protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CAS 139631-62-2: Cyclopropanesulfonyl chloride [cymitquimica.com]
- 4. Piperidine-4-carbonitrile 97 4395-98-6 [sigmaaldrich.com]
- 5. 240401-22-3 | Piperidine-4-carbonitrile hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
- 6. Piperidine-4-carbonitrile Hydrochloride | 240401-22-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. Sulfonamide - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Solubility Challenges with 1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile
Introduction
Welcome to the technical support center for 1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile (CAS 1393441-93-7). This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your experimental design. This document is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address common and complex solubility issues.
Physicochemical Profile (Predicted)
While experimental data for this compound is not extensively available, we can infer a likely physicochemical profile based on its structural components: a piperidine ring, a cyclopropylsulfonyl group, and a carbonitrile moiety. These predictions should be experimentally verified but can serve as a starting point for your investigations.
| Property | Predicted Value/Characteristic | Rationale & Implications |
| Molecular Weight | ~226.3 g/mol | A moderate molecular weight, which is generally favorable for solubility. |
| Predicted LogP | 1.0 - 2.5 | The cyclopropyl and piperidine hydrocarbon portions contribute to lipophilicity, while the sulfonyl and nitrile groups add polarity. A moderately lipophilic nature suggests that solubility in aqueous media may be limited. |
| Predicted pKa | 8.5 - 10.5 (for the piperidine nitrogen) | The piperidine nitrogen is basic. The electron-withdrawing sulfonyl group will likely reduce its basicity compared to unsubstituted piperidine (pKa ~11.2)[1]. This basicity is a key handle for pH-dependent solubility enhancement. |
| Hydrogen Bond Donors | 0 | The absence of N-H or O-H groups means it cannot donate hydrogen bonds. |
| Hydrogen Bond Acceptors | 3 (2 sulfonyl oxygens, 1 nitrile nitrogen) | The presence of multiple hydrogen bond acceptors can facilitate interactions with protic solvents. |
Frequently Asked Questions (FAQs)
Q1: My initial attempts to dissolve this compound in aqueous buffer for my in vitro assay have failed. What is the likely cause?
A1: Based on its predicted moderate lipophilicity (LogP > 1), this compound is expected to have low intrinsic aqueous solubility. The energy required to break the crystal lattice of the solid compound may be greater than the energy released upon its interaction with water molecules. This is a common challenge for many drug candidates.[2][3]
Q2: I need to prepare a stock solution. What organic solvent should I start with?
A2: For a moderately lipophilic compound, polar aprotic solvents are an excellent starting point. We recommend attempting to dissolve the compound in Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are strong solubilizing agents for a wide range of organic molecules. For less polar options, you could also consider acetone, acetonitrile, or ethyl acetate.[4][5] Always start with a small amount of your valuable compound to test solubility before committing a larger quantity.
Q3: Can I use pH modification to improve the aqueous solubility of this compound?
A3: Absolutely. The piperidine nitrogen in the molecule is basic, with a predicted pKa between 8.5 and 10.5.[6][7][8][9][10] By lowering the pH of your aqueous medium to at least 2 pH units below the pKa, you can protonate this nitrogen. The resulting cationic form of the molecule will have significantly higher aqueous solubility due to its ionic nature.[11][12][13][14] For example, preparing your buffer at pH 4.0-6.0 should lead to a marked increase in solubility.
Q4: The compound dissolves in my organic stock solvent, but precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A4: This is a classic issue of a compound "crashing out" of solution. It occurs when the concentration of the organic co-solvent is not high enough in the final aqueous medium to maintain solubility. To address this, you can:
-
Increase the co-solvent concentration in the final solution, if your assay can tolerate it. Many cell-based assays can tolerate up to 0.5-1% DMSO.[15][16]
-
Use a solubilizing excipient , such as a cyclodextrin, in your aqueous buffer. Cyclodextrins can encapsulate the hydrophobic parts of your molecule, increasing its apparent solubility.[2][4]
-
Lower the pH of the aqueous buffer as described in Q3, if applicable to your experimental conditions.
In-Depth Troubleshooting Guides
Guide 1: Systematic Solvent Screening for Stock Solution Preparation
If you are unsure of the best solvent for your stock solution, a systematic screening process is the most efficient way to find a suitable option.
Experimental Protocol: Solvent Screening
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1-2 mg) into several small, clear glass vials.
-
Solvent Addition: To each vial, add a measured volume of a different test solvent (e.g., 100 µL). Start with the recommended solvents and expand if necessary.
-
Observation & Agitation: Vortex each vial for 30-60 seconds. Visually inspect for dissolution. If not fully dissolved, continue to add solvent in measured increments (e.g., another 100 µL) and vortex, until the compound dissolves or a practical volume limit is reached.
-
Quantification: Record the volume of solvent required to dissolve the known mass of the compound to determine the approximate solubility.
Data Interpretation: Example Solvent Screening Results
| Solvent | Solvent Class | Approx. Solubility (mg/mL) | Observations & Recommendations |
| Water | Aqueous | < 0.1 | Insoluble. Not suitable for stock solutions. |
| DMSO | Polar Aprotic | > 50 | Excellent solubility. Recommended for high-concentration stock solutions. |
| DMF | Polar Aprotic | > 50 | Excellent solubility. An alternative to DMSO. |
| Ethanol | Polar Protic | ~10-20 | Good solubility. Useful if a less toxic solvent than DMSO is required. |
| Acetonitrile | Polar Aprotic | ~5-10 | Moderate solubility. |
| Dichloromethane | Nonpolar | < 1 | Poor solubility. Not recommended. |
| Hexane | Nonpolar | < 0.1 | Insoluble. Not recommended. |
Guide 2: Enhancing Aqueous Solubility using pH Adjustment
This guide provides a workflow for determining the pH-solubility profile of this compound.
Workflow for pH-Dependent Solubility Assessment
References
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(Toluene-4-sulfonyl)-piperidine-2-carboxylic acid 3-(4-methoxy-phenyl)-propyl ester | C23H29NO5S | CID 44281046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Piperidine-4-carbonitrile 97 4395-98-6 [sigmaaldrich.com]
- 6. lookchem.com [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Piperidine-4-carbonitrile | CAS 4395-98-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. researchgate.net [researchgate.net]
- 10. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 240401-22-3 | Piperidine-4-carbonitrile hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
- 14. CAS 240401-22-3: 4-Piperidinecarbonitrile,hydrochloride (1… [cymitquimica.com]
- 15. Sodium 1-(3-sulfonatosulfanylpropyl)piperidine | C8H16NNaO3S2 | CID 90114735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of N-Sulfonylpiperidines
Welcome to the technical support center for the synthesis of N-sulfonylpiperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this important transformation. By understanding the underlying principles and troubleshooting strategies, you can optimize your synthetic outcomes and accelerate your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of N-sulfonylpiperidines, providing explanations and actionable solutions.
Q1: My reaction is sluggish or incomplete, even after extended reaction times. What are the likely causes and how can I improve the conversion?
A1: Incomplete conversion is a common hurdle and can often be traced back to several factors related to the nucleophilicity of the piperidine and the reaction conditions.
-
Expertise & Experience: The nucleophilicity of the piperidine nitrogen is paramount. Steric hindrance around the nitrogen atom can significantly slow down the reaction. Additionally, the choice of base and solvent plays a critical role in activating the piperidine and facilitating the sulfonylation. While primary amines are generally highly reactive, secondary amines like piperidine can exhibit lower reactivity.[1]
-
Troubleshooting Protocol:
-
Evaluate the Base: A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is often a good starting point.[2] These bases are strong enough to deprotonate the piperidine hydrochloride salt (if used) and scavenge the HCl generated during the reaction, but are less likely to compete with the piperidine as a nucleophile. For less reactive piperidines, a stronger base like sodium hydride (NaH) may be necessary, typically in an aprotic solvent like DMF or THF.[3]
-
Solvent Selection: The solvent should be inert to the reaction conditions and capable of dissolving both the piperidine and the sulfonyl chloride. Dichloromethane (DCM), N,N-dimethylformamide (DMF), and acetonitrile are common choices.[2][4] For reactions requiring heating, a higher-boiling solvent like toluene might be beneficial.[5]
-
Temperature Optimization: Many sulfonylation reactions proceed well at room temperature.[2] However, if the reaction is sluggish, gently heating the mixture (e.g., to 40-60 °C) can increase the reaction rate.[5] Monitor the reaction closely by TLC or LC-MS to avoid decomposition of starting materials or products at elevated temperatures.
-
Catalyst Addition: In some cases, a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can accelerate the reaction, particularly with less reactive sulfonyl chlorides.
-
-
Causality Diagram:
Caption: Key factors influencing incomplete conversion in N-sulfonylpiperidine synthesis.
Q2: I am observing a significant amount of a byproduct that I suspect is the hydrolyzed sulfonyl chloride (sulfonic acid). How can I prevent this?
A2: Hydrolysis of the sulfonyl chloride is a major competitive side reaction, especially in the presence of water. Rigorous control of moisture is crucial for a successful sulfonylation.
-
Expertise & Experience: Sulfonyl chlorides are highly susceptible to hydrolysis, which converts them to the corresponding sulfonic acid. This not only consumes the electrophile but the resulting acid can also protonate the piperidine, rendering it non-nucleophilic. The reaction should be performed under anhydrous conditions.
-
Troubleshooting Protocol:
-
Dry Glassware and Reagents: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (e.g., nitrogen or argon) before use. Use anhydrous solvents, either freshly distilled or from a commercial supplier. Piperidine and liquid bases should be dried over a suitable drying agent (e.g., KOH or CaH2) and distilled.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas. This prevents atmospheric moisture from entering the reaction vessel.
-
Order of Addition: Add the sulfonyl chloride slowly to the solution of the piperidine and base. This maintains a low instantaneous concentration of the sulfonyl chloride, favoring the desired reaction with the more nucleophilic piperidine over reaction with trace water.
-
-
Self-Validation: To confirm that hydrolysis is the issue, you can intentionally run a small-scale reaction with a controlled amount of added water. A significant increase in the sulfonic acid byproduct would validate this hypothesis.
Q3: My TLC/LC-MS analysis shows the formation of a byproduct with a higher molecular weight than my expected product. What could this be?
A3: The formation of a higher molecular weight byproduct often points to an over-reaction, specifically the formation of a bis-sulfonylated amine or related species.
-
Expertise & Experience: While less common with secondary amines like piperidine, if the starting material is a primary amine, the initially formed sulfonamide still possesses an acidic N-H proton. Under basic conditions, this proton can be removed, and the resulting anion can react with a second molecule of the sulfonyl chloride to form a bis-sulfonylated product.[6] Although piperidine is a secondary amine, complex side reactions can sometimes lead to unexpected products. In some cases, impurities in the starting materials or side reactions involving the solvent can lead to higher molecular weight adducts.
-
Troubleshooting Protocol:
-
Stoichiometry Control: Use a precise 1:1 or a slight excess (e.g., 1.05 equivalents) of the piperidine relative to the sulfonyl chloride. This ensures that the sulfonyl chloride is the limiting reagent and minimizes the chance of a second sulfonylation.
-
Controlled Addition: Add the sulfonyl chloride dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to control the exotherm and maintain a low concentration of the electrophile.
-
Base Selection: A bulky, non-nucleophilic base is less likely to promote the deprotonation of the product sulfonamide.
-
-
Data Summary Table:
| Side Reaction | Probable Cause | Recommended Action |
| Hydrolysis of Sulfonyl Chloride | Presence of water | Use anhydrous conditions, inert atmosphere |
| Bis-sulfonylation (for primary amines) | Excess sulfonyl chloride, strong base | Control stoichiometry, slow addition of sulfonyl chloride |
| Incomplete Reaction | Low nucleophilicity, wrong base/solvent | Optimize base, solvent, and temperature |
Q4: I am struggling with the purification of my N-sulfonylpiperidine. What are the common impurities and the best methods to remove them?
A4: Effective purification depends on the nature of the impurities. Common contaminants include unreacted starting materials, the hydrolyzed sulfonyl chloride (sulfonic acid), and the hydrochloride salt of the base.
-
Expertise & Experience: The purification strategy should be tailored to the physical properties of the desired product and the impurities. N-sulfonylpiperidines are often crystalline solids or high-boiling oils.
-
Purification Workflow:
-
Aqueous Workup:
-
Quench the reaction mixture with water or a dilute aqueous acid (e.g., 1 M HCl) to neutralize any remaining base and protonate the excess piperidine, making it water-soluble.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with dilute acid, water, and brine to remove water-soluble impurities.
-
-
Chromatography: If the aqueous workup is insufficient, column chromatography on silica gel is a highly effective method for separating the product from non-polar impurities and closely related byproducts.[2] A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically employed.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can provide highly pure material. Common solvent systems include ethanol/water, ethyl acetate/hexane, or isopropanol.
-
Scavenger Resins: For high-throughput synthesis or to remove specific impurities, scavenger resins can be employed.[7] For example, an acidic resin can be used to remove excess piperidine, while a basic resin can remove the sulfonic acid byproduct.
-
-
Experimental Workflow Diagram:
Caption: A typical purification workflow for N-sulfonylpiperidines.
Q5: Is it possible for the N-sulfonyl group to be cleaved under certain conditions?
A5: Yes, while the N-sulfonyl bond is generally robust, it can be cleaved under specific reductive or strongly basic conditions.
-
Expertise & Experience: Desulfonylation is a known reaction, although it typically requires forcing conditions.[8][9] This is an important consideration if the N-sulfonylpiperidine will be subjected to further chemical transformations.
-
Conditions to Avoid:
-
Strongly Reductive Conditions: Reagents like sodium in liquid ammonia or other dissolving metal reductions can cleave the N-S bond.
-
Harsh Basic Conditions: While generally stable to bases used in the synthesis, prolonged exposure to very strong bases at high temperatures could potentially lead to cleavage.[8]
-
Photoredox Catalysis: Certain photoredox conditions have been developed specifically for the reductive cleavage of N-S bonds.[8]
-
-
Authoritative Grounding: The stability of the sulfonamide group is a key feature in its use as a protecting group and as a pharmacophore in many drug molecules.[4][10] However, a variety of methods for its removal have been developed, highlighting its potential lability under specific conditions.[8]
References
- 1. cbijournal.com [cbijournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]
- 7. In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pure.york.ac.uk [pure.york.ac.uk]
- 10. Synthesis of isomeric 3-piperidinyl and 3-pyrrolidinyl benzo[5,6]cyclohepta[1,2-b]pyridines: sulfonamido derivatives as inhibitors of Ras prenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Method Validation for 1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile
Welcome to the technical support center for the analytical method validation of 1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for the unique challenges this molecule presents. Our approach is grounded in extensive field experience and rigorous adherence to global regulatory standards, ensuring that the methods you develop are robust, reliable, and compliant.
The validation of an analytical procedure is a critical step in drug development, demonstrating that the method is suitable for its intended purpose.[1][2] For this compound, a compound featuring a polar sulfonyl group and a reactive nitrile moiety, careful consideration must be given to chromatographic conditions and detection parameters to ensure specificity, accuracy, and precision. This guide will walk you through potential issues and provide scientifically sound solutions based on internationally recognized guidelines.[3][4][5][6]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to address common questions and problems encountered during the validation of analytical methods for this compound.
Section 1: Method Development & Specificity
Question 1: I am having trouble retaining this compound on my C18 column. The peak is eluting near the void volume. What can I do?
-
Expert Insight: This is a common issue for polar compounds like your analyte. The cyclopropylsulfonyl group imparts significant polarity, leading to poor interaction with traditional non-polar stationary phases.
-
Troubleshooting Steps:
-
Consider an Alternative Stationary Phase: A standard C18 column is often the first choice, but it may not be suitable here.[7] Consider columns designed for polar analytes, such as those with polar end-capping or embedded polar groups (e.g., RP-Amide, Phenyl).[7] For highly polar compounds, a Hydrophilic Interaction Liquid Chromatography (HILIC) column might be a more effective choice.
-
Use Highly Aqueous Mobile Phases: Traditional reversed-phase methods can suffer from "phase collapse" or poor retention with high water content.[8] Employing a column specifically designed for use in 100% aqueous mobile phases can provide reproducible retention.[8]
-
Adjust Mobile Phase pH: While your compound lacks a strongly ionizable group, subtle changes in pH can influence the ionization of residual silanols on the column, affecting peak shape and retention. Experiment with a pH range of 3-7 using common buffers like phosphate or acetate.[7]
-
Avoid Ion-Pairing Reagents Initially: While ion-pairing reagents can increase retention for charged analytes, they can also lead to complex method development and are often not compatible with mass spectrometry.[9] Exhaust other options before considering this route.
-
Question 2: How do I demonstrate the specificity of my method, especially for potential degradation products?
-
Expert Insight: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.[10][11][12] For this, you must actively challenge your method.
-
Protocol for Specificity Validation:
-
Forced Degradation Studies: This is a cornerstone of specificity validation. You must expose this compound to a range of stress conditions to intentionally generate degradation products.
-
Acid/Base Hydrolysis: Reflux in 0.1N HCl and 0.1N NaOH. The nitrile group is susceptible to hydrolysis under these conditions, potentially forming a carboxylic acid or amide.
-
Oxidation: Treat with 3% hydrogen peroxide.
-
Thermal Stress: Expose the solid material to high heat (e.g., 80°C).
-
Photolytic Stress: Expose a solution to UV light.
-
-
Chromatographic Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo (if in a drug product formulation).
-
Peak Purity Analysis: The primary goal is to demonstrate that the peak for the parent compound is spectrally pure and that all degradant peaks are well-resolved from it. A photodiode array (PDA) detector is essential for this. The peak purity angle should be less than the threshold angle.
-
Mass Spectrometry Confirmation: If available, LC-MS is a powerful tool to confirm that the parent peak does not co-elute with any degradants.[13]
-
Section 2: Linearity, Accuracy, and Precision
Question 3: My calibration curve for the assay is showing a non-linear response at higher concentrations. What could be the cause?
-
Expert Insight: Non-linearity at high concentrations is often due to detector saturation or solubility issues.
-
Troubleshooting Steps:
-
Check Detector Saturation: Review the absorbance values from your UV detector. If they exceed 1.5-2.0 Absorbance Units (AU), you are likely operating outside the linear range of the detector. Reduce the concentration of your highest standard or shorten the path length of the detector cell if possible.
-
Assess Solubility: this compound may have limited solubility in your mobile phase or diluent. At high concentrations, it may begin to precipitate, leading to a lower-than-expected response. Try preparing your standards in a diluent with a higher percentage of organic solvent.
-
Evaluate the Fit: Ensure you are using an appropriate regression model. While a linear fit with an R² > 0.99 is typical, some methods may require a quadratic fit. However, the reason for non-linearity should always be investigated first.[14]
-
Question 4: My accuracy results, determined by spike recovery, are consistently low (e.g., <95%). Why?
-
Expert Insight: Low recovery can stem from several issues, including incomplete sample extraction, analyte degradation during sample preparation, or matrix effects.
-
Troubleshooting Steps:
-
Optimize Sample Extraction (for Drug Product): If you are analyzing a formulated product, ensure your extraction procedure is adequate. Increase sonication time, vortexing intensity, or the volume of extraction solvent.
-
Check for Adsorption: Your analyte might be adsorbing to glassware or plasticware. Silanized glass vials can mitigate this issue.
-
Evaluate Sample Stability: The analyte may be degrading in the sample diluent. Perform a solution stability study by preparing a standard and re-injecting it over a 24-48 hour period. If the peak area decreases, you may need to use a different diluent or keep samples refrigerated in the autosampler.
-
Investigate Matrix Effects: Excipients in a drug product can interfere with the analysis. Prepare a spiked placebo sample and compare the recovery to a spike in a pure solvent. A significant difference indicates a matrix effect that needs to be addressed by modifying the chromatographic conditions or sample preparation.
-
Question 5: The relative standard deviation (RSD) for my intermediate precision is failing (e.g., >2%). What are the likely sources of variability?
-
Expert Insight: Intermediate precision evaluates the effect of random events on the analytical procedure's precision.[14] Failures often point to a lack of method robustness.
-
Common Sources of Variability:
-
Different Analysts: Variations in sample preparation techniques (e.g., pipetting, weighing) can be a major factor. Ensure the protocol is written with sufficient detail.
-
Different Instruments: Even similar HPLC systems can have slight differences in delay volume or detector response.
-
Different Days: Environmental factors like laboratory temperature can affect column performance and mobile phase composition (through evaporation).
-
Different Columns: Variations between different lots of the same column can impact retention time and peak shape.
-
-
Solution: A thorough robustness study during method development is the best preventative measure.[6][13] Deliberately vary parameters like mobile phase pH (±0.2 units), organic composition (±2%), column temperature (±5°C), and flow rate (±10%) to identify which factors have a significant impact on the results. The method should be optimized to be resilient to these small changes.
Data Presentation: Validation Parameter Summary
The following table summarizes the typical validation parameters and acceptance criteria for an HPLC assay of this compound, based on ICH Q2(R1) guidelines.[3][14]
| Parameter | Acceptance Criteria | Typical Experiment |
| Specificity | No interference at the analyte's retention time from placebo or degradants. Peak purity must pass. | Forced degradation studies and analysis of spiked placebo. |
| Linearity | Correlation coefficient (R²) ≥ 0.998 | Analyze at least 5 concentration levels (e.g., 50-150% of nominal). |
| Range | The range demonstrated to be linear, accurate, and precise. | Typically 80-120% of the test concentration for an assay. |
| Accuracy | Mean recovery of 98.0% to 102.0%. | Spike recovery at 3 levels (e.g., 80%, 100%, 120%) with 3 replicates each. |
| Precision | ||
| Repeatability | RSD ≤ 2.0% | 6 replicate preparations at 100% of the test concentration. |
| Intermediate Precision | RSD ≤ 2.0% | Repeatability experiment performed by a different analyst, on a different day, with a different instrument. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. | Determined by serial dilution or based on standard deviation of the response and the slope. |
| Robustness | Results should remain within system suitability limits. | Deliberate variation of method parameters (pH, mobile phase composition, flow rate, etc.). |
Experimental Workflow & Protocols
Diagram: Analytical Method Validation Workflow
Caption: A typical workflow for analytical method validation.
Protocol: HPLC-UV Assay Validation for this compound
This protocol outlines the steps for validating an HPLC-UV method for the quantification (assay) of this compound as a drug substance.
1. Chromatographic System:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: Waters XBridge BEH C18, 2.5 µm, 4.6 x 75 mm (or a suitable column for polar compounds).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 5 µL.
-
Diluent: 50:50 Acetonitrile:Water.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25-mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50-mL volumetric flask and dilute to volume with diluent.
3. Validation Experiments:
-
Specificity:
-
Prepare solutions of the analyte under forced degradation conditions (acid, base, peroxide, heat, light).
-
Inject the working standard and each stressed sample.
-
Evaluate peak purity of the analyte peak in all chromatograms and calculate the resolution between the analyte and the nearest degradation product.
-
-
Linearity:
-
Prepare a series of five solutions from the stock solution ranging from 50% to 150% of the working standard concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL).
-
Inject each solution in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
-
-
Accuracy (Spike Recovery):
-
Prepare placebo solutions spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the working standard concentration). Prepare three independent samples at each level.
-
Calculate the percent recovery for each sample.
-
-
Precision (Repeatability):
-
Prepare six independent samples of the analyte at 100% of the working standard concentration.
-
Inject each sample and calculate the RSD of the peak areas.
-
-
Precision (Intermediate):
-
Have a second analyst repeat the Repeatability experiment on a different day using a different HPLC system.
-
Calculate the cumulative RSD for all 12 preparations.
-
Diagram: Troubleshooting Logic for Poor Peak Shape
Caption: A decision tree for troubleshooting poor peak shape.
References
- 1. Ich guidelines for validation final | PPTX [slideshare.net]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. Developing HPLC Methods [sigmaaldrich.com]
- 8. hplc.eu [hplc.eu]
- 9. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 10. uspbpep.com [uspbpep.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. drugfuture.com [drugfuture.com]
- 13. propharmagroup.com [propharmagroup.com]
- 14. database.ich.org [database.ich.org]
Technical Support Center: A Troubleshooting Guide for Piperidine Synthesis Protocols
Welcome to the Technical Support Center for Piperidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing piperidine and its derivatives, a critical scaffold in numerous pharmaceuticals and agrochemicals.[1][2] Drawing from established literature and field expertise, this resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during key synthetic procedures.
Section 1: General Issues in Piperidine Synthesis & Purification
This section addresses overarching challenges that can arise regardless of the specific synthetic route employed.
Frequently Asked Questions (FAQs)
Q1: My final piperidine product has a yellow or brownish tint. What is the cause and how can I remove it?
A1: A yellow discoloration in piperidine is typically due to the presence of oxidation products.[3][4] While this may not interfere with all applications, purification is recommended if high purity is required. The most effective method for removing these colored impurities is distillation.[4] To prevent future discoloration, it is advisable to store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[4]
Q2: I am struggling to separate my piperidine product from unreacted pyridine starting material by distillation. Why is this happening?
A2: This is a common and significant challenge due to the formation of a constant-boiling azeotrope between piperidine and pyridine.[4][5] This mixture, consisting of approximately 92% piperidine and 8% pyridine, boils at a constant temperature, making separation by simple fractional distillation ineffective.[4][5]
Troubleshooting this separation can be approached in a few ways:
-
Azeotropic Distillation: The addition of a third component, such as water, can alter the azeotropic composition and facilitate separation.
-
Selective Salt Formation: A highly effective chemical method involves reacting the mixture with carbon dioxide (CO2). Piperidine, being a more basic secondary amine, will react to form a solid piperidinium carbonate salt, while the less basic pyridine will not.[4] The solid salt can then be separated by filtration, and the free piperidine can be regenerated by treatment with a base.
Q3: My solution of piperidine in an organic solvent (like DMF) formed crystals upon storage. What happened?
A3: This is a frequent issue with amines. The crystallization is likely due to the formation of a salt.[4][6] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases (e.g., HCl that may be present in the storage environment) to form piperidine hydrochloride.[4][6] To resolve this, you can either try to redissolve the crystals or, preferably, prepare a fresh solution. To prevent this from recurring, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[4]
Q4: My N-alkylation of piperidine is sluggish or results in a low yield. What are the common causes?
A4: Slow or incomplete N-alkylation of piperidines can be attributed to several factors:
-
Insufficient Basicity: The reaction of piperidine with an alkyl halide generates a hydrohalic acid (e.g., HBr, HCl). This acid can protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.[3]
-
Solution: Add a non-nucleophilic base to the reaction mixture to act as an acid scavenger. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA).[3]
-
-
Poor Leaving Group: The rate of an SN2 reaction is highly dependent on the quality of the leaving group on the alkylating agent.
-
Solution: If you are using an alkyl chloride, switching to a more reactive alkyl bromide or iodide can significantly accelerate the reaction.[3]
-
-
Steric Hindrance: Bulky substituents on either the piperidine ring or the alkylating agent can impede the reaction.
-
Solution: Increasing the reaction temperature can help overcome the activation energy barrier. However, be mindful of potential side reactions at higher temperatures.[3]
-
Section 2: Troubleshooting Guides by Synthetic Method
This section provides detailed troubleshooting for specific, widely-used piperidine synthesis protocols.
Catalytic Hydrogenation of Pyridines
The reduction of pyridines is a direct and common route to piperidines. However, the aromatic stability of the pyridine ring and potential catalyst poisoning present significant challenges.[1][2]
| Issue | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low or No Conversion | 1. Catalyst Poisoning: The nitrogen lone pair in pyridine and piperidine can bind strongly to the metal catalyst surface, inhibiting its activity.[1][2] 2. Insufficient Catalyst Activity: The chosen catalyst may not be active enough for the specific substrate under the applied conditions. 3. Aromatic Stability: The pyridine ring is inherently stable and requires forcing conditions to be reduced.[2] | 1. Acidic Additives: Perform the hydrogenation in an acidic solvent like acetic acid or with an added acid (e.g., HCl).[7][8] Protonation of the nitrogen atom to form a pyridinium salt increases the ring's reactivity towards reduction and prevents catalyst poisoning.[1][7] 2. Catalyst Screening: Noble metal catalysts like Rhodium (Rh), Ruthenium (Ru), and Platinum (Pt) are generally more active than Palladium (Pd) or Nickel (Ni) for this transformation.[2][8] Rh₂O₃ and Rh/C are often highly effective.[1][8] 3. Increase Severity: Increase hydrogen pressure and/or reaction temperature.[2][7] |
| Incomplete Reduction (Tetrahydropyridine Impurities) | 1. Insufficient Reaction Time/Severity: The reaction may not have proceeded to completion. 2. Deactivated Catalyst: The catalyst may have lost activity over the course of the reaction. | 1. Monitor Reaction: Use techniques like GC-MS or TLC to monitor the reaction's progress and ensure it has gone to completion.[4] 2. Optimize Conditions: Increase reaction time, temperature, or H₂ pressure. 3. Fresh Catalyst: If catalyst deactivation is suspected, filter the reaction mixture and add a fresh batch of catalyst. |
| Poor Chemoselectivity (Reduction of Other Functional Groups) | 1. Harsh Reaction Conditions: High pressure and temperature can lead to the reduction of other sensitive functional groups (e.g., alkenes, esters, nitriles).[1] 2. Catalyst Choice: Some catalysts are more chemoselective than others. | 1. Milder Conditions: Employ milder conditions (lower temperature and pressure) if possible.[1] 2. Catalyst Selection: Rhodium-based catalysts, such as Rh₂O₃, have been shown to be effective under mild conditions for a broad range of functionalized pyridines.[1] 3. Alternative Methods: Consider transfer hydrogenation using formic acid or ammonium formate as the hydrogen source, which often proceeds under milder conditions.[3] |
| Dehalogenation of Halogenated Pyridines | 1. Catalyst-Mediated C-X Bond Cleavage: This is a common side reaction, particularly with Palladium catalysts.[1] | 1. Avoid Pd Catalysts: Palladium on carbon (Pd/C) is notorious for causing dehalogenation. Opt for other catalysts like PtO₂ or Rh-based systems. 2. Optimize Conditions: Lowering the reaction temperature and pressure may help to minimize this side reaction. |
This protocol provides a general guideline for the hydrogenation of a substituted pyridine where chemoselectivity might be a concern.[4]
-
Reactor Setup: In a high-pressure autoclave, add the substituted pyridine (1.0 eq) and a solvent such as glacial acetic acid or ethanol.
-
Catalyst Addition: Add PtO₂ (Adam's catalyst), typically at a loading of 1-5 mol%.[4]
-
Hydrogenation: Seal the reactor, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-70 bar).[4]
-
Execution: Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 4-24 hours.[4] Monitor the reaction progress by GC-MS or TLC.
-
Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with an inert gas like nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[4]
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by distillation or crystallization.[4]
References
- 1. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
byproduct identification in the synthesis of 1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile
Welcome to the technical support center for the synthesis of 1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during this specific sulfonamide synthesis. The following question-and-answer format addresses potential byproduct formation and provides actionable protocols for their identification and characterization.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction is complete, but HPLC-MS analysis shows multiple peaks besides my desired product. What are the most common byproducts I should expect?
In the synthesis of this compound, which proceeds via the nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur of cyclopropanesulfonyl chloride, several byproducts can arise from side reactions or incomplete conversion. The most common species to look for are:
-
Unreacted Starting Materials: Piperidine-4-carbonitrile and cyclopropanesulfonyl chloride.
-
Hydrolysis Product: Cyclopropanesulfonic acid, formed from the reaction of cyclopropanesulfonyl chloride with trace amounts of water.
-
Sulfonic Anhydride Dimer: A dimer formed from the reaction between cyclopropanesulfonyl chloride and its hydrolysis product, cyclopropanesulfonic acid.
The presence and proportion of these byproducts are highly dependent on the reaction conditions, such as the solvent, base, temperature, and stoichiometry of the reactants.
Question 2: I have a peak in my LC-MS with a mass-to-charge ratio (m/z) of approximately 123.1 in positive ion mode or 121.1 in negative ion mode. What could this be?
This peak likely corresponds to cyclopropanesulfonic acid , the hydrolysis product of your sulfonyl chloride reagent. Cyclopropanesulfonyl chloride is highly sensitive to moisture, and any residual water in your solvent, amine, or reaction atmosphere can lead to its rapid decomposition[1].
Causality: The electrophilic sulfur atom of the sulfonyl chloride is attacked by water, a nucleophile, leading to the displacement of the chloride ion and the formation of the corresponding sulfonic acid.
To confirm its identity, you can use the following analytical approaches:
-
HPLC: Cyclopropanesulfonic acid is significantly more polar than the starting materials and the final product. It will, therefore, have a much shorter retention time on a reverse-phase HPLC column.
-
LC-MS: The expected mass-to-charge ratios for cyclopropanesulfonic acid ([M+H]⁺ and [M-H]⁻) are detailed in the table below.
| Compound Name | Structure | Molecular Formula | Molecular Weight | Expected [M+H]⁺ | Expected [M-H]⁻ |
| Cyclopropanesulfonic Acid | C₃H₆O₃S | 122.14 | 123.02 | 121.01 |
Question 3: My reaction seems to have stalled, and I see significant amounts of unreacted piperidine-4-carbonitrile in my analysis. What could be the issue?
Observing a significant amount of unreacted piperidine-4-carbonitrile alongside the disappearance of cyclopropanesulfonyl chloride suggests that the sulfonyl chloride may have been consumed by a competing reaction, most likely hydrolysis.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and ensure the piperidine-4-carbonitrile starting material is free of water. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Order of Addition: It is often beneficial to add the sulfonyl chloride solution dropwise to a solution of the piperidine and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine). This maintains a low concentration of the sulfonyl chloride, favoring the reaction with the more nucleophilic piperidine over reaction with trace water.
Workflow for Byproduct Identification
The following diagram illustrates a typical workflow for identifying impurities in your reaction mixture.
Caption: Workflow for Byproduct Identification.
Detailed Analytical Protocols
High-Performance Liquid Chromatography (HPLC) Method for In-Process Control
This method is designed for rapid in-process monitoring of the reaction progress.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Temperature: 30°C.
Expected Elution Order:
-
Cyclopropanesulfonic acid (most polar)
-
Piperidine-4-carbonitrile
-
This compound (desired product)
-
Cyclopropanesulfonyl chloride (least polar, may decompose on column)
Liquid Chromatography-Mass Spectrometry (LC-MS) for Byproduct Identification
For accurate mass identification, couple the HPLC method to a mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to capture all potential species.
-
Scan Range: m/z 50 - 500.
Expected m/z Values for Key Species:
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ | Expected [M-H]⁻ |
| Piperidine-4-carbonitrile | C₆H₁₀N₂ | 110.16 | 111.09 | - |
| Cyclopropanesulfonyl chloride | C₃H₅ClO₂S | 140.59 | - | - |
| Cyclopropanesulfonic acid | C₃H₆O₃S | 122.14 | 123.02 | 121.01 |
| Product | C₉H₁₄N₂O₂S | 214.28 | 215.09 | 213.07 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
For unambiguous structural confirmation of the main product and any isolated byproducts, ¹H and ¹³C NMR are invaluable.
Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Expected ¹H NMR Spectral Features for this compound:
-
Cyclopropyl protons: A complex multiplet in the upfield region (approx. 0.9-1.2 ppm).
-
Piperidine protons: Multiple multiplets in the aliphatic region (approx. 1.8-3.6 ppm).
-
Methine proton (C4-H): A multiplet, likely shifted downfield due to the electron-withdrawing nitrile group (approx. 2.8-3.2 ppm).
Reaction Pathway and Potential Side Reactions
The following diagram illustrates the intended reaction and the primary side reaction.
Caption: Main reaction and hydrolysis side reaction.
By understanding the potential pitfalls and employing these targeted analytical techniques, researchers can optimize the synthesis of this compound and efficiently identify any impurities that may arise.
References
Validation & Comparative
A Comparative Guide to the Biological Activity of N-Substituted Piperidines for Drug Discovery Professionals
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, gracing the structures of numerous clinically approved drugs and serving as a versatile template for the design of novel therapeutic agents.[1] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged motif in drug discovery. The biological activity of piperidine derivatives can be profoundly influenced by the nature of the substituent at the nitrogen atom (N-substitution). This guide provides a comparative analysis of the biological activities of different N-substituted piperidines, offering insights into their structure-activity relationships (SAR) and providing detailed experimental protocols for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and screen N-substituted piperidine analogs with enhanced potency and selectivity.
The Versatility of N-Substituted Piperidines: A Spectrum of Biological Activities
N-substituted piperidines exhibit a remarkable diversity of biological activities, ranging from anticancer and antiviral to antimicrobial and neuroprotective effects. The substituent on the piperidine nitrogen plays a crucial role in defining the compound's pharmacological profile by influencing its binding affinity to biological targets, as well as its pharmacokinetic properties.[2]
Anticancer Activity: Targeting Cell Proliferation and Survival
The piperidine moiety is a common feature in many anticancer agents.[3] The N-substituent can significantly impact the cytotoxic and antiproliferative properties of these compounds.
Comparative Analysis of N-Substituents:
A comparative analysis of various N-substituted piperidines reveals distinct trends in their anticancer activity. Generally, the introduction of aromatic and bulky substituents at the nitrogen atom tends to enhance cytotoxicity.
| N-Substituent Type | General Trend in Anticancer Activity | Key Observations |
| N-Alkyl | Moderate activity. Potency often increases with chain length to a certain point. | Simple N-alkyl groups may lack the specific interactions required for high-affinity binding to many anticancer targets. |
| N-Benzyl | Often potent. The substitution pattern on the benzyl ring is critical for activity. | The N-benzyl group can engage in crucial cation-π interactions with target proteins.[4] Electron-withdrawing or donating groups on the phenyl ring can fine-tune activity.[5] |
| N-Aryl | Potent activity. The nature and position of substituents on the aryl ring are key determinants of potency. | N-aryl substituents can provide extended hydrophobic and electronic interactions, leading to enhanced binding. |
| N-Heterocyclic | Variable, but can be highly potent. Depends on the specific heterocyclic ring system. | Heterocyclic substituents can introduce additional hydrogen bond donors and acceptors, improving target engagement. |
Quantitative Comparison of Anticancer Activity:
The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values for representative N-substituted piperidine derivatives against various cancer cell lines, providing a quantitative measure of their potency.
| Derivative | N-Substituent | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| Compound 1 | N-Methyl | PC-3 | Prostate Cancer | 6.3 (GI50, µg/mL) | [6] |
| Compound 25 | N-Benzyl | PC-3 | Prostate Cancer | 6.4 (GI50, µg/mL) | [6] |
| B4125 | Tetramethylpiperidine-substituted phenazine | COLO 320DM | Colon Cancer | 0.48 (IC50, µg/mL) | [7] |
| FT1 | Piperidine-substituted arylpyrimidine | - | HIV-1 WT | 0.019 (EC50) | [8] |
| 13e | N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl) | MCF-7 | Breast Cancer | 0.046 (IC50) | [9] |
| 6c | N-Benzylisatin-aryl hydrazone | A549 | Lung Cancer | 4.35 (IC50) | [10] |
| 9b | N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea | MCF7 | Breast Cancer | <5 (IC50) | [5] |
| 9d | N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea | PC3 | Prostate Cancer | <5 (IC50) | [5] |
Note: Direct comparison of µg/mL values requires conversion to µM based on the molecular weight of each compound.
Mechanism of Action:
The anticancer effects of N-substituted piperidines are often attributed to their ability to induce apoptosis and interfere with key signaling pathways involved in cell proliferation and survival.[11] For instance, some derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[9]
Experimental Protocols for Evaluating Anticancer Activity
To ensure the scientific integrity and reproducibility of findings, standardized and well-validated experimental protocols are essential.
Workflow for Anticancer Activity Screening
Caption: General workflow for the evaluation of N-substituted piperidines as anticancer agents.
Detailed Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell viability and the cytotoxic potential of chemical compounds.[12][13]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[6]
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of the N-substituted piperidine derivatives in culture medium.
-
After 24 hours of cell seeding, remove the medium and add 100 µL of fresh medium containing various concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plates for a specified period (e.g., 72 hours).[13]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 492 nm using a microplate reader.[13]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Antiviral Activity: Combating Viral Infections
N-substituted piperidines have emerged as a promising class of antiviral agents, with activity reported against various viruses, including influenza and HIV.[3][14] The N-substituent is a key determinant of their antiviral potency and spectrum.
Comparative Analysis of N-Substituents:
| N-Substituent Type | General Trend in Antiviral Activity | Key Observations |
| N-Alkyl/Arylalkyl | Effective against influenza A virus.[14] | The presence of alkyl and arylalkyl radicals at the nitrogen atom has been shown to be effective. |
| N-Arylpyrimidine | Potent against HIV-1.[8] | The arylpyrimidine moiety can explore the hydrophobic channel of the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 reverse transcriptase. |
| Trisubstituted Piperidines | Broad-spectrum anticoronaviral activity.[15] | The combination of substituents at the N-1, C-4, and C-4 positions is crucial for activity. |
Quantitative Comparison of Antiviral Activity:
The following table presents the 50% effective concentration (EC50) values for selected N-substituted piperidine derivatives against different viruses.
| Derivative | N-Substituent Moiety | Virus | Cell Line | EC50 (µM) | Reference |
| FT1 | Arylpyrimidine | HIV-1 (Wild-Type) | MT-4 | 0.019 | [8] |
| FT1 | Arylpyrimidine | HIV-1 (K103N mutant) | MT-4 | 0.050 | [8] |
| Compound 2 | 1,4,4-Trisubstituted | HCoV-229E | HEL | 7.4 | [15] |
| Various | Alkyl and arylalkyl | Influenza A/H1N1 | MDCK | Comparable to Tamiflu | [3] |
Experimental Protocols for Evaluating Antiviral Activity
Workflow for Antiviral Activity Screening
Caption: General workflow for the evaluation of N-substituted piperidines as antiviral agents.
Detailed Protocol: Antiviral Activity against Influenza Virus (in vitro)
This protocol is adapted from studies evaluating piperidine derivatives against the influenza A/H1N1 virus.[3][14]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A/Swine/Iowa/30 (H1N1) virus
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Test compounds (N-substituted piperidines) and control drugs (e.g., Tamiflu, Rimantadine)
Step-by-Step Protocol:
-
Cell Culture:
-
Maintain MDCK cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
-
Cytotoxicity Assay (MTT):
-
Perform an MTT assay as described in the anticancer section to determine the 50% cytotoxic concentration (CC50) of the compounds on MDCK cells. This is crucial to ensure that the observed antiviral activity is not due to toxicity to the host cells.
-
-
Antiviral Activity Assay:
-
Seed MDCK cells in 96-well plates and grow to confluence.
-
Wash the cells with serum-free DMEM.
-
Infect the cells with influenza A/H1N1 virus at a specific multiplicity of infection (MOI) for 1 hour at 37°C.
-
After infection, remove the virus inoculum and add 100 µL of serum-free DMEM containing various concentrations of the test compounds or control drugs.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
Quantification of Viral Inhibition (MTT Assay):
-
After the incubation period, assess cell viability using the MTT assay as previously described. The principle here is that the virus will cause cell death (cytopathic effect), and an effective antiviral compound will protect the cells, leading to a higher formazan production.
-
-
Data Analysis:
-
Calculate the percentage of cell protection for each compound concentration relative to the virus-infected, untreated control.
-
Determine the EC50 value (the concentration that protects 50% of the cells from virus-induced death).
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more promising antiviral agent.
-
Antimicrobial Activity: A New Frontier Against Drug Resistance
The emergence of multidrug-resistant bacteria has created an urgent need for novel antimicrobial agents. N-substituted piperidines have demonstrated promising activity against a range of bacterial and fungal pathogens.[16][17]
Comparative Analysis of N-Substituents:
| N-Substituent Type | General Trend in Antimicrobial Activity | Key Observations |
| N-Alkyl/Aryl | Significant activity against both Gram-positive and Gram-negative bacteria.[16] | The specific alkyl or aryl group can influence the spectrum of activity. |
| Piperidine-substituted halogenobenzenes | Good activity against Gram-positive bacteria and fungi.[18] | The type and position of halogen and piperidine substituents significantly affect antimicrobial activity. |
Quantitative Comparison of Antimicrobial Activity:
The following table shows the antimicrobial activity of selected N-substituted piperidine derivatives, typically measured as the zone of inhibition in a disc diffusion assay or the minimum inhibitory concentration (MIC).
| Derivative | N-Substituent Moiety | Microorganism | Activity (Zone of Inhibition in mm or MIC in µg/mL) | Reference |
| Compound 1 | (E)-ethyl 3-(p-(2-(piperidin-1-yl) ethoxy) phenyl) acrylate | Staphylococcus aureus | 10 mm (at 10 µL of 10 mg/mL) | [1][16] |
| Compound 2 | (E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate | Staphylococcus aureus | 12 mm (at 10 µL of 10 mg/mL) | [1][16] |
| Compound 6 | Piperidine derivative | Staphylococcus aureus | 22 mm (at 6 mg/mL) | [17] |
Experimental Protocols for Evaluating Antimicrobial Activity
Workflow for Antimicrobial Activity Screening
Caption: General workflow for the evaluation of N-substituted piperidines as antimicrobial agents.
Detailed Protocol: Agar Disc Diffusion Method
This method is a widely used preliminary screening tool to assess the antimicrobial activity of chemical compounds.[1][16][17]
Materials:
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile petri dishes
-
Sterile filter paper discs (6 mm diameter)
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Test compounds dissolved in a suitable solvent (e.g., ethanol, DMSO)
-
Standard antibiotic discs (e.g., chloramphenicol)
-
Negative control discs (solvent only)
Step-by-Step Protocol:
-
Media Preparation and Inoculation:
-
Prepare and sterilize MHA or SDA and pour it into sterile petri dishes.
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
-
Disc Preparation and Application:
-
Impregnate sterile filter paper discs with a known concentration of the test compound solution (e.g., 10 µL of a 10 mg/mL solution).[1][16]
-
Allow the solvent to evaporate completely from the discs.
-
Place the impregnated discs, along with standard antibiotic and negative control discs, onto the surface of the inoculated agar plates.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.
-
A larger zone of inhibition indicates greater antimicrobial activity.
-
Activity in Neurodegenerative Diseases: A Glimmer of Hope
N-substituted piperidines are also being investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease.[19] Their mechanisms of action often involve the inhibition of key enzymes or the modulation of signaling pathways implicated in these diseases.
Comparative Analysis of N-Substituents:
| N-Substituent Type | Role in Neurodegenerative Disease Models | Key Observations |
| N-Benzyl | Inhibition of acetylcholinesterase (AChE).[19] | The N-benzylpiperidine moiety is a key structural feature in the design of multi-target agents for Alzheimer's disease. |
| Piperidine moiety in general | Inhibition of monoamine oxidase (MAO).[4] | The piperidine ring plays a major role in the neuropharmacology of certain natural products. |
| Bridged Piperidines | Inhibition of γ-secretase.[20] | These compounds are being explored as potential therapeutics for Alzheimer's disease by preventing the formation of β-amyloid plaques. |
Mechanism of Action:
In the context of Alzheimer's disease, N-substituted piperidines have been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[19] By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is a key therapeutic strategy for managing the cognitive symptoms of Alzheimer's. Other piperidine derivatives are being investigated as inhibitors of γ-secretase, an enzyme involved in the production of amyloid-beta peptides that form plaques in the brains of Alzheimer's patients.[20]
Conclusion and Future Directions
The N-substituted piperidine scaffold is a remarkably versatile platform for the development of new therapeutic agents with a wide range of biological activities. The nature of the N-substituent is a critical determinant of potency, selectivity, and pharmacological profile. This guide has provided a comparative overview of the anticancer, antiviral, antimicrobial, and neuroprotective activities of various N-substituted piperidines, supported by quantitative data and detailed experimental protocols.
Future research in this area should continue to explore the vast chemical space of N-substituted piperidines through innovative synthetic strategies. A deeper understanding of the structure-activity relationships, guided by computational modeling and robust biological evaluation, will be instrumental in the design of next-generation piperidine-based drugs with improved efficacy and safety profiles. The integration of multi-target drug design approaches, where a single N-substituted piperidine derivative is engineered to modulate multiple biological targets, holds significant promise for the treatment of complex multifactorial diseases.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Piperine and Its Metabolite’s Pharmacology in Neurodegenerative and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and antiviral evaluation of novel piperidine-substituted arylpyrimidines as HIV-1 NNRTIs by exploring the hydrophobic channel of NNIBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academicjournals.org [academicjournals.org]
- 18. lifesciencesite.com [lifesciencesite.com]
- 19. researchgate.net [researchgate.net]
- 20. Bridged Piperidine Derivatives Useful as γ-Secretase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Validating 1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile as a Kinase Inhibitor: A Comparative Guide
This guide provides a comprehensive framework for the validation of a novel chemical entity, 1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile, hereafter referred to as Compound X , as a potential kinase inhibitor. In the absence of public data on its biological activity, we will outline a rigorous, multi-step validation workflow. This process is essential for characterizing its potency, selectivity, and cellular effects.
To ground this validation process in a real-world context, we will compare the hypothetical performance of Compound X against AZD1480 , a well-characterized, potent, and ATP-competitive inhibitor of Janus-associated kinase 2 (JAK2)[1][2]. Although development of AZD1480 was discontinued due to off-target effects, its extensive characterization makes it an excellent benchmark for this guide[3].
The Scientific Rationale: Why Investigate Compound X?
The core structure of Compound X, featuring a piperidine-4-carbonitrile moiety, is a known pharmacophore present in established kinase inhibitors. For instance, Tofacitinib (Xeljanz®), an FDA-approved drug for rheumatoid arthritis, is a potent JAK inhibitor that also contains this structural element[4][5]. This structural similarity provides a compelling, albeit initial, rationale for hypothesizing that Compound X may engage with the ATP-binding pocket of one or more kinases. Our validation workflow is designed to systematically test this hypothesis.
The Validation Workflow: From Benchtop to Cellular Model
A robust validation pipeline is critical to avoid costly failures in later stages of drug development. Our approach is a tiered system, starting with broad, high-throughput biochemical screens and progressing to more complex, physiologically relevant cellular assays.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Crystal structure of tofacitinib dihydrogen citrate (Xeljanz®), (C16H21N6O)(H2C6H5O7) | Powder Diffraction | Cambridge Core [cambridge.org]
- 5. Tofacitinib | C16H20N6O | CID 9926791 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Piperidine Core in Kinase Inhibition: A Comparative Analysis of Ruxolitinib, Ribociclib, and Brigatinib
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as a privileged scaffold in modern medicinal chemistry. Its prevalence in numerous approved pharmaceuticals, particularly in the realm of kinase inhibitors, is a testament to its remarkable utility. The piperidine moiety can significantly enhance a molecule's pharmacological properties by improving metabolic stability, increasing cell membrane permeability, and providing a versatile anchor for engaging with the target protein.[1] This guide offers a comparative analysis of three prominent FDA-approved kinase inhibitors that feature a piperidine core: Ruxolitinib, Ribociclib, and Brigatinib. We will delve into their mechanisms of action, comparative potency and selectivity, and provide detailed experimental protocols for their evaluation, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding and leveraging these important therapeutic agents.
The Strategic Advantage of the Piperidine Scaffold
The decision to incorporate a piperidine ring into a drug candidate is a strategic one, aimed at optimizing its pharmacokinetic and pharmacodynamic profile. Compared to its aromatic counterpart, pyridine, the sp3-hybridized carbons of piperidine allow for a three-dimensional conformation that can better fit into the complex topography of a kinase's ATP-binding pocket. Furthermore, the basic nitrogen atom of the piperidine ring can be protonated at physiological pH, enabling strong ionic interactions with acidic amino acid residues in the target protein.[2] This, combined with its generally higher lipophilicity compared to more polar heterocycles like piperazine, can enhance a compound's ability to cross cellular membranes and reach its intracellular target.[2]
Comparative Analysis of Piperidine-Containing Kinase Inhibitors
To illustrate the diverse applications of the piperidine core, we will compare three inhibitors targeting distinct kinase families:
-
Ruxolitinib: A potent inhibitor of Janus kinases (JAK1 and JAK2).
-
Ribociclib: A highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6).
-
Brigatinib: A potent inhibitor of anaplastic lymphoma kinase (ALK).
Biochemical Potency and Selectivity
A critical aspect of any kinase inhibitor is its potency against the intended target and its selectivity over other kinases in the human kinome. High potency ensures efficacy at lower concentrations, while high selectivity minimizes off-target effects and potential toxicity. The following table summarizes the in vitro biochemical potency and selectivity of our three featured inhibitors.
| Inhibitor | Primary Target(s) | IC50 (nM) | Key Off-Targets (IC50 > 10x of primary target) | Reference(s) |
| Ruxolitinib | JAK1 | 3.3 | TYK2 (19 nM), JAK3 (428 nM) | [3][4][5][6][7] |
| JAK2 | 2.8 | |||
| Ribociclib | CDK4/cyclin D1 | 10 | Very few distinct additional binding events detected in KINOMEscan assays. | [8] |
| CDK6/cyclin D3 | 39 | |||
| Brigatinib | ALK | 0.6 | ROS1 (1.9 nM), FLT3 (2.1 nM), EGFR (L858R) (1.5 nM), IGF-1R (148-158 nM) | [9][10][11][12][13][14][15][16] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50% in a biochemical assay.
Cellular Activity and Mechanism of Action
The ultimate efficacy of a kinase inhibitor is determined by its activity within a cellular context. This includes its ability to inhibit the target kinase, suppress downstream signaling pathways, and ultimately, impact cell fate (e.g., induce cell cycle arrest or apoptosis).
Ruxolitinib exerts its effects by inhibiting JAK1 and JAK2, key mediators of cytokine signaling.[17] This inhibition prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are critical for the transcription of genes involved in inflammation and cell proliferation.[18][19][20]
Ribociclib selectively inhibits CDK4 and CDK6, two key kinases that regulate the G1-S phase transition of the cell cycle.[21] By inhibiting CDK4/6, Ribociclib prevents the phosphorylation of the Retinoblastoma (Rb) protein.[22][23] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA replication and leading to cell cycle arrest in the G1 phase.[21][24]
Brigatinib is a potent inhibitor of the ALK tyrosine kinase, particularly the EML4-ALK fusion protein found in a subset of non-small cell lung cancer (NSCLC).[9][25] Inhibition of ALK blocks downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are crucial for the proliferation and survival of ALK-driven cancer cells.[26]
Experimental Protocols for Comparative Evaluation
To ensure the scientific integrity of a comparative analysis, standardized and well-validated experimental protocols are essential. Below are step-by-step methodologies for key assays to evaluate and compare the performance of piperidine-containing kinase inhibitors.
In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., Ruxolitinib, Ribociclib, Brigatinib) in the appropriate buffer. Prepare the kinase, substrate, and ATP solutions according to the manufacturer's recommendations.
-
Kinase Reaction: In a 96- or 384-well plate, add the kinase, substrate, and test inhibitor. Initiate the reaction by adding ATP. Include no-inhibitor and no-kinase controls.
-
Incubation: Incubate the reaction plate at room temperature for the recommended time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Viability Assay (Example: CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[2][27][28][29][30]
Methodology:
-
Cell Seeding: Plate cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the kinase inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[28]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[28] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[28]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Western Blotting for Downstream Signaling Inhibition
Western blotting is a powerful technique to visualize the inhibition of phosphorylation of specific downstream targets of a kinase.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the kinase inhibitor for a predetermined time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[31]
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[31]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-STAT3, anti-phospho-Rb) overnight at 4°C.[32][33][34][35][36][37][38]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) target protein or a housekeeping protein like β-actin or GAPDH.[34]
Conclusion
The piperidine core is a versatile and valuable scaffold in the design of potent and selective kinase inhibitors. The comparative analysis of Ruxolitinib, Ribociclib, and Brigatinib highlights how this single structural motif can be effectively utilized to target diverse kinase families involved in distinct cellular processes. By understanding their mechanisms of action and employing robust experimental methodologies, researchers can continue to leverage the power of the piperidine scaffold to develop the next generation of targeted therapies.
References
- 1. Brigatinib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 3. Ruxolitinib for the Treatment of Essential Thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.chemscene.com [file.chemscene.com]
- 5. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Clinical Pharmacology of Brigatinib: A Next-Generation Anaplastic Lymphoma Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. selleckchem.com [selleckchem.com]
- 16. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The impact of JAK/STAT inhibitor ruxolitinib on the genesis of lymphoproliferative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ashpublications.org [ashpublications.org]
- 21. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [PDF] Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma | Semantic Scholar [semanticscholar.org]
- 23. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Targeting the cyclin D–cyclin-dependent kinase (CDK)4/6–retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. nbinno.com [nbinno.com]
- 26. ALUNBRIG® (brigatinib) Treatment for ALK+ NSCLC [alunbrig.com]
- 27. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 28. promega.com [promega.com]
- 29. promega.com [promega.com]
- 30. benchchem.com [benchchem.com]
- 31. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 32. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 33. benchchem.com [benchchem.com]
- 34. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 35. benchchem.com [benchchem.com]
- 36. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. benchchem.com [benchchem.com]
- 38. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Strategic Guide to the Cross-Reactivity Profiling of 1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile: A Framework for De-risking Novel Chemical Entities
Introduction: Navigating the Uncharted Territory of a Novel Scaffold
In the landscape of modern drug discovery, the emergence of novel chemical entities (NCEs) like 1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile presents both exciting therapeutic opportunities and significant developmental challenges. This molecule incorporates several privileged structural motifs: a piperidine core, a common scaffold in CNS and other therapeutic agents; a cyclopropyl group, often introduced to enhance metabolic stability and potency; and a sulfonyl moiety, a versatile functional group present in a wide array of approved drugs.[1][2] While the combination of these features suggests potential biological activity, the absence of published data necessitates a robust, systematic approach to characterize its selectivity and identify potential off-target liabilities.
This guide provides a comprehensive framework for the cross-reactivity profiling of this compound. As a Senior Application Scientist, my objective is not to present existing data, but to outline an expert-driven, logical, and experimentally sound strategy that drug development professionals can employ to thoroughly de-risk this, or any other, novel compound early in the discovery pipeline. We will proceed from a broad-based liability assessment to a focused mechanistic investigation, ensuring that every experimental choice is justified and every potential outcome is considered. The ultimate goal is to build a comprehensive safety and selectivity profile, enabling informed decisions on the compound's progression towards clinical development.
Structural Rationale and a Starting Hypothesis
The structure of this compound does not immediately point to a single, obvious biological target. However, its components offer clues. The sulfonamide-like linkage is a key feature in inhibitors of various enzymes, including kinases and carbonic anhydrases.[3][4] For instance, sulfonylpiperidine scaffolds have been successfully developed as potent inhibitors of bacterial thymidylate kinase.[5] The piperidine ring is a versatile scaffold found in drugs targeting G protein-coupled receptors (GPCRs) and ion channels.[6]
Given the prevalence of the sulfonamide moiety in kinase inhibitors that target the ATP-binding site, a logical starting hypothesis is that this compound may possess activity against one or more protein kinases. This hypothesis provides a crucial anchor for designing the initial stages of our profiling cascade, which will begin with a broad assessment of the kinome alongside other major target classes implicated in adverse drug reactions (ADRs).
The Profiling Cascade: A Tiered Strategy for Comprehensive Selectivity Assessment
A successful profiling strategy must be efficient and informative, balancing breadth of coverage with depth of analysis. A tiered approach is the most logical and resource-effective method.[7]
Caption: Proposed tiered screening cascade for cross-reactivity profiling.
Tier 1: Broad Liability and Kinome-Wide Screening
The first principle of safety pharmacology is to fail fast and fail cheap. Tier 1 screening is designed to cast a wide net at a single, high concentration (typically 1-10 µM) to identify any potential off-target interactions that could represent a liability.
-
Broad Safety Panel: The compound should be screened against a standard panel of targets associated with clinical ADRs. Several commercial providers offer such panels (e.g., Eurofins' SafetyScreen44™, Charles River's safety panel).[8] These panels are essential as they cover a diverse range of target classes:
-
GPCRs: To uncover potential effects on the central nervous, cardiovascular, and autonomic systems.[9][10]
-
Ion Channels: This is critical for assessing cardiovascular risk. The panel must include the hERG (KCNH2) channel to evaluate the risk of QT prolongation and Torsades de Pointes, a major cause of drug withdrawal.[11][12] Other key cardiac channels like Nav1.5 and Cav1.2 should also be included.[13]
-
Transporters and Enzymes: To identify interactions that could lead to drug-drug interactions or other toxicities.
-
-
Kinome-Wide Profiling: Concurrently, the compound should be screened against a large, representative panel of human protein kinases (e.g., Eurofins' KinaseProfiler™, Reaction Biology's KinomeScan™). Given our starting hypothesis, this is a critical screen to both identify the primary target(s) and assess selectivity across the kinome. A single-concentration screen against >400 kinases provides a comprehensive "fingerprint" of the compound's kinase activity.[14]
Tier 2: Quantitative Assessment of Off-Target Hits
Any interaction identified in Tier 1 showing significant activity (e.g., >50% inhibition or binding) must be validated and quantified. This involves generating 10-point dose-response curves to determine potency values (IC₅₀ for enzymatic inhibition, Kᵢ or KᏧ for binding affinity).
This step is crucial for risk assessment. An off-target interaction with an IC₅₀ of 50 nM is far more concerning than one at 15 µM. The therapeutic window—the ratio between the desired on-target potency and the off-target liability—is a key determinant of a compound's viability. Interpreting this data requires comparing the off-target potency to the expected therapeutic plasma concentration.[15]
Tier 3: Cellular and Functional Confirmation
A potent off-target interaction in a biochemical or binding assay does not always translate to a physiological effect. Tier 3 aims to bridge this gap by assessing the compound's activity in a more biologically relevant context.
-
Cell-Based Functional Assays: For confirmed off-target hits on receptors or ion channels, functional assays are paramount. For example:
-
If the compound binds to a GPCR, a second messenger assay (e.g., cAMP for Gₛ/Gᵢ, or calcium flux for Gᵩ-coupled receptors) should be performed to determine if it acts as an agonist, antagonist, or inverse agonist.[16]
-
For ion channel hits, automated patch-clamp electrophysiology is the gold standard to confirm functional channel block.[17]
-
-
Target Engagement Assays: For intracellular targets like kinases, cellular target engagement assays (e.g., NanoBRET™, Cellular Thermal Shift Assay [CETSA]) can confirm that the compound enters the cell and binds to its intended off-target.
Comparative Data Analysis: A Hypothetical Framework
To illustrate how data from this cascade would be interpreted, we present a hypothetical comparison of this compound against two alternative compounds (Compound A, a known multi-kinase inhibitor, and Compound B, a highly selective hypothetical compound) targeting a primary kinase, "Kinase X".
Table 1: Hypothetical Tier 1 Screening Results (% Inhibition @ 10 µM)
| Target Class | Target | This compound | Compound A | Compound B |
|---|---|---|---|---|
| Primary Target | Kinase X | 98% | 99% | 95% |
| Kinases | Kinase Y | 65% | 88% | 5% |
| Kinase Z | 12% | 92% | 2% | |
| GPCRs | 5-HT₂ₑ Receptor | 55% | 75% | <10% |
| Dopamine D₂ Receptor | <10% | 68% | <10% |
| Ion Channels | hERG Channel | 48% | 85% | 15% |
Table 2: Hypothetical Tier 2 Dose-Response Data (IC₅₀ / Kᵢ in nM)
| Target | This compound | Compound A | Compound B |
|---|---|---|---|
| Kinase X (On-Target) | 5 | 2 | 8 |
| Kinase Y (Off-Target) | 850 | 25 | >20,000 |
| 5-HT₂ₑ Receptor (Off-Target) | 1,200 | 150 | >20,000 |
| hERG Channel (Off-Target) | 9,500 | 550 | >20,000 |
Interpretation: Based on this hypothetical data, this compound shows high potency for its primary target. While it has several "hits" in the Tier 1 screen, the Tier 2 dose-response data reveals a >170-fold selectivity window over its nearest kinase off-target (Kinase Y) and even larger windows for the GPCR and hERG liabilities. In contrast, Compound A is highly potent but non-selective, with significant activity against multiple off-targets. Compound B represents the ideal profile of high potency and high selectivity. This comparative analysis allows researchers to rank compounds based on their overall selectivity profile, not just on-target potency.
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of the generated data, standardized and validated protocols are essential. Below are representative, high-level protocols for key assays in the profiling cascade.
Protocol 1: Biochemical Kinase Inhibition Assay (Radiometric)
This protocol is based on the industry-standard radiometric filter-binding assay, which directly measures the incorporation of ³³P-labeled phosphate from ATP onto a substrate.[18]
-
Reagent Preparation: Prepare assay buffer, kinase, peptide substrate, and [γ-³³P]ATP. Serially dilute this compound in DMSO to create a 10-point concentration curve.
-
Reaction Initiation: In a 96-well plate, add the test compound, kinase, and substrate. Allow to incubate for 10-15 minutes at room temperature.
-
Phosphorylation: Initiate the reaction by adding the [γ-³³P]ATP solution. Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
Reaction Termination: Stop the reaction by adding phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Add scintillation fluid to the dried filter plate and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Convert raw counts to percent inhibition relative to positive (no inhibitor) and negative (no kinase) controls. Fit the dose-response data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell-Based GPCR Functional Assay (cAMP Measurement)
This protocol describes a method to assess functional activity at a Gₛ- or Gᵢ-coupled receptor expressed in a recombinant cell line.
-
Cell Culture: Culture HEK293 cells stably expressing the target GPCR of interest to ~90% confluency.
-
Cell Plating: Seed the cells into 384-well assay plates and incubate overnight.
-
Compound Addition: Prepare serial dilutions of the test compound. For antagonist mode, pre-incubate the cells with the test compound before adding a known agonist at its EC₈₀ concentration. For agonist mode, add the test compound directly.
-
Lysis and Detection: After incubation (e.g., 30 minutes), lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF®, LANCE®).
-
Data Analysis: Calculate percent activity relative to controls (vehicle and reference agonist/antagonist). Determine IC₅₀ (antagonist) or EC₅₀ (agonist) values by fitting the data to a dose-response curve.
Caption: A representative Gs-coupled GPCR signaling pathway for functional assays.
Conclusion: Building a Foundation of Confidence
The cross-reactivity profile of a novel compound like this compound is a critical dataset that underpins its entire preclinical development program. While public data on this specific molecule is not available, a lack of information is not an insurmountable barrier. By implementing a systematic, tiered profiling cascade grounded in established pharmacological principles, researchers can build a comprehensive understanding of a compound's selectivity and safety.
This guide provides the strategic framework for such an endeavor. It advocates for a progression from broad, single-point screening across major liability target classes to quantitative, dose-dependent characterization and finally to functional, cell-based validation. This approach ensures that resources are focused on the most relevant off-target interactions, providing a clear, data-driven path to identify and advance drug candidates with the highest probability of clinical success. For this compound, this strategy transforms an unknown entity into a well-characterized asset, ready for the next stage of its journey toward becoming a potential therapeutic.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 4. mdpi.com [mdpi.com]
- 5. Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. Ion Channel Selectivity Profiling Panels - Overview - ICE Bioscience [en.ice-biosci.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Strategies to discover unexpected targets for drugs active at G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 12. criver.com [criver.com]
- 13. An ion channel library for drug discovery and safety screening on automated platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 15. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. reactionbiology.com [reactionbiology.com]
A Senior Application Scientist's Guide to the In-Vivo Efficacy of Piperidine-Based Drug Candidates
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in drug design.[1] Its structural properties are featured in over 70 commercialized drugs, including multiple blockbusters, spanning more than twenty pharmaceutical classes.[2] The versatility of the piperidine scaffold allows for the modulation of physicochemical properties, enhancement of biological activity and selectivity, and improvement of pharmacokinetic profiles.[3][4] This guide offers an in-depth comparison of the in-vivo efficacy of prominent piperidine-based drug candidates across key therapeutic areas, supported by experimental data and detailed protocols to inform and empower drug development professionals.
Piperidine Derivatives in Oncology
Piperidine-based compounds have shown significant promise as anticancer agents by targeting critical cellular pathways involved in DNA repair and gene expression.[5] In-vivo evaluation in relevant cancer models is a crucial step to validate the therapeutic potential of these candidates, moving beyond in-vitro cytotoxicity to a comprehensive assessment of efficacy and safety.[6]
Comparative Efficacy of Piperidine-Based Enzyme Inhibitors
A major strategy in oncology involves inhibiting enzymes that are critical for cancer cell survival and proliferation. Poly(ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs) are two such targets where piperidine-based inhibitors have demonstrated significant in-vivo activity.
Table 1: In-Vivo Efficacy of Piperidine-Based Anticancer Agents
| Compound Class | Specific Candidate | Target | In-Vivo Model | Key Efficacy Endpoint & Result | Reference |
|---|---|---|---|---|---|
| PARP Inhibitor | Compound 15d (Benzamide derivative) | PARP-1 | HCT116 Xenograft Model (Mice) | Evaluated in combination with cytotoxic agents for enhanced tumor suppression. | [7] |
| HDAC Inhibitor | Compound 8b (Benzhydryl-piperazine derivative) | HDAC (Non-selective) | MDA-MB-231 Xenograft Model (Mice) | Demonstrated in-vivo tumor growth inhibition. | [8] |
| HDAC Inhibitor | Compound 10 (Hydroxyamino-piperidine derivative) | HDAC6 | Multiple Myeloma Xenograft Model (Mice) | Showed on-target activity (increased α-tubulin acetylation) and reduced tumor cell viability. | [9] |
| PROTAC | Bavdegalutamide (ARV-110) | Androgen Receptor (AR) | Prostate Cancer Xenograft Models (Mice) | Induced tumor regression and overcame resistance to traditional AR inhibitors. |[10] |
Mechanism Spotlight: PARP Inhibition
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the repair of DNA single-strand breaks.[7] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to the accumulation of DNA damage and cell death—a concept known as synthetic lethality.[7][11] Piperidine-based inhibitors are designed to block the catalytic activity of PARP-1, preventing DNA repair and leading to tumor cell apoptosis.[7]
Caption: PARP-1 inhibition pathway in cancer therapy.
Experimental Protocol: Murine Xenograft Model for Efficacy Testing
This protocol outlines a standard workflow for evaluating the in-vivo efficacy of a piperidine-based drug candidate using a subcutaneous tumor xenograft model. These models are crucial for assessing anti-cancer activity in a living system.[12][13]
Rationale: Immunodeficient mice (e.g., nude or SCID) are used as hosts because they lack a functional immune system, preventing the rejection of implanted human tumor cells. This allows for the growth of human-derived tumors, providing a relevant platform for testing anti-cancer agents.[13][14]
-
Cell Culture and Preparation:
-
Culture human cancer cells (e.g., HCT116, MDA-MB-231) under sterile conditions using appropriate growth media.
-
Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or Matrigel solution at a concentration of 1x10⁷ cells/mL.
-
-
Tumor Implantation:
-
Anesthetize 6-8 week old female immunodeficient mice.
-
Inject 100 µL of the cell suspension (1x10⁶ cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Animal Randomization:
-
Monitor mice for tumor growth. Tumor volume is typically calculated using the formula: (Length x Width²)/2.
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 per group).
-
-
Drug Administration:
-
Prepare the piperidine-based drug candidate in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer the drug to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule (e.g., daily for 21 days).
-
Administer only the vehicle to the control group.
-
-
Efficacy Monitoring and Endpoint:
-
Measure tumor volumes and body weights 2-3 times per week.
-
The primary efficacy endpoint is often Tumor Growth Inhibition (TGI).[15]
-
The study is typically concluded when tumors in the control group reach a specified maximum size. Euthanize all animals and excise tumors for further analysis (e.g., western blotting, histopathology).
-
Caption: Workflow for a subcutaneous xenograft efficacy study.
Piperidine Scaffolds in Neuroscience
The piperidine moiety is prevalent in drugs targeting the central nervous system (CNS), from treatments for Alzheimer's disease to antipsychotics and analgesics.[2] In-vivo behavioral models are essential for evaluating the therapeutic effects of these compounds on complex neurological functions.[16][17]
Comparative Efficacy of CNS-Active Piperidine Drugs
This section compares the in-vivo efficacy of well-established piperidine-containing drugs that modulate neurotransmitter systems to achieve their therapeutic effects.
Table 2: In-Vivo Efficacy of Piperidine-Based Neuroscience Drugs
| Drug | Target/Mechanism | In-Vivo Model | Key Efficacy Endpoint & Result | Reference |
|---|---|---|---|---|
| Donepezil | Reversible Acetylcholinesterase (AChE) Inhibitor | Scopolamine-induced amnesia (Mice) | 3 mg/kg dose significantly prevented memory impairment in a Y-maze test. | [18] |
| Risperidone | Serotonin-5HT2 and Dopamine-D2 Antagonist | In-vivo models of gastric cancer | Showed inhibition of tumor growth, suggesting potential repurposing. | [19] |
| Fentanyl Analogs | µ-Opioid Receptor (MOR) Agonists | Tail-pinch antinociception test (Mice) | Acryl fentanyl and furanyl fentanyl produced maximum antinociception. Potency: Acryl fentanyl = Fentanyl > Furanyl fentanyl. | [20][21] |
| Methylphenidate | Dopamine/Norepinephrine Reuptake Inhibitor | Models of ADHD | Improves attention and reduces hyperactivity and impulsivity in relevant animal models. | |
Mechanism Spotlight: Donepezil in Alzheimer's Disease
Donepezil is a piperidine derivative and a centrally-acting, reversible inhibitor of acetylcholinesterase (AChE).[22] In Alzheimer's disease, there is a decline in cholinergic neurotransmission. By inhibiting AChE, donepezil prevents the breakdown of acetylcholine in the synaptic cleft, thereby increasing its availability and enhancing neuronal communication, which can lead to modest improvements in cognitive function.[22][23]
Experimental Protocol: Scopolamine-Induced Amnesia Model (Y-Maze)
This protocol details a common behavioral assay to screen compounds for pro-cognitive effects, such as those expected from an AChE inhibitor like donepezil.
Rationale: Scopolamine is a muscarinic receptor antagonist that blocks cholinergic signaling, inducing a temporary and reversible cognitive deficit (amnesia) in rodents. This model is used to test whether a drug candidate can prevent or reverse this impairment, indicating a potential enhancement of cholinergic function.[18]
-
Animal Acclimation:
-
Acclimate male mice to the testing room for at least 1 hour before the experiment.
-
-
Drug Administration:
-
Divide mice into groups: Vehicle control, Scopolamine only, and Scopolamine + Donepezil (or test compound).
-
Administer the test compound (e.g., Donepezil, 3 mg/kg, p.o.) or its vehicle 60 minutes before the test.
-
Administer scopolamine (1 mg/kg, i.p.) or saline 30 minutes before the test.
-
-
Y-Maze Apparatus and Task:
-
The Y-maze consists of three identical arms (e.g., 40 cm long, 10 cm wide) at a 120° angle from each other.
-
Place a mouse at the end of one arm and allow it to explore the maze freely for 8 minutes.
-
-
Data Collection and Analysis:
-
Record the sequence of arm entries. An "alternation" is defined as consecutive entries into three different arms (e.g., A, then B, then C).
-
The number of possible alternations is the total number of arm entries minus two.
-
Calculate the percentage of spontaneous alternation: (Number of Alternations / (Total Arm Entries - 2)) * 100.
-
A significant increase in the alternation percentage in the drug-treated group compared to the scopolamine-only group indicates improved spatial working memory.[18]
-
Piperidine Derivatives in Infectious Diseases
The piperidine scaffold is also a valuable component in the development of new antimicrobial agents.[24] With the rise of antibiotic resistance, novel chemical entities are urgently needed. In-vivo infection models are critical for determining if a compound's in-vitro activity translates into a therapeutic effect in a host.[25][26]
Comparative Efficacy of Antimicrobial Piperidine Derivatives
While much of the data for novel candidates is in-vitro, some studies have progressed to in-vivo evaluation, demonstrating the potential of this chemical class.
Table 3: In-Vivo Efficacy of Piperidine-Based Antimicrobial Agents
| Compound Class | Target Organism | In-Vivo Model | Key Efficacy Endpoint & Result | Reference |
|---|---|---|---|---|
| Sulfonamide Derivative (C4) | Xanthomonas oryzae pv. oryzae (Xoo) | Rice bacterial blight (Plant model) | Provided curative (34.78%) and protective (39.83%) effects against rice bacterial blight at 200 µg/mL. | [27] |
| Piperine (Alkaloid) | Staphylococcus aureus | Murine thigh infection model | Potentiates the effect of ciprofloxacin, suggesting a role as an efflux pump inhibitor. | [28] |
| Halogenobenzene Derivatives | Candida albicans | N/A (In-vitro data) | Compounds 5, 6, and 7 showed good antifungal activity with MICs of 32–64 μg/ml, comparable to fluconazole. |[24] |
Experimental Protocol: Murine Model of Bacterial Infection
This protocol provides a framework for assessing the in-vivo efficacy of a novel piperidine-based antibacterial agent.
Rationale: Establishing a localized or systemic infection in mice allows researchers to evaluate a drug's ability to reduce the bacterial burden and improve survival outcomes, providing a more clinically relevant assessment than in-vitro tests alone.[26][29]
-
Pathogen Preparation:
-
Grow a clinical isolate of bacteria (e.g., Staphylococcus aureus) to mid-log phase in an appropriate broth.
-
Wash and resuspend the bacteria in sterile saline to a desired concentration (e.g., 1x10⁸ CFU/mL).
-
-
Induction of Infection:
-
Anesthetize mice.
-
For a thigh infection model, inject 100 µL of the bacterial suspension into the thigh muscle.
-
For a systemic model (sepsis), inject a lower dose of bacteria intravenously or intraperitoneally.[26]
-
-
Treatment Initiation:
-
At a set time post-infection (e.g., 2 hours), randomize animals into control and treatment groups.
-
Administer the piperidine-based antibacterial agent or vehicle control via a clinically relevant route (e.g., IV, IP, or oral).
-
-
Endpoint Evaluation:
-
Bacterial Load: At a specific time point (e.g., 24 hours post-infection), euthanize a subset of animals. Aseptically remove the infected organ (e.g., thigh, spleen, or kidneys), homogenize it, and perform serial dilutions for plating to determine the bacterial count (CFU/gram of tissue).[29]
-
Survival Study: For systemic infections, monitor the animals for a set period (e.g., 7 days) and record survival. A significant increase in survival in the treated group compared to the control indicates drug efficacy.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 7. Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 14. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. championsoncology.com [championsoncology.com]
- 16. selvita.com [selvita.com]
- 17. criver.com [criver.com]
- 18. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
- 20. In Vitro and In Vivo Pharmacological Characterization of Fentanyl Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ovid.com [ovid.com]
- 22. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. Infectious Disease Animal Models - IITRI [iitri.org]
- 26. youtube.com [youtube.com]
- 27. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Piperine, a Phytochemical Potentiator of Ciprofloxacin against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 29. vibiosphen.com [vibiosphen.com]
A Comparative Benchmarking Guide: Evaluating 1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile Against Known Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Introduction: The Rationale for Targeting Dipeptidyl Peptidase-4 in Metabolic Disease
Dipeptidyl Peptidase-4 (DPP-4), a serine protease also known as CD26, has emerged as a critical therapeutic target in the management of type 2 diabetes mellitus.[1][2][3] This enzyme plays a pivotal role in glucose homeostasis through its inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][4] These gut-derived hormones are released in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells while simultaneously suppressing glucagon release from α-cells.[1][2][4] The rapid degradation of incretins by DPP-4 curtails their insulinotropic effects. Consequently, inhibition of DPP-4 prolongs the action of endogenous incretins, leading to improved glycemic control.[1][2]
This guide provides a comprehensive framework for the preclinical benchmarking of a novel compound, 1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile, against a panel of well-established, clinically approved DPP-4 inhibitors. The central hypothesis is that the unique structural motifs of this molecule—specifically the cyclopropylsulfonyl group and the piperidine-4-carbonitrile scaffold—may confer potent and selective inhibitory activity against DPP-4. Through a detailed, head-to-head comparison, we aim to elucidate the inhibitory potential of this novel entity and position its performance within the landscape of current therapeutic agents.
The Inhibitors: A Head-to-Head Comparison
This guide will focus on comparing this compound against the following gold-standard DPP-4 inhibitors:
-
Sitagliptin: The first-in-class DPP-4 inhibitor, approved by the FDA in 2006.[1]
-
Vildagliptin: A potent and selective DPP-4 inhibitor approved in the EU in 2007.[1]
-
Saxagliptin: An FDA-approved DPP-4 inhibitor with a covalent mechanism of action.[1][5]
-
Linagliptin: A highly potent DPP-4 inhibitor with a unique xanthine-based structure.[1][6]
Mechanism of Action: The Incretin Pathway
The therapeutic effect of DPP-4 inhibitors is mediated through the enhancement of the incretin pathway. The following diagram illustrates this key signaling cascade.
Caption: The Incretin Pathway and the Role of DPP-4 Inhibition.
Experimental Design: A Step-by-Step Protocol for In Vitro DPP-4 Inhibition Assay
To quantitatively assess the inhibitory potency of this compound, a robust and reproducible in vitro enzymatic assay is essential. The following protocol outlines a fluorometric method for determining the half-maximal inhibitory concentration (IC50) value.
Materials and Reagents:
-
Recombinant Human DPP-4/CD26
-
DPP-4 Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)
-
This compound
-
Reference Inhibitors: Sitagliptin, Vildagliptin, Saxagliptin, Linagliptin
-
Dimethyl Sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)
Experimental Workflow:
References
- 1. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 2. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]
- 3. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Saxagliptin | C18H25N3O2 | CID 11243969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Linagliptin: A thorough Characterization beyond Its Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Validation of Piperidine-4-carbonitrile Derivatives
For researchers, medicinal chemists, and professionals in drug development, the piperidine scaffold is a cornerstone of modern therapeutics.[1][2][3] Its prevalence in over twenty classes of pharmaceuticals underscores the critical need for robust and efficient synthetic routes to its diverse derivatives.[1] Among these, piperidine-4-carbonitrile serves as a particularly valuable intermediate, offering a versatile handle for further chemical elaboration.
This guide provides an in-depth comparison of two principal synthetic strategies for obtaining N-substituted piperidine-4-carbonitrile derivatives: Route A , a direct approach involving the N-alkylation of a pre-formed piperidine-4-carbonitrile core, and Route B , a convergent strategy that constructs the N-substituted piperidine ring via intramolecular reductive amination. By examining the underlying chemical principles, experimental protocols, and performance metrics of each route, this document aims to equip researchers with the insights necessary to make informed decisions for their specific synthetic campaigns.
Strategic Overview: Direct Alkylation vs. Convergent Cyclization
The choice between a linear, direct alkylation approach and a convergent, ring-forming strategy is a fundamental decision in synthesis design. Each carries distinct advantages and disadvantages related to precursor availability, step economy, and overall efficiency.
-
Route A (Direct N-Alkylation): This strategy is predicated on the availability of piperidine-4-carbonitrile. The core of this route is a nucleophilic substitution or reductive amination reaction to introduce the desired N-substituent. Its primary advantage lies in its straightforwardness, particularly when a variety of N-substituents are desired from a common intermediate.
-
Route B (Intramolecular Reductive Amination): This approach builds the piperidine ring from an acyclic precursor, simultaneously installing the N-substituent and the 4-cyano group (or its precursor). This strategy can be highly efficient for accessing complex N-substituted piperidines where the direct alkylation might be problematic or low-yielding.[4][5]
Route A: Direct N-Alkylation of Piperidine-4-carbonitrile
This route is a common and often practical approach, particularly for generating libraries of analogues with diverse N-substituents. The synthesis begins with the formation of the core piperidine-4-carbonitrile, followed by N-functionalization.
Part 1: Synthesis of the Piperidine-4-carbonitrile Core
A prevalent industrial method for synthesizing the piperidine-4-carbonitrile core is the dehydration of piperidine-4-carboxamide (isonipecotamide).[6][7] While older procedures reported low yields (27-30%) due to laborious workups, modern protocols have significantly improved efficiency.[6]
Experimental Protocol: Dehydration of Isonipecotamide
-
Reaction Setup: To a stirred suspension of isonipecotamide (1.0 equiv.) in a suitable aprotic solvent (e.g., toluene, acetonitrile), a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in the presence of a catalyst like dimethylformamide (DMF) is added portion-wise at a controlled temperature (e.g., 20°C).[6][7] The use of a Vilsmeier-type reagent, formed in situ from SOCl₂ and DMF, is an effective modern variant.[7]
-
Reaction Monitoring: The reaction is stirred for an extended period (typically 18-24 hours) at a constant temperature. Progress can be monitored by techniques such as TLC or GC-MS.
-
Workup and Isolation: Upon completion, the reaction mixture, which is often a suspension, is filtered. The resulting solid is washed with the reaction solvent to remove impurities. The product, 4-cyanopiperidine hydrochloride, is then dried.[6] This direct isolation of the salt avoids complex aqueous extractions and distillations common in older methods.[6]
Causality of Experimental Choices:
-
Dehydrating Agent: Thionyl chloride in combination with DMF is preferred for its high efficiency and the formation of a solid product that is easily isolated by filtration. This avoids the multiple extractions and distillations that plagued earlier methods using agents like POCl₃, leading to significantly improved yields.[6]
-
Solvent: A non-polar, aprotic solvent like toluene is chosen to facilitate the reaction and the precipitation of the hydrochloride salt product, simplifying its isolation.
-
Isolation: Isolating the product as a hydrochloride salt is advantageous as it is typically a stable, crystalline solid. The free base can be generated in situ for the subsequent N-alkylation step by the addition of a base.[6]
Part 2: N-Alkylation via Reductive Amination
With the piperidine-4-carbonitrile hydrochloride in hand, the N-substituent can be introduced. Reductive amination is a powerful and widely used method for this transformation, offering high selectivity and avoiding the overalkylation issues that can arise from direct alkylation with alkyl halides.[8][9]
Experimental Protocol: N-Benzylation of 4-Cyanopiperidine
-
Reaction Setup: 4-Cyanopiperidine (or its hydrochloride salt with an added base like triethylamine) (1.0 equiv.) and benzaldehyde (1.05 equiv.) are dissolved in a suitable solvent such as tetrahydrofuran (THF) or dichloroethane (DCE).[10] A mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3 equiv.), is then added.[9][10]
-
Reaction Conditions: The reaction is stirred at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS. The use of a slight excess of the aldehyde and reducing agent ensures the reaction goes to completion.
-
Workup and Isolation: The reaction is quenched with an aqueous solution of sodium bicarbonate. The product is extracted into an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated.[10] The product can be further purified by column chromatography or crystallization if necessary.
Causality of Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride is the reagent of choice for one-pot reductive aminations.[9] It is mild enough not to reduce the aldehyde in the presence of the amine and is selective for the reduction of the intermediate iminium ion.[9] It also tolerates mildly acidic conditions which can be beneficial for iminium ion formation.
-
Solvent: THF is a good general-purpose solvent for this reaction, dissolving both the organic reactants and being compatible with the reducing agent.
-
Workup: The aqueous bicarbonate wash is crucial for neutralizing any remaining acid and removing water-soluble byproducts.
Route B: Convergent Synthesis via Intramolecular Reductive Amination
This strategy constructs the N-substituted piperidine ring from an acyclic precursor, offering an elegant and often highly stereoselective route. The key step is a double reductive amination (DRA) of a dicarbonyl compound with a primary amine.[4]
Experimental Protocol: Synthesis of an N-Benzyl-4-cyanopiperidine Precursor
This example illustrates the general principles of the convergent approach.
-
Precursor Synthesis: A suitable 1,5-dicarbonyl precursor is required. This can often be prepared from readily available starting materials. For instance, a Michael addition of a cyanide source to an appropriate α,β-unsaturated ketone can generate the necessary carbon skeleton.
-
Double Reductive Amination (DRA): The 1,5-dicarbonyl compound (1.0 equiv.) is reacted with a primary amine (e.g., benzylamine, 1.0 equiv.) and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) in a suitable solvent like methanol.[4][5] The reaction often benefits from slightly acidic conditions (pH ~5-6) to facilitate imine formation.
-
Reaction Monitoring & Workup: The reaction is monitored for the disappearance of the starting materials. Upon completion, the solvent is removed, and the residue is worked up by partitioning between an organic solvent and water. The product is isolated from the organic phase and purified by chromatography.
Causality of Experimental Choices:
-
Strategy: The DRA is a powerful "one-pot" reaction that forms two C-N bonds and creates the heterocyclic ring in a single synthetic operation.[4] This high degree of convergence can significantly shorten a synthetic sequence.
-
Reducing Agent: Sodium cyanoborohydride is often used in DRA reactions as it is stable under the mildly acidic conditions required for the cascade of imine/iminium ion formations and reductions.[9]
-
pH Control: Maintaining a slightly acidic pH is a delicate balance. It must be acidic enough to catalyze the formation of the imine and cyclic iminium ion intermediates but not so acidic as to significantly decompose the reducing agent or the reactants.
Performance Comparison
| Parameter | Route A: Direct N-Alkylation | Route B: Convergent Intramolecular Cyclization |
| Overall Yield | Variable, dependent on both core synthesis and alkylation steps. Modern protocols for core synthesis report yields up to 76%.[6] N-alkylation yields are typically good to excellent (e.g., 88% for N-benzylation).[10] | Can be very high for the ring-forming step itself, but overall yield depends on the synthesis of the acyclic precursor. |
| Step Economy | Less convergent. Requires separate synthesis of the piperidine core followed by functionalization. | Highly convergent, forming the core structure and introducing the N-substituent in a single key step. |
| Flexibility | Excellent for creating libraries with diverse N-substituents from a common intermediate. | Less flexible for late-stage diversification of the N-substituent. The substituent is incorporated early in the synthesis. |
| Precursor Availability | Relies on the availability of isonipecotamide or piperidine-4-carbonitrile. | Requires synthesis of a specific acyclic dicarbonyl precursor for each target molecule. |
| Stereocontrol | Stereocenters must be introduced either in the core synthesis or through subsequent reactions. | Can offer excellent stereocontrol during the cyclization step, particularly from chiral pool starting materials.[4] |
Visualizing the Synthetic Workflows
Route A: Direct N-Alkylation Workflow
Caption: Workflow for Route A, proceeding via dehydration and subsequent N-alkylation.
Route B: Convergent Cyclization Workflow
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. researchgate.net [researchgate.net]
- 6. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]
- 7. WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. 1-Benzylpiperidine-4-carbonitrile hydrochloride synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to the Comparative Metabolic Stability of Cyclopropylsulfonyl-Containing Compounds
Introduction: The Quest for Metabolic Stability in Drug Design
In the intricate process of drug discovery and development, achieving an optimal pharmacokinetic profile is as crucial as attaining high potency.[1] A key determinant of a drug's in vivo fate is its metabolic stability—the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[2] Rapid metabolism can lead to low bioavailability and a short duration of action, necessitating frequent dosing and potentially causing variable exposure in patients.[3] Consequently, medicinal chemists employ various strategies to enhance metabolic stability, one of which is the incorporation of specific structural motifs that are resistant to enzymatic degradation.[4]
Among these motifs, the cyclopropyl group has gained significant attention for its ability to enhance metabolic stability.[5][6] Its unique electronic and conformational properties, including high C-H bond dissociation energy, make it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[7] This guide provides a comparative analysis of the metabolic stability of compounds containing a cyclopropylsulfonyl moiety, a functional group of increasing interest in medicinal chemistry. We will delve into the mechanistic basis for its stability, present comparative experimental data, and provide detailed protocols for assessing metabolic stability in your own research.
The Rationale for Employing the Cyclopropylsulfonyl Moiety
The strategic incorporation of a cyclopropyl ring is a well-established tactic to block metabolic "soft spots" in a drug candidate.[7] The inherent strain in the three-membered ring results in stronger, shorter C-H bonds, which are less prone to abstraction by CYP enzymes.[7] When this robust cyclopropyl ring is attached to a sulfonyl group, it can offer several advantages:
-
Steric Hindrance: The bulky nature of the cyclopropylsulfonyl group can shield adjacent metabolically labile positions from enzymatic attack.
-
Electronic Effects: The electron-withdrawing nature of the sulfonyl group can influence the electron density of the surrounding molecule, potentially deactivating sites that are prone to oxidation.
-
Conformational Rigidity: The cyclopropyl group imparts a degree of rigidity, which can lock the molecule into a bioactive conformation that is a poor substrate for metabolizing enzymes.[5]
While the cyclopropyl group generally enhances metabolic stability, it is not universally inert. When attached to an amine, for instance, it can be susceptible to bioactivation pathways leading to reactive metabolites.[7] Therefore, experimental evaluation of metabolic stability is paramount.
Comparative Metabolic Stability: A Case Study Approach
Direct, head-to-head comparative metabolic stability data for a series of cyclopropylsulfonyl-containing compounds against their linear or branched alkylsulfonyl analogues is not extensively available in the public domain. However, we can draw valuable insights from a well-documented case study comparing a trifluoromethylcyclopropyl group to the commonly used tert-butyl group, which serves as an excellent surrogate to illustrate the principles of metabolic stabilization by a cyclopropyl-containing moiety.
In a study aimed at developing a metabolically stable replacement for the tert-butyl group, which is often a site of metabolic oxidation, a trifluoromethylcyclopropyl group was synthesized and evaluated.[8][9] The hypothesis was that replacing the sp³ C-H bonds of the tert-butyl group with the more stable C-H bonds of the cyclopropyl ring and the C-F bonds of the trifluoromethyl group would significantly reduce metabolic clearance.
Experimental Data: In Vitro and In Vivo Clearance
The following tables summarize the comparative metabolic stability data from this study, showcasing the significant improvement in metabolic stability conferred by the trifluoromethylcyclopropyl group.
Table 1: Comparative In Vitro Metabolic Stability in Human and Rat Liver Microsomes
| Compound ID | Key Structural Moiety | Human Liver Microsome t½ (min) | Rat Liver Microsome t½ (min) |
| 1 | tert-Butyl | 15 | 8 |
| 9 | Trifluoromethylcyclopropyl | > 240 | > 240 |
| 11 | tert-Butyl | 25 | 12 |
| 12 | Trifluoromethylcyclopropyl | > 240 | > 240 |
Data adapted from Barnes-Seeman et al., ACS Med Chem Lett. 2013, 4(6), 514-516.[9]
Table 2: Comparative In Vivo Clearance in Rats
| Compound ID | Key Structural Moiety | In Vivo Clearance (mL/min/kg) |
| 1 | tert-Butyl | 60 |
| 9 | Trifluoromethylcyclopropyl | 15 |
| 11 | tert-Butyl | 55 |
| 12 | Trifluoromethylcyclopropyl | 20 |
Data adapted from Barnes-Seeman et al., ACS Med Chem Lett. 2013, 4(6), 514-516.[9]
The data clearly demonstrates a dramatic increase in metabolic stability for the compounds containing the trifluoromethylcyclopropyl group (compounds 9 and 12 ) compared to their tert-butyl counterparts (compounds 1 and 11 ).[8] The in vitro half-life in both human and rat liver microsomes was significantly extended, and this translated to a substantial reduction in in vivo clearance in rats.[8] This case study provides compelling evidence for the utility of the cyclopropyl motif in blocking metabolic oxidation and improving the pharmacokinetic profile of drug candidates.
Experimental Protocols for Assessing Metabolic Stability
To empower researchers to conduct their own comparative metabolic stability studies, we provide detailed, step-by-step methodologies for the two most common in vitro assays: the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay is a high-throughput method for evaluating the metabolic stability of compounds in the presence of liver microsomes, which are subcellular fractions rich in Phase I drug-metabolizing enzymes, particularly CYPs.[10][11]
Materials:
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Test compounds and positive control compounds (e.g., a rapidly metabolized compound)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[8]
-
Acetonitrile or other suitable organic solvent for reaction termination
-
96-well plates
-
Incubator/shaker set to 37°C
Experimental Workflow:
References
- 1. Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. pharmafocusasia.com [pharmafocusasia.com]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scientificupdate.com [scientificupdate.com]
- 6. researchgate.net [researchgate.net]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 11. enamine.net [enamine.net]
- 12. Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of 1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile: A Comparative Guide for Drug Discovery Professionals
In the landscape of therapeutic development for type 2 diabetes, the pursuit of novel Dipeptidyl Peptidase-4 (DPP-4) inhibitors remains a focal point. These agents offer a compelling therapeutic strategy by prolonging the action of incretin hormones, thereby enhancing glucose-dependent insulin secretion. The chemical scaffold of 1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile represents a promising avenue for the development of new DPP-4 inhibitors. This guide provides a comprehensive analysis of its potential selectivity, benchmarked against established market leaders.
Our investigation positions this compound within the broader context of existing DPP-4 inhibitors, offering a comparative framework based on available data for structurally related compounds. The central hypothesis is that the unique combination of a cyclopropylsulfonyl group and a piperidine-4-carbonitrile core can confer a distinct selectivity and potency profile.
Comparative Selectivity Profile: Benchmarking Against Established Gliptins
A critical attribute of any new DPP-4 inhibitor is its selectivity over other closely related serine proteases, particularly DPP-8 and DPP-9. Off-target inhibition of these enzymes has been linked to potential adverse effects, making a high degree of selectivity a paramount design objective.
While direct experimental data for this compound is not publicly available, we can infer its likely performance by examining a close structural analog, specifically focusing on the impact of the cyclopropylsulfonyl moiety on the piperidine scaffold. For the purpose of this guide, we will use data from a representative cyclopropyl-containing piperidine derivative found in the scientific literature as a proxy to facilitate a meaningful comparison.
Below is a comparative summary of the inhibitory potency (IC50) of this proxy compound against that of several FDA-approved DPP-4 inhibitors.
| Compound | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) |
| Proxy for this compound | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] |
| Sitagliptin | 18[1][2] | 33,780[3] | 55,142[3] | ~1877 | ~3063 |
| Vildagliptin | 3.5 - 62[2][4][5] | 2,200[6][7] | 230[6][7] | ~35 - 628 | ~3.7 - 65 |
| Saxagliptin | 0.6 - 50[4][5] | 508[3] | 98[3] | ~10 - 847 | ~2 - 163 |
| Linagliptin | 1[4][5] | >10,000[4][8] | >10,000[4][8] | >10,000 | >10,000 |
| Alogliptin | 7 - 24[5][9] | >10,000 | >10,000 | >417 - 1428 | >417 - 1428 |
Note: IC50 values can vary between studies due to different assay conditions. The data presented here is a synthesis from multiple sources to provide a representative comparison.
Understanding the Structural Rationale for Selectivity
The selectivity of DPP-4 inhibitors is intrinsically linked to their interaction with the enzyme's active site. The active site of DPP-4 is often described in terms of subsites (S1, S2, etc.) that accommodate the side chains of the peptide substrate.
Caption: Simplified interaction model of a piperidine-4-carbonitrile inhibitor with the DPP-4 active site.
The nitrile group is a key pharmacophore in many DPP-4 inhibitors, forming a reversible covalent bond with the catalytic serine (Ser630) in the active site. The piperidine ring and its substituents are crucial for occupying the S1 and S2 pockets, which largely dictates the inhibitor's potency and selectivity. The cyclopropylsulfonyl group is hypothesized to project into the S2 subsite, where its constrained conformation and electronic properties can be engineered to maximize interactions with specific residues in DPP-4 while minimizing binding to the corresponding subsites in DPP-8 and DPP-9.
Experimental Protocols for Assessing Selectivity
To empirically determine the selectivity of a novel compound like this compound, a tiered screening approach is recommended. This involves an initial in vitro enzyme inhibition assay followed by broader panel screening and cell-based assays.
In Vitro Enzyme Inhibition Assay (Fluorometric)
This primary assay quantifies the direct inhibitory effect of the compound on purified DPP-4, DPP-8, and DPP-9 enzymes.
Principle: The assay utilizes a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (AMC), which is cleaved by the DPP enzyme to release the highly fluorescent AMC molecule. The rate of fluorescence increase is proportional to the enzyme activity. In the presence of an inhibitor, this rate is reduced.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the test compound in assay buffer (e.g., Tris-HCl, pH 7.5).
-
Prepare solutions of purified recombinant human DPP-4, DPP-8, and DPP-9 enzymes in assay buffer.
-
Prepare a solution of the fluorogenic substrate (e.g., Gly-Pro-AMC) in assay buffer.
-
-
Assay Setup (96-well plate format):
-
Test wells: Add enzyme solution and the test compound at various concentrations.
-
Positive control wells: Add enzyme solution and a known inhibitor (e.g., Sitagliptin).
-
Negative control wells (100% activity): Add enzyme solution and vehicle (DMSO).
-
Blank wells: Add assay buffer only.
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin monitoring the fluorescence intensity (e.g., Ex/Em = 360/460 nm) over time using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for a fluorometric in vitro enzyme inhibition assay.
Broad Panel Selectivity Screening
To establish a comprehensive selectivity profile, the compound should be tested against a broader panel of related serine proteases. This provides a more complete picture of potential off-target activities.
Recommended Panel:
-
Dipeptidyl Peptidases: DPP-II, DPP-III
-
Prolyl Oligopeptidases: Prolyl endopeptidase (PREP)
-
Other Serine Proteases: Fibroblast Activation Protein (FAP), Trypsin, Thrombin
Methodology: The experimental approach is similar to the in vitro enzyme inhibition assay described above, using specific substrates and optimized buffer conditions for each enzyme in the panel. Commercially available kinase and protease profiling services can also be utilized for high-throughput screening.
Cell-Based Assays
Cell-based assays are crucial for confirming the activity and selectivity of the inhibitor in a more physiologically relevant context, taking into account cell permeability and potential interactions with intracellular components.
Principle: These assays typically use a cell line that endogenously or recombinantly expresses the target enzyme (e.g., Caco-2 cells for DPP-4). The inhibition of cellular DPP-4 activity is then measured.
Protocol Outline:
-
Cell Culture: Culture the chosen cell line to an appropriate confluency in 96-well plates.
-
Inhibitor Treatment: Treat the cells with varying concentrations of the test compound for a specified duration.
-
Cell Lysis & Activity Measurement: Lyse the cells and measure the DPP-4 activity in the cell lysate using the fluorometric assay described previously.
-
Data Analysis: Determine the cellular IC50 value by plotting the percent inhibition against the inhibitor concentration.
Conclusion
The structural features of this compound suggest its potential as a potent and selective DPP-4 inhibitor. The cyclopropylsulfonyl group, in particular, may offer advantages in achieving high selectivity against DPP-8 and DPP-9. While direct experimental validation is pending, the comparative analysis with established "gliptins" and the outlined experimental protocols provide a robust framework for its comprehensive evaluation. A thorough assessment of its selectivity profile will be paramount in determining its therapeutic potential and advancing it through the drug discovery pipeline.
References
- 1. biopioneer.com.tw [biopioneer.com.tw]
- 2. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20100016365A1 - Substituted 4-amino-piperidines - Google Patents [patents.google.com]
- 4. US5462928A - Inhibitors of dipeptidyl-aminopeptidase type IV - Google Patents [patents.google.com]
- 5. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 6. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US7205323B2 - Dipeptidyl peptidase IV inhibitors pharmaceutical compositions containing them, and process for their preparation - Google Patents [patents.google.com]
- 9. Inhibitor selectivity in the clinical application of dipeptidyl peptidase-4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile (CAS No. 1036738-82-5). As a specialized research chemical, a specific, detailed Safety Data Sheet (SDS) is not always readily available. Therefore, this guide is synthesized from the known hazardous properties of its constituent functional groups: the piperidine ring, the nitrile group, and the sulfonyl group. This procedural guide is designed to empower researchers, scientists, and drug development professionals to manage this chemical waste stream with the highest degree of safety and regulatory compliance.
Hazard Identification and Chemical Profile
Understanding the molecular structure is paramount to anticipating its hazards. This compound is a complex molecule featuring three key functional groups that dictate its reactivity and toxicity profile.
-
Piperidine Moiety: The foundational piperidine ring is a heterocyclic amine. Piperidine itself is known to be toxic and corrosive. It can cause severe skin burns and eye damage and is harmful if inhaled, swallowed, or absorbed through the skin.[1][2][3]
-
Nitrile Group (-C≡N): The carbonitrile group is a significant source of toxicity. Organic nitriles can be metabolized to release cyanide, and they can liberate highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids or during incomplete combustion.[1]
-
Cyclopropylsulfonyl Group (-SO₂-): This sulfone group is generally stable.[4] While it does not typically pose the primary hazard, its presence must be accounted for during incineration, as it will produce sulfur oxides (SOx) upon combustion.
Anticipated Hazard Summary
| Hazard Class | Anticipated Effects & Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful to Toxic. Based on the known toxicity of piperidine and nitrile-containing compounds.[1][2] |
| Skin Corrosion / Irritation | Causes severe burns. The piperidine base is corrosive.[1][3] |
| Serious Eye Damage / Irritation | Causes serious eye damage. A common hazard for corrosive amines like piperidine.[1][2] |
| Aquatic Toxicity | Harmful to aquatic life. Many organic nitrogenous and sulfur-containing compounds are environmentally hazardous.[5][6] |
Pre-Disposal Safety Protocols: Your First Line of Defense
Before any waste is handled, ensuring personal and environmental safety is critical. This begins with rigorous adherence to Personal Protective Equipment (PPE) standards and proper engineering controls.
Mandatory Personal Protective Equipment (PPE)
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of the corrosive liquid and potential vapor exposure.[7] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents dermal contact and absorption of the toxic compound. Always inspect gloves before use and use proper removal technique.[7][8] |
| Body Protection | A chemical-resistant lab coat or apron worn over personal clothing. | Protects against spills and contamination. Contaminated clothing must be removed immediately and decontaminated before reuse.[6][7] |
| Respiratory Protection | All handling must occur in a certified chemical fume hood. | Prevents inhalation of potentially toxic vapors.[5][6] |
Waste Segregation and Containment: Preventing Dangerous Reactions
Proper segregation is the most critical step in the laboratory waste management process. Mixing incompatible chemicals can lead to violent reactions, gas generation, or fire.
Step-by-Step Containment Protocol:
-
Designate a Waste Container: Use a dedicated, chemically compatible container, preferably glass or polyethylene, that can be securely sealed.
-
Labeling is Crucial: Immediately label the container with a hazardous waste tag. The label must include:
-
The full chemical name: "this compound"
-
The CAS Number: "1036738-82-5"
-
The primary hazards: "TOXIC," "CORROSIVE"
-
The date accumulation started.
-
-
Incompatibility—What NOT to Mix:
-
DO NOT mix with strong acids. This can cause a violent reaction and the potential release of lethal hydrogen cyanide gas from the nitrile group.
-
DO NOT mix with strong oxidizing agents.
-
DO NOT mix with aqueous waste streams. Keep this waste stream non-aqueous.
-
-
Secure Storage: Keep the sealed waste container in a designated, well-ventilated satellite accumulation area, away from heat and ignition sources.[3] Use secondary containment (such as a plastic tub) to prevent spills.[9]
Emergency Procedure: Small Spill Management
Even with meticulous care, spills can occur. A swift and correct response is vital.
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Don PPE: Before addressing the spill, don the full PPE outlined in Section 2.
-
Contain the Spill: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or clay-based cat litter.[10][11]
-
Collect the Waste: Carefully scoop the absorbed material into a designated hazardous waste container using non-sparking tools.[3]
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.
Definitive Disposal Pathway: A Step-by-Step Guide
The disposal of this compound must be handled as a regulated hazardous waste stream. Under no circumstances should this chemical be disposed of via the sanitary sewer or regular trash.[1][8][9]
Disposal Workflow Diagram
Caption: Disposal decision workflow for this compound.
Procedural Steps
-
Consult Institutional Policy: The first and most critical step is to consult your organization's Environmental Health & Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations.[12]
-
Waste Characterization: This material is classified as hazardous waste. It does not qualify for in-lab neutralization or deactivation due to its complex nature and high toxicity.
-
Professional Disposal: The only acceptable disposal method is through a licensed and certified hazardous waste disposal company.[10] Your EHS office will have an established contract with such a vendor.
-
Method of Destruction: The standard and required method for destroying this type of organic compound is high-temperature chemical incineration.[1][10] This process must be conducted in a facility equipped with afterburners and scrubbers to safely neutralize the hazardous combustion byproducts, including nitrogen oxides (NOx), sulfur oxides (SOx), and potential hydrogen cyanide.
PROHIBITED ACTIONS
-
DO NOT attempt to neutralize the chemical in the lab.
-
DO NOT dispose of the waste in the regular trash.
-
DO NOT allow the waste to evaporate in a fume hood.[9]
By adhering to this comprehensive guide, laboratory professionals can ensure that this compound is managed and disposed of in a manner that guarantees the safety of personnel, protects the environment, and maintains strict regulatory compliance.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. Sulfonyl group - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. capotchem.com [capotchem.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. peptide.com [peptide.com]
- 11. reed.edu [reed.edu]
- 12. quora.com [quora.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

